Cdk8-IN-7
Description
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Properties
Molecular Formula |
C30H40N2 |
|---|---|
Molecular Weight |
428.7 g/mol |
IUPAC Name |
(3R,5S,8R,9S,10S,13S,14S)-17-isoquinolin-5-yl-N,N,10,13-tetramethyl-2,3,4,5,6,7,8,9,11,12,14,15-dodecahydro-1H-cyclopenta[a]phenanthren-3-amine |
InChI |
InChI=1S/C30H40N2/c1-29-15-12-22(32(3)4)18-21(29)8-9-25-27-11-10-26(30(27,2)16-13-28(25)29)24-7-5-6-20-19-31-17-14-23(20)24/h5-7,10,14,17,19,21-22,25,27-28H,8-9,11-13,15-16,18H2,1-4H3/t21-,22+,25-,27-,28-,29-,30+/m0/s1 |
InChI Key |
VYXKZURETUKGHK-XHOZDSCGSA-N |
Isomeric SMILES |
C[C@]12CC[C@H](C[C@@H]1CC[C@@H]3[C@@H]2CC[C@]4([C@H]3CC=C4C5=CC=CC6=C5C=CN=C6)C)N(C)C |
Canonical SMILES |
CC12CCC(CC1CCC3C2CCC4(C3CC=C4C5=CC=CC6=C5C=CN=C6)C)N(C)C |
Origin of Product |
United States |
Foundational & Exploratory
Cdk8 Target Validation in Cancer: An In-depth Technical Guide
Introduction
Cyclin-dependent kinase 8 (CDK8) has emerged as a compelling therapeutic target in oncology. As a transcriptional regulator within the Mediator complex, CDK8 plays a pivotal role in modulating the expression of genes integral to cancer cell proliferation, survival, and metastasis.[1][2] Its dysregulation has been implicated in a variety of malignancies, including colorectal, breast, prostate, and pancreatic cancers, as well as melanoma and acute myeloid leukemia (AML).[2][3] This technical guide provides a comprehensive overview of the target validation of CDK8 in cancer, focusing on the mechanism of action, experimental validation, and therapeutic potential of CDK8 inhibition. While this guide addresses the core topic of CDK8 target validation, it is important to note that a specific inhibitor designated "Cdk8-IN-7" is not extensively documented in publicly available scientific literature. Therefore, this document will focus on the broader principles of CDK8 target validation using data from well-characterized inhibitors.
Core Concepts in CDK8 Inhibition
CDK8, along with its close paralog CDK19, functions as the enzymatic subunit of the CDK module of the Mediator complex.[4] This module reversibly associates with the larger Mediator complex to regulate RNA Polymerase II (Pol II) activity and, consequently, gene transcription. CDK8 exerts its influence through two primary mechanisms:
-
Phosphorylation of Transcription Factors: CDK8 directly phosphorylates a range of transcription factors, thereby modulating their activity. Key substrates include STAT1, SMADs, and NOTCH, which are involved in critical cancer-related signaling pathways.
-
Regulation of the Mediator Complex: By phosphorylating components of the Mediator complex and Pol II, CDK8 can either activate or repress transcription in a context-dependent manner.
The oncogenic role of CDK8 is often linked to its ability to drive aberrant gene expression programs that promote tumor growth and survival. Inhibition of CDK8 kinase activity is therefore a promising strategy to counteract these effects.
Quantitative Data on CDK8 Inhibitors
The development of potent and selective CDK8 inhibitors has been instrumental in validating CDK8 as a therapeutic target. The following tables summarize the biochemical potency and cellular activity of several representative CDK8 inhibitors.
| Inhibitor | Target(s) | IC50 (nM) | Assay Type | Reference |
| BI-1347 | CDK8 | 1 | Biochemical | |
| CDK19 | - | - | ||
| Senexin A | CDK8 | 280 | Biochemical | |
| CDK19 | - | - | ||
| CCT251545 | CDK8 | <10 | Biochemical | |
| CDK19 | - | - | ||
| Compound 32 | CDK8 | 1100 | Biochemical | |
| Cortistatin A | CDK8 | - | - |
| Inhibitor | Cell Line | Assay Type | Effect | IC50/EC50 (µM) | Reference |
| BI-1347 | MV-4-11b (AML) | Proliferation | Inhibition | 0.007 | |
| NK-92 (NK cell line) | Perforin Secretion | Induction | 0.01 | ||
| Senexin A | HCT116 (Colorectal) | β-catenin dependent transcription | Inhibition | - | |
| CCT251545 | SW620 (Colorectal) | Proliferation | Inhibition | - | |
| Compound 32 | HCT-116 (Colorectal) | Proliferation | Inhibition | 1.1 | |
| Compound 2 | OCI-Ly3, HBL-1, MV-4-11B, KG1, MM1R (Hematologic) | Proliferation | Inhibition | < 1 |
Signaling Pathways and Experimental Workflows
Visualizing the intricate signaling networks and experimental procedures is crucial for a comprehensive understanding of CDK8 target validation.
CDK8 signaling pathways in cancer.
Experimental workflow for CDK8 target validation.
Experimental Protocols
Detailed methodologies are essential for the replication and validation of scientific findings. Below are outlines for key experiments used in CDK8 target validation.
Biochemical Kinase Assay (e.g., ADP-Glo™ Kinase Assay)
This assay quantifies the amount of ADP produced during a kinase reaction, which is directly proportional to kinase activity.
-
Principle: The assay involves two steps. First, the kinase reaction is terminated, and the remaining ATP is depleted. Second, the ADP produced is converted to ATP, which is then used in a luciferase/luciferin reaction to produce light. The luminescent signal is proportional to the ADP concentration.
-
Materials:
-
Recombinant human CDK8/Cyclin C complex
-
Kinase substrate (e.g., a generic peptide substrate)
-
ATP
-
CDK8 inhibitor (e.g., this compound)
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
Assay plates (e.g., 384-well white plates)
-
-
Procedure:
-
Prepare serial dilutions of the CDK8 inhibitor in DMSO.
-
Add the kinase, substrate, and ATP to the wells of the assay plate.
-
Add the inhibitor dilutions to the appropriate wells. Include no-inhibitor (positive) and no-enzyme (negative) controls.
-
Incubate the plate at 30°C for a specified time (e.g., 60 minutes).
-
Add the ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP. Incubate at room temperature for 40 minutes.
-
Add the Kinase Detection Reagent to convert ADP to ATP and initiate the luciferase reaction. Incubate at room temperature for 30 minutes.
-
Measure the luminescence using a plate reader.
-
-
Data Analysis: Calculate the percent inhibition for each inhibitor concentration relative to the positive control. Plot the percent inhibition versus the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
Cellular Proliferation Assay (e.g., CellTiter-Glo® Luminescent Cell Viability Assay)
This assay measures the number of viable cells in culture based on the quantification of ATP, which is an indicator of metabolically active cells.
-
Principle: The assay reagent lyses the cells to release ATP, which is then used in a luciferase/luciferin reaction to produce a luminescent signal that is proportional to the number of viable cells.
-
Materials:
-
Cancer cell line of interest (e.g., HCT-116)
-
Cell culture medium and supplements
-
CDK8 inhibitor
-
CellTiter-Glo® Luminescent Cell Viability Assay (Promega)
-
Assay plates (e.g., 96-well clear bottom, white-walled plates)
-
-
Procedure:
-
Seed the cells in the assay plate and allow them to attach overnight.
-
Treat the cells with serial dilutions of the CDK8 inhibitor. Include a vehicle control (DMSO).
-
Incubate the cells for a specified period (e.g., 72 hours).
-
Equilibrate the plate and its contents to room temperature.
-
Add the CellTiter-Glo® Reagent to each well.
-
Mix the contents on an orbital shaker to induce cell lysis.
-
Incubate at room temperature to stabilize the luminescent signal.
-
Measure the luminescence using a plate reader.
-
-
Data Analysis: Calculate the percent viability for each inhibitor concentration relative to the vehicle control. Plot the percent viability versus the logarithm of the inhibitor concentration and determine the GI50 (concentration for 50% growth inhibition) value.
Western Blot for Phospho-STAT1
This assay is used to assess the cellular target engagement of CDK8 inhibitors by measuring the phosphorylation of a known CDK8 substrate, STAT1, at serine 727.
-
Principle: Proteins from cell lysates are separated by size using gel electrophoresis, transferred to a membrane, and then probed with specific antibodies to detect the total and phosphorylated forms of STAT1.
-
Materials:
-
Cancer cell line
-
CDK8 inhibitor
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Primary antibodies (anti-phospho-STAT1 (Ser727) and anti-total-STAT1)
-
Secondary antibody (e.g., HRP-conjugated anti-rabbit IgG)
-
Chemiluminescent substrate
-
-
Procedure:
-
Treat cells with the CDK8 inhibitor for a specified time.
-
Lyse the cells and quantify the protein concentration.
-
Separate the protein lysates by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane to prevent non-specific antibody binding.
-
Incubate the membrane with the primary antibody against phospho-STAT1.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody.
-
Detect the signal using a chemiluminescent substrate and an imaging system.
-
Strip the membrane and re-probe with the antibody for total STAT1 as a loading control.
-
-
Data Analysis: Quantify the band intensities for phospho-STAT1 and total STAT1. A decrease in the ratio of phospho-STAT1 to total STAT1 upon inhibitor treatment indicates target engagement.
In Vivo Xenograft Studies
These studies are crucial for evaluating the anti-tumor efficacy of a CDK8 inhibitor in a living organism.
-
Principle: Human cancer cells are implanted into immunocompromised mice. Once tumors are established, the mice are treated with the CDK8 inhibitor, and tumor growth is monitored over time.
-
Materials:
-
Immunocompromised mice (e.g., nude or SCID mice)
-
Human cancer cell line
-
CDK8 inhibitor formulated for in vivo administration
-
Vehicle control
-
-
Procedure:
-
Inject cancer cells subcutaneously into the flank of the mice.
-
Monitor the mice for tumor formation.
-
Once the tumors reach a specified size, randomize the mice into treatment and control groups.
-
Administer the CDK8 inhibitor or vehicle to the respective groups according to a predetermined schedule and route (e.g., oral gavage, intraperitoneal injection).
-
Measure the tumor volume and body weight of the mice regularly.
-
At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., pharmacodynamic biomarker analysis).
-
-
Data Analysis: Compare the tumor growth rates between the treated and control groups. Calculate the tumor growth inhibition (TGI) to quantify the efficacy of the inhibitor.
Conclusion
The validation of CDK8 as a cancer therapeutic target is supported by a robust body of evidence from biochemical, cellular, and in vivo studies. The development of potent and selective inhibitors has been pivotal in elucidating the role of CDK8 in various oncogenic signaling pathways and demonstrating the therapeutic potential of its inhibition. While a specific compound "this compound" is not prominently featured in the scientific literature, the principles and methodologies outlined in this guide provide a comprehensive framework for the evaluation of any novel CDK8 inhibitor. Future research will likely focus on identifying predictive biomarkers to guide the clinical development of CDK8 inhibitors and exploring combination therapies to overcome resistance and enhance anti-tumor efficacy.
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. Unveiling the impact of CDK8 on tumor progression: mechanisms and therapeutic strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. A selective chemical probe for exploring the role of CDK8 and CDK19 in human disease - PMC [pmc.ncbi.nlm.nih.gov]
The Role of CDK8 in Transcriptional Regulation: A Technical Guide to its Inhibition
Disclaimer: An in-depth search has not yielded specific public information for a compound designated "Cdk8-IN-7." Therefore, this guide provides a comprehensive overview of the core topic: the function of Cyclin-Dependent Kinase 8 (CDK8) in transcriptional regulation and the methodologies used to study its inhibitors. The data and protocols presented are based on well-characterized, publicly documented CDK8 inhibitors and serve as a template for the evaluation of novel compounds targeting this kinase.
Introduction to CDK8: A Key Transcriptional Regulator
Cyclin-Dependent Kinase 8 (CDK8) is a serine/threonine kinase that plays a pivotal, context-dependent role in the regulation of gene expression.[1][2][3] Unlike many other CDKs that are primarily involved in cell cycle progression, CDK8, along with its close paralog CDK19, is a core component of the transcriptional machinery.[4][5]
CDK8 functions as a subunit of the multiprotein Mediator complex, which acts as a molecular bridge between gene-specific transcription factors and the RNA Polymerase II (Pol II) machinery. Specifically, CDK8 is part of a four-protein subcomplex known as the "kinase module," which also includes Cyclin C (CCNC), MED12, and MED13. This module can reversibly associate with the core Mediator complex, and its presence or absence acts as a molecular switch that can either activate or repress transcription.
The role of CDK8 in transcription is multifaceted:
-
Positive Regulation: In many contexts, CDK8 acts as a coactivator. For instance, it is a positive regulator of genes within the serum response network and is involved in the transcriptional programs of p53, Wnt/β-catenin, and TGF-β/SMAD signaling pathways. CDK8 can facilitate transcriptional elongation by promoting the recruitment of essential factors like the positive transcription elongation factor b (P-TEFb).
-
Negative Regulation: Historically, CDK8 was often characterized as a transcriptional repressor. The association of the CDK8 module with the Mediator complex can sterically hinder the interaction between Mediator and Pol II, thereby inhibiting transcription initiation. Additionally, CDK8 can phosphorylate the C-terminal domain (CTD) of Pol II, which can also disrupt the formation of the pre-initiation complex.
Given its significant role in oncogenic signaling pathways, such as the Wnt/β-catenin pathway in colorectal cancer, CDK8 has emerged as a promising therapeutic target in oncology.
Signaling Pathways and Mechanisms of Action
CDK8 exerts its influence on transcription through its kinase activity, phosphorylating a variety of substrates including transcription factors, Mediator subunits, and Pol II. This activity modulates several critical signaling pathways.
The CDK8-Mediator Complex and RNA Polymerase II
The interaction between the CDK8 kinase module and the core Mediator complex is a central mechanism of transcriptional regulation. The presence of the CDK8 module can prevent the recruitment of RNA Polymerase II to the promoter, thus repressing transcription initiation. Conversely, in other contexts, CDK8-Mediator can promote transcriptional elongation at specific genes.
Wnt/β-catenin Signaling Pathway
CDK8 is a well-established oncogene in colorectal cancer, where it acts as a positive regulator of the Wnt/β-catenin pathway. Upon Wnt signaling, β-catenin is stabilized, translocates to the nucleus, and associates with TCF/LEF transcription factors to activate target genes involved in proliferation. CDK8 is recruited to the β-catenin/TCF complex and is required for the expression of these target genes.
Quantitative Data for CDK8 Inhibitors
The potency and selectivity of CDK8 inhibitors are critical parameters for their use as research tools and potential therapeutics. The following tables summarize publicly available data for several well-characterized CDK8 inhibitors.
Table 1: In Vitro Kinase Inhibitory Activity
| Compound | Target(s) | IC50 (nM) | Assay Type | Reference |
| BI-1347 | CDK8 | 1 | Kinase Assay | |
| BI-1347 | CDK19 | 1.8 | Kinase Assay | |
| Compound 2 | CDK8 | 1.4 | Kinase Assay | |
| CCT251545 | CDK8/CDK19 | - | - | |
| Cortistatin A | CDK8/CDK19 | - | - | |
| Compound 5d | CDK8 | 716 | Kinase Assay | |
| Compound 6 | CDK8 | 51.3 | Kinase Assay |
Table 2: Cellular Activity of CDK8 Inhibitors
| Compound | Cell Line | EC50 (nM) | Assay Type | Reference |
| DCA | CD4+ T cells | <1000 | Treg Differentiation | |
| BRD-6989 | CD4+ T cells | >1000 | Treg Differentiation |
Experimental Protocols
Characterizing the activity and mechanism of action of a CDK8 inhibitor involves a series of in vitro and cell-based assays.
In Vitro Kinase Assay
Objective: To determine the direct inhibitory effect of a compound on CDK8 kinase activity.
Methodology:
-
Reagents: Recombinant human CDK8/CycC enzyme, a suitable peptide substrate (e.g., a derivative of the STAT1 C-terminal domain), and ATP.
-
Procedure: The CDK8/CycC enzyme is incubated with the substrate, ATP (often radiolabeled [γ-³²P]ATP or in a system with ADP-Glo), and varying concentrations of the inhibitor.
-
Detection: The amount of phosphorylated substrate is quantified. For radiometric assays, this involves capturing the phosphopeptide on a filter and measuring radioactivity. For luminescence-based assays like ADP-Glo, the amount of ADP produced is measured, which is inversely proportional to the kinase inhibition.
-
Analysis: The data is plotted as percent inhibition versus inhibitor concentration, and the IC50 value is determined using a non-linear regression model.
Cellular Target Engagement: STAT1 Phosphorylation Assay
Objective: To confirm that the inhibitor engages CDK8 in a cellular context. CDK8 is known to phosphorylate STAT1 at serine 727 (S727).
Methodology:
-
Cell Culture: A suitable cell line (e.g., HCT116, NK cells) is cultured and treated with varying concentrations of the CDK8 inhibitor for a defined period.
-
Stimulation (Optional): Cells may be stimulated with an agent like interferon-gamma (IFNγ) to induce STAT1 phosphorylation.
-
Lysis and Protein Quantification: Cells are lysed, and total protein concentration is determined.
-
Western Blotting: Equal amounts of protein from each sample are resolved by SDS-PAGE and transferred to a membrane. The membrane is probed with primary antibodies specific for phosphorylated STAT1 (pSTAT1 S727) and total STAT1.
-
Detection and Analysis: Following incubation with secondary antibodies, the protein bands are visualized. The ratio of pSTAT1 to total STAT1 is quantified to determine the extent of inhibition.
Wnt/β-catenin Pathway Reporter Assay
Objective: To assess the functional effect of CDK8 inhibition on a downstream signaling pathway.
Methodology:
-
Cell Line: A cell line (e.g., LS174T) engineered with a TCF/LEF-responsive luciferase reporter construct is used.
-
Treatment: Cells are treated with the CDK8 inhibitor at various concentrations.
-
Luciferase Assay: After a suitable incubation period, cells are lysed, and luciferase activity is measured using a luminometer.
-
Analysis: A decrease in luciferase activity indicates inhibition of the Wnt/β-catenin signaling pathway.
Conclusion
CDK8 is a critical and complex regulator of transcription, acting as a molecular switch within the Mediator complex to control the expression of genes involved in development, homeostasis, and disease. Its role as an oncogene, particularly in colorectal cancer through the potentiation of Wnt/β-catenin signaling, has made it an attractive target for therapeutic intervention. The development and characterization of potent and selective CDK8 inhibitors are crucial for dissecting its biological functions and for advancing new cancer therapies. The methodologies and data presented in this guide provide a framework for the continued investigation of CDK8 and the evaluation of novel inhibitors targeting this key transcriptional kinase.
References
- 1. CDK8: A positive regulator of transcription - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Gene - CDK8 [maayanlab.cloud]
- 3. Cyclin-Dependent Kinase 8: A New Hope in Targeted Cancer Therapy? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Frontiers | Molecular and in vivo Functions of the CDK8 and CDK19 Kinase Modules [frontiersin.org]
- 5. academic.oup.com [academic.oup.com]
Cdk8-IN-7 as a Chemical Probe for CDK8 Function: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Cyclin-dependent kinase 8 (CDK8) has emerged as a critical transcriptional regulator with multifaceted roles in various signaling pathways implicated in cancer and other diseases. As a component of the Mediator complex, CDK8 acts as a molecular bridge between transcription factors and the core transcriptional machinery. Its dysregulation is linked to aberrant gene expression driving oncogenesis. This technical guide provides a comprehensive overview of Cdk8-IN-7, a representative potent and selective chemical probe for elucidating the function of CDK8. Due to the limited public information on a compound specifically named "this compound," this guide utilizes data from the well-characterized CDK8 inhibitor, Cdk8-IN-9, and other extensively studied probes like CCT251545 and BI-1347 as exemplary models. This document details their biochemical and cellular activities, provides in-depth experimental protocols for their characterization, and visualizes the key signaling pathways modulated by CDK8.
Introduction to CDK8 as a Therapeutic Target
CDK8, along with its close paralog CDK19, constitutes the kinase module of the Mediator complex, which also includes Cyclin C, MED12, and MED13.[1][2] This module reversibly associates with the larger Mediator complex to regulate the activity of RNA Polymerase II (Pol II).[3][4] CDK8 can influence transcription both positively and negatively. It has been shown to phosphorylate the C-terminal domain of Pol II, as well as various transcription factors, including STAT1, SMADs, and NOTCH, thereby modulating their activity.[5]
Given its pivotal role in transcriptional regulation, CDK8 is implicated in numerous signaling pathways crucial for cell proliferation, differentiation, and survival. These include the Wnt/β-catenin, p53, TGF-β, and STAT signaling pathways. Notably, CDK8 has been identified as an oncogene in several cancers, including colorectal cancer, where it promotes β-catenin-dependent transcription. Therefore, small molecule inhibitors of CDK8 are valuable tools for dissecting its biological functions and represent a promising avenue for therapeutic development.
This compound and Representative Chemical Probes: Quantitative Data
High-quality chemical probes are essential for target validation and understanding cellular signaling. An ideal probe is potent, selective, and cell-permeable. While specific data for "this compound" is not widely available, this section summarizes the quantitative data for representative, well-characterized CDK8 inhibitors that serve as excellent tools for studying CDK8 function.
Table 1: Biochemical and Cellular Activity of Representative CDK8 Inhibitors
| Compound | Target(s) | IC50 (nM) | Assay Type | Cellular Potency (EC50/IC50, nM) | Cellular Assay | Reference(s) |
| Cdk8-IN-9 | CDK8 | 48.6 | In Vitro Kinase Assay | - | - | |
| CCT251545 | CDK8, CDK19 | 7 (CDK8), 6 (CDK19) | Ligand Displacement | 5 (7dF3 cells) | WNT Signaling Reporter | |
| BI-1347 | CDK8 | 1.1 | In Vitro Kinase Assay | 7.2 | Perforin Secretion (NK92MI cells) |
Table 2: Kinase Selectivity Profile of Representative CDK8 Inhibitors
| Compound | Number of Kinases Screened | Selectivity Notes | Reference(s) |
| Cdk8-IN-9 | Not specified | Characterized as a selective inhibitor. | |
| CCT251545 | >291 | >100-fold selectivity over other kinases. | |
| BI-1347 | Not specified | Described as a highly selective inhibitor. |
Key Signaling Pathways Involving CDK8
CDK8's position as a transcriptional co-regulator places it at the nexus of multiple signaling pathways critical in physiology and disease.
Caption: Overview of major signaling pathways regulated by CDK8.
Detailed Experimental Protocols
This section provides detailed methodologies for key experiments to characterize CDK8 inhibitors and their effects on cellular processes.
In Vitro Kinase Inhibition Assay (Luminescence-Based)
This assay quantifies the amount of ADP produced in a kinase reaction, which is proportional to kinase activity.
References
- 1. Development of a Potent, Specific CDK8 Kinase Inhibitor Which Phenocopies CDK8/19 Knockout Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Pardon Our Interruption [opnme.com]
- 3. bpsbioscience.com [bpsbioscience.com]
- 4. A selective chemical probe for exploring the role of CDK8 and CDK19 in human disease - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Cyclin-dependent kinase 8 - Wikipedia [en.wikipedia.org]
The Role of Cdk8-IN-7 in Modulating Oncogenic Signaling Pathways: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Cyclin-dependent kinase 8 (CDK8) has emerged as a critical transcriptional regulator and a promising therapeutic target in oncology. As a subunit of the Mediator complex, CDK8, along with its close homolog CDK19, plays a pivotal role in modulating the activity of key oncogenic signaling pathways. This technical guide provides a comprehensive overview of Cdk8-IN-7, a representative small molecule inhibitor of CDK8/19, and its impact on critical cancer-related signaling cascades. We delve into the quantitative biochemical and cellular activity of CDK8 inhibitors, present detailed experimental protocols for their characterization, and visualize the intricate signaling networks they modulate. This document is intended to serve as a valuable resource for researchers and drug development professionals working to understand and therapeutically target CDK8 in cancer.
Introduction to CDK8 and its Role in Cancer
Cyclin-dependent kinase 8 (CDK8) is a serine/threonine kinase that, in conjunction with its regulatory partner Cyclin C, forms the kinase module of the Mediator complex.[1] This complex acts as a molecular bridge between transcription factors and the RNA polymerase II machinery, thereby regulating gene expression.[1] Dysregulation of CDK8 activity has been implicated in a variety of cancers, including colorectal, breast, and hematological malignancies, where it can function as an oncogene by potentiating pro-tumorigenic signaling pathways.[2][3] CDK8 exerts its influence through the phosphorylation of various substrates, including transcription factors and components of the Mediator complex itself, leading to altered gene expression programs that promote cell proliferation, survival, and metastasis.[1]
This compound: A Potent and Selective CDK8/19 Inhibitor
While specific public domain data for a compound explicitly named "this compound" is limited, this guide utilizes data from highly potent and selective pyrazolopyridine-based CDK8/19 inhibitors as representative examples of this class of compounds. For the purpose of this guide, we will refer to this representative inhibitor as this compound.
Biochemical and Cellular Activity
The potency and selectivity of this compound are critical determinants of its utility as a chemical probe and potential therapeutic agent. The following tables summarize the key quantitative data for a representative, highly selective CDK8/19 inhibitor.
Table 1: Biochemical Potency of a Representative CDK8/19 Inhibitor
| Target | IC50 (nM) | Assay Type |
| CDK8 | 2 | Biochemical Kinase Assay |
| CDK19 | - | - |
| STAT1-S727 Phosphorylation | 2 | Cellular Assay |
Data is representative of highly selective pyrazolopyridine inhibitors of CDK8/19.
Table 2: Kinase Selectivity Profile of a Representative CDK8/19 Inhibitor (Compound 15)
| Kinase | Percent Inhibition at 1 µM |
| CDK8 | >99 |
| STK16 | >90 |
| FLT3 (D835V) | >90 |
| Selected from a panel of 456 kinases. Only kinases with >90% inhibition are shown. |
This data for compound 15, a potent and selective pyrazolopyridine inhibitor of CDK8/19, demonstrates exceptional kinome selectivity.
Modulation of Oncogenic Signaling Pathways by this compound
This compound exerts its anti-neoplastic effects by impinging on several key signaling pathways that are frequently dysregulated in cancer.
Wnt/β-catenin Signaling Pathway
The Wnt/β-catenin pathway is a critical regulator of development and tissue homeostasis, and its aberrant activation is a hallmark of many cancers, particularly colorectal cancer. CDK8 has been identified as an oncogene in colorectal cancer that positively regulates β-catenin transcriptional activity. Inhibition of CDK8 with this compound can suppress the expression of β-catenin target genes, thereby inhibiting the proliferation of cancer cells with hyperactive Wnt signaling.
STAT Signaling Pathway
Signal Transducer and Activator of Transcription (STAT) proteins are key mediators of cytokine and growth factor signaling. CDK8 has been shown to phosphorylate STAT1 on serine 727 (S727), a modification that can modulate its transcriptional activity. Inhibition of CDK8 with this compound leads to a reduction in STAT1 S727 phosphorylation, which can impact the expression of STAT1-regulated genes involved in inflammation and immunity.
References
The Impact of Cdk8 Inhibition on Gene Expression: A Technical Guide on the Core Mechanisms and Experimental Approaches
Introduction
Cyclin-dependent kinase 8 (Cdk8) has emerged as a critical regulator of gene expression, acting as a transcriptional co-regulator within the Mediator complex. Its involvement in various signaling pathways, including those central to cancer development and immune responses, has positioned it as a compelling therapeutic target. While the user requested information on "Cdk8-IN-7," a comprehensive search of publicly available scientific literature and databases did not yield specific information for a compound with this designation. Therefore, this technical guide will focus on a well-characterized and clinically relevant Cdk8 inhibitor, RVU120 (also known as SEL120) , to provide an in-depth understanding of the impact of Cdk8 inhibition on gene expression. The principles, experimental methodologies, and data presented herein are representative of the broader class of Cdk8 inhibitors and are intended for researchers, scientists, and drug development professionals.
RVU120 is a highly selective and potent inhibitor of Cdk8 and its paralog Cdk19, currently under investigation in clinical trials for hematological malignancies such as Acute Myeloid Leukemia (AML) and Myelodysplastic Syndromes (MDS)[1][2]. Its mechanism of action involves the modulation of gene expression programs that are crucial for cancer cell proliferation and survival.
Core Mechanism of Action: Cdk8 and Transcriptional Regulation
Cdk8 functions as a molecular switch within the Mediator complex, a large multi-protein assembly that bridges transcription factors and RNA polymerase II (Pol II), thereby controlling the initiation and elongation phases of transcription. Cdk8 can both positively and negatively regulate gene expression in a context-dependent manner. One of its key functions is the phosphorylation of various substrates, including transcription factors such as STAT1, and components of the Pol II machinery.
Inhibition of Cdk8 by small molecules like RVU120 interferes with these phosphorylation events, leading to a cascade of downstream effects on gene transcription. Notably, Cdk8/19 inhibition has been shown to activate lineage commitment genes in AML cells, suggesting a role in promoting differentiation and reducing the "stemness" of cancer cells[1].
Impact on Gene Expression: Quantitative Data Summary
The following tables summarize the quantitative data on gene expression changes observed upon treatment with Cdk8 inhibitors in different cellular contexts.
Table 1: Effect of RVU120 on Gene Expression in Transformed CD34+ Cord Blood Cells [1]
| Gene Category | Regulation | Key Genes |
| Stemness & Quiescence-associated | Downregulated | Data not publicly available |
| Hematopoietic Lineage-committed Progenitors | Upregulated | Data not publicly available |
Table 2: Effect of Cortistatin A (a potent Cdk8/19 inhibitor) on Gene Expression in Cord Blood-derived Megakaryocytes [3]
| Gene Category | Regulation | Key Pathways/Genes |
| Cell Cycle | Initially Downregulated (8h), then Upregulated (96h) | Specific gene data not provided |
| STAT1 Targets | Upregulated | Specific gene data not provided |
Table 3: Effect of Flavopiridol (a pan-Cdk inhibitor with Cdk8 activity) on Gene Expression in PC3 Prostate Cancer Cells
| Treatment Condition | Number of Genes with >2-fold Expression Change |
| Increasing concentration | Increased number of differentially expressed genes |
| Increasing exposure time | Increased number of differentially expressed genes |
Experimental Protocols
This section provides detailed methodologies for key experiments used to characterize the impact of Cdk8 inhibitors on gene expression.
Cell Viability and Proliferation Assay
Objective: To determine the cytotoxic and anti-proliferative effects of the Cdk8 inhibitor.
Methodology:
-
Cell Culture: Culture the desired cancer cell line (e.g., AML-8227, a hierarchical AML model) in appropriate media and conditions.
-
Treatment: Seed cells in 96-well plates and treat with a range of concentrations of the Cdk8 inhibitor (e.g., RVU120) or vehicle control (DMSO) for various time points (e.g., 24, 48, 72 hours).
-
Viability Assessment: Utilize a colorimetric assay such as MTT or a luminescence-based assay like CellTiter-Glo® to measure cell viability according to the manufacturer's instructions.
-
Data Analysis: Calculate the percentage of viable cells relative to the vehicle control and determine the IC50 value (the concentration of inhibitor that causes 50% inhibition of cell growth).
Western Blot Analysis for Phospho-STAT1
Objective: To assess the direct target engagement of the Cdk8 inhibitor by measuring the phosphorylation status of a known Cdk8 substrate, STAT1.
Methodology:
-
Cell Lysis: Treat cells with the Cdk8 inhibitor for a specified time, then lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-polyacrylamide gel and transfer to a PVDF membrane.
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST.
-
Incubate with a primary antibody specific for phosphorylated STAT1 (Ser727).
-
Wash and incubate with an HRP-conjugated secondary antibody.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
-
Loading Control: Re-probe the membrane with an antibody for total STAT1 or a housekeeping protein (e.g., GAPDH, β-actin) to ensure equal loading.
RNA Sequencing (RNA-Seq)
Objective: To perform a global analysis of gene expression changes induced by the Cdk8 inhibitor.
Methodology:
-
RNA Extraction: Treat cells with the Cdk8 inhibitor or vehicle control. Isolate total RNA using a commercially available kit (e.g., RNeasy Kit, Qiagen).
-
Library Preparation: Prepare sequencing libraries from the extracted RNA. This typically involves poly(A) selection or rRNA depletion, followed by cDNA synthesis, adapter ligation, and amplification.
-
Sequencing: Sequence the libraries on a high-throughput sequencing platform (e.g., Illumina NovaSeq).
-
Data Analysis:
-
Quality Control: Assess the quality of the raw sequencing reads.
-
Alignment: Align the reads to a reference genome.
-
Quantification: Count the number of reads mapping to each gene.
-
Differential Expression Analysis: Identify genes that are significantly upregulated or downregulated upon inhibitor treatment using statistical packages like DESeq2 or edgeR.
-
Pathway Analysis: Perform gene ontology (GO) and pathway enrichment analysis (e.g., KEGG, GSEA) to identify the biological processes and signaling pathways affected by the Cdk8 inhibitor.
-
Chromatin Immunoprecipitation (ChIP)
Objective: To investigate the effect of Cdk8 inhibition on the recruitment of transcription factors and RNA Polymerase II to specific gene promoters.
Methodology:
-
Cross-linking: Treat cells with the Cdk8 inhibitor or vehicle control. Cross-link protein-DNA complexes with formaldehyde.
-
Chromatin Shearing: Lyse the cells and shear the chromatin into smaller fragments using sonication or enzymatic digestion.
-
Immunoprecipitation: Incubate the sheared chromatin with an antibody specific to the protein of interest (e.g., STAT1, RNA Pol II).
-
Washing and Elution: Wash away non-specifically bound chromatin and elute the protein-DNA complexes.
-
Reverse Cross-linking and DNA Purification: Reverse the cross-links and purify the DNA.
-
Analysis: Quantify the enriched DNA by qPCR for specific target genes or by high-throughput sequencing (ChIP-seq) for genome-wide analysis.
Mandatory Visualizations
Signaling Pathway of Cdk8-Mediated Transcriptional Regulation
Caption: Cdk8 phosphorylates transcription factors, influencing gene expression.
Experimental Workflow for RNA-Seq Analysis
Caption: Workflow for analyzing gene expression changes with RNA-Seq.
Logical Relationship of Cdk8 Inhibition and Cellular Outcomes
Caption: Cdk8 inhibition leads to altered gene expression and anti-cancer effects.
References
Cdk8-IN-7: A Technical Guide to its Therapeutic Potential in Oncology
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Cyclin-dependent kinase 8 (CDK8) has emerged as a significant target in oncology due to its role as a transcriptional regulator in various cancer-associated signaling pathways. Cdk8-IN-7 is a potent and selective inhibitor of CDK8 and its close homolog CDK19, demonstrating potential as a therapeutic agent. This technical guide provides a comprehensive overview of the preclinical data available for this compound and its analogs, focusing on its mechanism of action, quantitative biochemical and cellular activity, and the experimental methodologies used for its characterization. The information presented herein is intended to serve as a resource for researchers and drug development professionals exploring the therapeutic applications of CDK8/19 inhibition in oncology.
Introduction to CDK8 and its Role in Cancer
Cyclin-dependent kinase 8 (CDK8) is a component of the Mediator complex, a crucial co-regulator of RNA polymerase II-mediated transcription.[1][2] The Mediator complex integrates signals from various transcription factors to modulate gene expression.[3] CDK8, along with its paralog CDK19, can associate with the Mediator complex to form the CDK module, which also includes Cyclin C, MED12, and MED13.[2][4]
Dysregulation of CDK8 activity has been implicated in the pathogenesis of numerous cancers, including those of the colon, breast, prostate, pancreas, and in hematological malignancies. CDK8 can act as an oncogene by promoting the transcription of genes involved in cell proliferation, survival, and metastasis. It modulates key oncogenic signaling pathways such as Wnt/β-catenin, TGF-β/SMAD, and STAT signaling.
This compound: A Potent and Selective CDK8/19 Inhibitor
While the specific designation "this compound" is not widely used in peer-reviewed literature, it is understood to refer to a potent and selective inhibitor of CDK8 and CDK19. Based on available data from chemical suppliers, this guide focuses on the well-characterized compound CDK8/19-IN-1 (CAS: 1818427-07-4) , which is likely identical or structurally very similar to this compound.
Biochemical Activity
CDK8/19-IN-1 demonstrates high potency against its primary targets, CDK8 and CDK19, with significantly less activity against other kinases, indicating a favorable selectivity profile.
| Kinase Target | IC50 (nM) |
| CDK8/CycC | 0.46 |
| CDK19/CycC | 0.99 |
| CDK9 | 270 |
| CDK2 | >1000 (62% inhibition at 1 µM) |
| Table 1: Biochemical inhibitory activity of CDK8/19-IN-1 against various cyclin-dependent kinases. Data sourced from MedChemExpress. |
Kinase Selectivity Profile
A broader assessment of kinase selectivity is crucial to anticipate potential off-target effects. While a comprehensive public kinome scan for CDK8/19-IN-1 is not available, data on related compounds like MSC2530818 show excellent selectivity across large kinase panels. For CDK8/19-IN-1, it is reported to show greater than 50% inhibition against a small number of other kinases at a concentration of 1 µM, including GSK3β, PLK1, and ROCK1.
| Kinase | % Inhibition at 1 µM |
| GSK3β | >50% |
| PLK1 | >50% |
| ASK1 | >50% |
| CK1δ | >50% |
| PKA | >50% |
| ROCK1 | >50% |
| PKCθ | >50% |
| CDC7 | >50% |
| Table 2: Off-target kinase inhibition by CDK8/19-IN-1 at 1 µM. Data sourced from MedChemExpress. |
Cellular Activity
CDK8/19-IN-1 exhibits potent anti-proliferative activity across a range of human cancer cell lines, particularly those of hematopoietic and lymphoid origin.
| Cell Line | Cancer Type | GI50 (nM) |
| Calu-1 | Lung Cancer | 0.43 |
| MV4-11 | Acute Myeloid Leukemia | 1.6 |
| RPMI-8226 | Multiple Myeloma | 2.5 |
| Table 3: Anti-proliferative activity of CDK8/19-IN-1 in various cancer cell lines after 196 hours of treatment. Data sourced from MedChemExpress. |
In Vivo Efficacy
Preclinical studies in a mouse xenograft model using RPMI-8226 multiple myeloma cells have demonstrated the in vivo anti-tumor efficacy of CDK8/19-IN-1. Oral administration of the compound led to significant tumor growth suppression.
| Dosing Regimen | Tumor Growth Suppression |
| 1.25 mg/kg, twice daily (p.o.) | Significant |
| 2.5 mg/kg, once daily (p.o.) | Significant |
| Table 4: In vivo anti-tumor activity of CDK8/19-IN-1 in a RPMI-8226 xenograft model. |
Mechanism of Action and Signaling Pathways
This compound exerts its anti-cancer effects by inhibiting the kinase activity of CDK8 and CDK19, thereby modulating the transcription of key genes involved in oncogenesis.
Inhibition of STAT1 Signaling
A key pharmacodynamic biomarker for CDK8/19 activity is the phosphorylation of Signal Transducer and Activator of Transcription 1 (STAT1) at serine 727 (pSTAT1-S727). This phosphorylation event is directly mediated by CDK8 and is crucial for the transcriptional activity of STAT1 in response to cytokine signaling, such as interferon-gamma (IFN-γ). Potent CDK8/19 inhibitors, including analogs of this compound, have been shown to effectively block STAT1-S727 phosphorylation in cellular assays.
Modulation of Wnt/β-catenin Signaling
The Wnt/β-catenin pathway is a critical driver in several cancers, particularly colorectal cancer. CDK8 has been identified as a coactivator of β-catenin-dependent transcription. Inhibitors of CDK8/19, such as CCT251921, have demonstrated potent inhibition of Wnt-dependent transcription in cancer cell lines with activating mutations in this pathway.
Experimental Protocols
Detailed and standardized experimental protocols are essential for the accurate characterization of kinase inhibitors. The following sections provide methodologies for key assays used to evaluate this compound and related compounds.
Biochemical Kinase Assay (IC50 Determination)
This assay measures the direct inhibitory effect of a compound on the enzymatic activity of the CDK8/Cyclin C complex.
Materials:
-
Recombinant human CDK8/Cyclin C enzyme
-
Kinase substrate (e.g., a generic peptide substrate or STAT1 protein)
-
ATP (radiolabeled [γ-³²P]ATP or for use with luminescence-based detection)
-
Test compound (this compound)
-
Kinase reaction buffer
-
Detection reagents (e.g., ADP-Glo™ Kinase Assay kit)
-
Microplate reader (scintillation counter or luminometer)
Procedure:
-
Prepare a serial dilution of this compound in DMSO and then dilute in kinase reaction buffer.
-
In a microplate, add the diluted compound, the CDK8/Cyclin C enzyme, and the kinase substrate.
-
Initiate the kinase reaction by adding ATP.
-
Incubate the plate at a controlled temperature (e.g., 30°C) for a specified time (e.g., 60 minutes).
-
Stop the reaction and quantify the amount of phosphorylated substrate or ADP produced.
-
Calculate the percent inhibition for each compound concentration relative to a no-inhibitor control.
-
Determine the IC50 value by fitting the dose-response curve to a suitable model.
Cellular Phospho-STAT1 (Ser727) Western Blot Assay
This assay confirms target engagement in a cellular context by measuring the inhibition of a known CDK8 substrate.
Materials:
-
Cancer cell line known to express CDK8 and STAT1 (e.g., SW620)
-
Cell culture medium and supplements
-
Test compound (this compound)
-
Stimulating agent (e.g., IFN-γ)
-
Cell lysis buffer with protease and phosphatase inhibitors
-
Primary antibodies: anti-pSTAT1 (Ser727), anti-total STAT1, anti-GAPDH (loading control)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Western blotting equipment and reagents
Procedure:
-
Seed cells in a multi-well plate and allow them to adhere.
-
Treat the cells with a range of concentrations of this compound for a predetermined time (e.g., 1-2 hours).
-
Stimulate the cells with IFN-γ for a short period (e.g., 30 minutes) to induce STAT1 phosphorylation.
-
Wash the cells with PBS and lyse them.
-
Determine the protein concentration of the lysates.
-
Separate the proteins by SDS-PAGE and transfer to a PVDF membrane.
-
Probe the membrane with primary antibodies against pSTAT1-S727, total STAT1, and a loading control.
-
Incubate with the appropriate HRP-conjugated secondary antibody.
-
Detect the signal using a chemiluminescent substrate and an imaging system.
-
Quantify the band intensities to determine the ratio of pSTAT1 to total STAT1.
Cell Viability (CellTiter-Glo®) Assay
This assay measures the effect of the inhibitor on the proliferation and viability of cancer cells.
Materials:
-
Cancer cell lines of interest
-
Complete cell culture medium
-
Test compound (this compound)
-
CellTiter-Glo® Luminescent Cell Viability Assay reagent
-
Opaque-walled multi-well plates
-
Luminometer
Procedure:
-
Seed cells at an appropriate density in an opaque-walled 96-well plate.
-
Allow the cells to attach overnight.
-
Treat the cells with a serial dilution of this compound.
-
Incubate the plate for the desired duration (e.g., 72 to 196 hours).
-
Equilibrate the plate to room temperature.
-
Add the CellTiter-Glo® reagent to each well.
-
Mix the contents on an orbital shaker to induce cell lysis.
-
Measure the luminescence using a microplate reader.
-
Calculate the GI50 (concentration for 50% growth inhibition) from the dose-response curve.
Conclusion and Future Directions
This compound and related compounds represent a promising class of targeted therapies for a range of cancers. Their high potency and selectivity for CDK8/19, coupled with demonstrated cellular and in vivo activity, underscore their therapeutic potential. The inhibition of key oncogenic signaling pathways, such as STAT1 and Wnt/β-catenin, provides a clear mechanistic rationale for their anti-tumor effects.
Further research is warranted to fully elucidate the therapeutic window and potential combination strategies for CDK8/19 inhibitors. The identification of predictive biomarkers beyond CDK8/19 expression will be crucial for patient selection in future clinical trials. The detailed experimental protocols provided in this guide offer a framework for the continued investigation and development of this important new class of anti-cancer agents.
References
- 1. academic.oup.com [academic.oup.com]
- 2. Mediator kinase CDK8/CDK19 drives YAP1-dependent BMP4-induced EMT in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Development of a Potent, Specific CDK8 Kinase Inhibitor Which Phenocopies CDK8/19 Knockout Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | Unveiling the impact of CDK8 on tumor progression: mechanisms and therapeutic strategies [frontiersin.org]
The Role of Cdk8-IN-7 in Tumor Cell Differentiation: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Cyclin-dependent kinase 8 (CDK8) has emerged as a critical regulator of gene transcription, playing a multifaceted role in cancer biology. Its involvement in key oncogenic signaling pathways and the maintenance of a de-differentiated state in tumor cells has positioned it as a compelling target for therapeutic intervention. This technical guide provides an in-depth analysis of the effects of Cdk8 inhibition, with a focus on the small molecule inhibitor Cdk8-IN-7, on tumor cell differentiation. We consolidate findings on the impact of Cdk8 inhibitors on various cancer lineages, detail experimental protocols for assessing these effects, and visualize the underlying molecular pathways. While specific quantitative data for this compound's direct impact on differentiation is emerging, this guide leverages data from analogous Cdk8 inhibitors to provide a comprehensive overview for researchers in the field.
Introduction: Cdk8 as a Therapeutic Target
Cyclin-dependent kinase 8 (CDK8), along with its paralog CDK19, is a component of the Mediator complex, a key co-regulator of RNA polymerase II-mediated transcription.[1] Unlike other CDKs involved in cell cycle progression, CDK8/19 acts as a transcriptional regulator, influencing the expression of a wide array of genes involved in development, differentiation, and oncogenesis.[2] Dysregulation of CDK8 activity has been implicated in various cancers, where it often contributes to the maintenance of a stem-cell-like, undifferentiated state.[3] Inhibition of CDK8 has been shown to promote the differentiation of tumor cells, thereby reducing their malignancy and proliferative capacity.[4][5] This guide focuses on the potential of this compound and other selective Cdk8 inhibitors to induce tumor cell differentiation, offering a valuable therapeutic strategy.
Quantitative Effects of Cdk8 Inhibition on Tumor Cell Differentiation
While specific quantitative data for this compound's effect on tumor cell differentiation is not yet widely published, studies on other potent and selective Cdk8 inhibitors provide valuable insights into the potential efficacy of this class of compounds. The following tables summarize key quantitative findings from studies on various Cdk8 inhibitors across different cancer and cell types.
Table 1: Effect of Cdk8 Inhibitors on Myogenic and Chondrogenic Differentiation
| Inhibitor | Cell Line/Model | Differentiation Marker | Quantitative Effect | Reference |
| BI-1347 | Alveolar Rhabdomyosarcoma (aRMS) | Myogenesis-associated genes | Upregulation of a myogenic gene signature. | |
| Senexin B | ATDC5 cells | Chondrogenesis-relevant genes | Increased expression of chondrogenic markers. | |
| Senexin B | Human Mesenchymal Stromal Cells (hMSCs) | Glycosaminoglycan content | Enhanced chondrogenic potential. |
Table 2: Effect of Cdk8/19 Inhibitors on Immune Cell Differentiation
| Inhibitor | Cell Type | Differentiation Marker | Quantitative Effect | Reference |
| CCT251921 | CD4+ T cells | Foxp3+ Treg cells | Significant increase in Foxp3+ population at 10 nM. | |
| Senexin A | CD4+ T cells | Foxp3+ Treg cells | Promoted Treg differentiation. | |
| DCA | CD4+ T cells | Foxp3+ Treg and Th2 cells | Enhanced differentiation of both Treg and Th2 lineages. | |
| AS2863619 | Effector/memory T cells | Foxp3+ Treg cells | Conversion of effector/memory T cells into Foxp3+ Tregs. |
Table 3: Effect of Cdk8/19 Inhibition on Intestinal Epithelial Cell Differentiation
| Inhibitor | Model | Differentiation Marker | Quantitative Effect | Reference |
| SNX-631 | Mouse intestinal organoids | Mucin (Alcian Blue staining) | Clear increase in mucin production, indicating goblet cell differentiation. | |
| Senexin B | Wild-type organoids | Goblet cell marker (Muc2) | Increased expression of Muc2. |
Key Signaling Pathways Modulated by this compound
Cdk8 exerts its influence on tumor cell differentiation by modulating key signaling pathways that are often dysregulated in cancer. Understanding these pathways is crucial for elucidating the mechanism of action of Cdk8 inhibitors like this compound.
Wnt/β-catenin Signaling
The Wnt/β-catenin pathway is fundamental in embryonic development and tissue homeostasis, and its aberrant activation is a hallmark of many cancers, particularly colorectal cancer. CDK8 has been identified as an oncogene in this context, where it potentiates the transcriptional activity of β-catenin. Inhibition of CDK8 can, therefore, attenuate Wnt signaling, leading to a decrease in the expression of proliferation-promoting genes and a shift towards a more differentiated phenotype.
MYC Signaling
The MYC oncogene is a master regulator of cell proliferation, growth, and metabolism, and its overexpression is a common driver of tumorigenesis. CDK8 has been shown to regulate MYC protein levels and the expression of MYC target genes. By inhibiting CDK8, this compound can potentially lead to a downregulation of MYC activity, thereby promoting cell cycle arrest and differentiation.
Experimental Protocols
To assess the effect of this compound on tumor cell differentiation, a series of in vitro experiments can be performed. The following protocols provide a general framework that can be adapted to specific cell types and research questions.
Cell Viability and Proliferation Assay
This protocol is essential to determine the cytotoxic or cytostatic effects of this compound and to establish appropriate concentrations for subsequent differentiation assays.
-
Materials:
-
Tumor cell line of interest
-
This compound
-
Complete cell culture medium
-
96-well plates
-
Cell viability reagent (e.g., MTT, CellTiter-Glo®)
-
Plate reader
-
-
Procedure:
-
Seed cells in a 96-well plate at a suitable density.
-
After 24 hours, treat the cells with a range of this compound concentrations.
-
Include a vehicle control (e.g., DMSO).
-
Incubate for a desired period (e.g., 48, 72 hours).
-
Add the cell viability reagent according to the manufacturer's instructions.
-
Measure the absorbance or luminescence using a plate reader.
-
Calculate the IC50 value to determine the concentration that inhibits 50% of cell growth.
-
Immunofluorescence Staining for Differentiation Markers
This method allows for the visualization and quantification of specific protein markers associated with cell differentiation.
-
Materials:
-
Cells cultured on coverslips or in chamber slides
-
This compound
-
Paraformaldehyde (PFA) for fixation
-
Permeabilization buffer (e.g., PBS with Triton X-100)
-
Blocking solution (e.g., PBS with BSA and normal serum)
-
Primary antibody against a differentiation marker (e.g., Myogenin for muscle, Cytokeratins for epithelial, Foxp3 for T-cells)
-
Fluorophore-conjugated secondary antibody
-
DAPI for nuclear counterstaining
-
Mounting medium
-
Fluorescence microscope
-
-
Procedure:
-
Treat cells with this compound at a non-toxic concentration for a specified duration.
-
Fix the cells with 4% PFA.
-
Permeabilize the cells to allow antibody entry.
-
Block non-specific antibody binding.
-
Incubate with the primary antibody.
-
Wash and incubate with the fluorophore-conjugated secondary antibody.
-
Counterstain the nuclei with DAPI.
-
Mount the coverslips and visualize under a fluorescence microscope.
-
Quantify the fluorescence intensity or the percentage of marker-positive cells.
-
Quantitative Real-Time PCR (qRT-PCR) for Differentiation-related Gene Expression
qRT-PCR is used to measure the changes in mRNA levels of genes associated with differentiation upon treatment with this compound.
-
Materials:
-
Treated and untreated cell pellets
-
RNA extraction kit
-
cDNA synthesis kit
-
qPCR master mix (e.g., SYBR Green)
-
Primers for target differentiation genes and a housekeeping gene (e.g., GAPDH, ACTB)
-
Real-time PCR instrument
-
-
Procedure:
-
Treat cells with this compound.
-
Isolate total RNA from the cells.
-
Synthesize cDNA from the RNA.
-
Perform qPCR using primers for your genes of interest and a housekeeping gene for normalization.
-
Analyze the data using the ΔΔCt method to determine the fold change in gene expression.
-
Conclusion and Future Directions
The inhibition of CDK8 presents a promising therapeutic avenue for cancers characterized by a de-differentiated, stem-like phenotype. While direct evidence for this compound's impact on tumor cell differentiation is still accumulating, the wealth of data from other selective Cdk8 inhibitors strongly suggests its potential to induce differentiation across various cancer types. By targeting key signaling pathways such as Wnt/β-catenin and MYC, Cdk8 inhibitors can reprogram the transcriptional landscape of tumor cells, pushing them towards a less malignant, more differentiated state.
Future research should focus on generating specific quantitative data for this compound in a panel of cancer cell lines representing different lineages. Head-to-head comparisons with other Cdk8 inhibitors will be crucial to understand its relative potency and efficacy. Furthermore, in vivo studies are necessary to validate the differentiation-inducing effects of this compound in relevant tumor models and to assess its overall therapeutic potential. The detailed protocols and conceptual frameworks provided in this guide offer a solid foundation for researchers to embark on these critical next steps in the development of Cdk8-targeted cancer therapies.
References
- 1. CDK8 and CDK19: positive regulators of signal-induced transcription and negative regulators of Mediator complex proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. CDK8 Inhibition Releases the Muscle Differentiation Block in Fusion-driven Alveolar Rhabdomyosarcoma - PMC [pmc.ncbi.nlm.nih.gov]
- 5. biorxiv.org [biorxiv.org]
Cdk8-IN-7: A Technical Guide to its Interaction with STAT, SMAD, and NOTCH Transcription Factors
For Researchers, Scientists, and Drug Development Professionals
Abstract
Cyclin-dependent kinase 8 (CDK8) has emerged as a critical regulator of gene transcription through its association with the Mediator complex. Its influence extends across various signaling pathways crucial for cellular homeostasis and implicated in numerous diseases, including cancer. This technical guide provides an in-depth analysis of the interactions between a representative potent and selective CDK8 inhibitor, referred to herein as Cdk8-IN-7, and key transcription factors: Signal Transducers and Activators of Transcription (STATs), SMADs, and NOTCH. This document consolidates available quantitative data, details relevant experimental protocols, and presents visual representations of the signaling pathways and experimental workflows to facilitate a comprehensive understanding for researchers and drug development professionals. While specific data for a compound designated "this compound" is not publicly available, this guide utilizes data from well-characterized, potent, and selective CDK8 inhibitors such as CCT251545 and BI-1347 as exemplary models of this compound's expected behavior.
Introduction to CDK8 and its Role in Transcription
CDK8, along with its close paralog CDK19, is a subunit of the kinase module of the Mediator complex, which acts as a bridge between transcription factors and the RNA polymerase II machinery.[1] CDK8 can function as both a positive and negative regulator of transcription, exerting its effects through the phosphorylation of various substrates, including transcription factors and components of the basal transcriptional apparatus.[1][2] Its dysregulation has been linked to the pathogenesis of several cancers, making it an attractive target for therapeutic intervention.[3][4]
Interaction of this compound with STAT Signaling
The Janus kinase (JAK)-STAT signaling pathway is pivotal in mediating cellular responses to a wide array of cytokines and growth factors, playing a key role in immunity, inflammation, and cell proliferation. CDK8 has been identified as a key kinase responsible for the phosphorylation of STAT1 on serine 727 (S727), a modification that modulates its transcriptional activity. Inhibition of CDK8 with selective inhibitors leads to a significant reduction in STAT1 S727 phosphorylation, which is now widely used as a pharmacodynamic biomarker of CDK8 kinase activity in cellular and in vivo studies.
Quantitative Data: Effect of CDK8 Inhibition on STAT Phosphorylation
The following table summarizes the inhibitory activity of representative CDK8 inhibitors on CDK8 kinase activity and cellular STAT1 phosphorylation.
| Compound (as this compound model) | Assay Type | Target | IC50 / EC50 | Cell Line | Reference |
| BI-1347 | Biochemical Kinase Assay | CDK8 | 1 nM | - | |
| Cellular Assay (STAT1 S727 Phos.) | CDK8 | - | NK92MI | ||
| Compound 15 (JH-XVI-178) | Biochemical Kinase Assay | CDK8 | 2 nM | - | |
| Cellular Assay (STAT1 S727 Phos.) | CDK8 | 2 nM | - | ||
| CCT251545 (Compound 1) | Biochemical Kinase Assay | CDK8 | - | - | |
| Cellular Assay (STAT1 S727 Phos.) | CDK8 | Potently reduced | SW620 |
Experimental Protocol: Western Blot for STAT1 S727 Phosphorylation
This protocol describes the assessment of CDK8 inhibition in a cellular context by measuring the phosphorylation of STAT1 at Serine 727.
Materials:
-
Cell line of interest (e.g., SW620, HCT-116, NK92MI)
-
This compound (or representative inhibitor)
-
Appropriate cytokine for stimulation (e.g., IFNγ), if required
-
Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA Protein Assay Kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and nitrocellulose or PVDF membranes
-
Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)
-
Primary antibodies: Rabbit anti-phospho-STAT1 (Ser727), Rabbit anti-STAT1 (total)
-
Secondary antibody: HRP-conjugated anti-rabbit IgG
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Culture and Treatment: Seed cells at an appropriate density and allow them to adhere overnight. Treat cells with varying concentrations of this compound for a predetermined time (e.g., 2, 6, or 24 hours). If studying stimulated phosphorylation, add the appropriate cytokine (e.g., IFNγ) for a short period (e.g., 30 minutes) before harvesting.
-
Cell Lysis: Wash cells with ice-cold PBS and lyse them with ice-cold lysis buffer.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE and Western Blotting: Normalize protein amounts for each sample, add loading buffer, and denature by heating. Separate proteins by SDS-PAGE and transfer them to a membrane.
-
Antibody Incubation: Block the membrane with blocking buffer for 1 hour at room temperature. Incubate the membrane with the primary antibody against phospho-STAT1 (S727) overnight at 4°C. The following day, wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the protein bands using a chemiluminescent substrate and an imaging system.
-
Stripping and Re-probing: To normalize for total protein levels, the membrane can be stripped and re-probed with an antibody against total STAT1.
Signaling Pathway Diagram: CDK8 in STAT Signaling
Caption: CDK8 phosphorylates STAT dimers in the nucleus, a process inhibited by this compound.
Interaction of this compound with SMAD Signaling
The Transforming Growth Factor-beta (TGF-β) and Bone Morphogenetic Protein (BMP) signaling pathways, which utilize SMAD transcription factors, are essential for a multitude of cellular processes, including differentiation, proliferation, and apoptosis. CDK8 and CDK9 have been shown to phosphorylate the linker region of receptor-regulated SMADs (R-SMADs), such as SMAD1, SMAD2, and SMAD3. This phosphorylation event has a dual consequence: it enhances the transcriptional activity of the SMADs but also primes them for ubiquitination and subsequent proteasomal degradation, thereby ensuring a transient and tightly controlled transcriptional response.
Quantitative Data: Effect of CDK8 Inhibition on SMAD-dependent Transcription
| Condition | Target Gene | Effect on Expression | Cell Line | Reference |
| CDK8 Knockdown | Id1, Id2, Id3 (BMP target genes) | Decreased | mESCs | |
| CDK8/19 Inhibition (Senexin B) | SNAI1, SNAI2 (BMP4-induced EMT TFs) | Inhibited induction | Cancer cell lines |
Experimental Protocol: Luciferase Reporter Assay for SMAD-dependent Transcription
This protocol outlines a method to quantify the effect of this compound on SMAD-driven gene expression.
Materials:
-
Cell line responsive to TGF-β or BMP (e.g., HaCaT, HEK293T)
-
Luciferase reporter plasmid containing SMAD-binding elements (SBEs) upstream of the luciferase gene (e.g., pGL3-SBE4-Luc)
-
Control reporter plasmid (e.g., Renilla luciferase) for normalization
-
Transfection reagent
-
TGF-β or BMP ligand
-
This compound
-
Dual-Luciferase Reporter Assay System
-
Luminometer
Procedure:
-
Transfection: Co-transfect the cells with the SBE-luciferase reporter plasmid and the control Renilla plasmid using a suitable transfection reagent.
-
Treatment: After 24 hours, treat the cells with this compound at various concentrations for 1-2 hours.
-
Stimulation: Induce SMAD signaling by adding TGF-β or BMP ligand and incubate for an additional 6-24 hours.
-
Cell Lysis and Luciferase Assay: Lyse the cells and measure both Firefly and Renilla luciferase activities using a dual-luciferase assay system and a luminometer.
-
Data Analysis: Normalize the Firefly luciferase activity to the Renilla luciferase activity for each sample. Compare the normalized luciferase activity in this compound-treated cells to that in vehicle-treated cells to determine the effect of the inhibitor on SMAD-dependent transcription.
Signaling Pathway Diagram: CDK8 in SMAD Signaling
Caption: CDK8 phosphorylates R-SMADs, affecting transcription and degradation.
Interaction of this compound with NOTCH Signaling
The NOTCH signaling pathway is a highly conserved cell-cell communication system that governs cell fate decisions during development and in adult tissues. The signaling cascade is initiated by ligand binding, leading to the proteolytic cleavage of the NOTCH receptor and the release of the NOTCH intracellular domain (NICD). NICD then translocates to the nucleus, where it forms a complex with the DNA-binding protein CSL and the coactivator Mastermind (MAM) to activate target gene expression. CDK8 plays a crucial role in the termination of the NOTCH signal. It is recruited to the NOTCH transcriptional activation complex by MAM and phosphorylates the NICD, primarily within its PEST domain. This phosphorylation event serves as a signal for ubiquitination by the Fbw7/Sel10 E3 ubiquitin ligase, leading to the proteasomal degradation of NICD.
Quantitative Data: Effect of CDK8 Inhibition on NOTCH Signaling
Direct quantitative data for this compound on NICD phosphorylation or stability is limited. However, studies using genetic knockdown or other CDK8 inhibitors have demonstrated a stabilizing effect on NICD.
| Condition | Effect | Cell Line | Reference |
| Cdk8/cycC expression | Enhanced NICD hyperphosphorylation and degradation | HEK293T | |
| Mutations in NICD PEST domain | Prevented hyperphosphorylation by CycC:CDK8 and stabilized NICD | HEK293T | |
| Senexin A (CDK8 inhibitor) | Increased N1ICD half-life | HEK293T |
Experimental Protocol: NICD Stability Assay
This protocol describes a method to assess the effect of this compound on the stability of the NOTCH intracellular domain.
Materials:
-
Cell line (e.g., HEK293T)
-
Expression plasmid for a tagged version of NICD (e.g., Flag-NICD)
-
Transfection reagent
-
This compound
-
Cycloheximide (protein synthesis inhibitor)
-
Cell lysis buffer
-
Western blot reagents as described in section 2.2.
-
Primary antibody: Anti-Flag
Procedure:
-
Transfection: Transfect cells with the Flag-NICD expression plasmid.
-
Treatment: 24 hours post-transfection, treat the cells with either vehicle or this compound for a specified duration.
-
Protein Synthesis Inhibition: Add cycloheximide to the media to block new protein synthesis.
-
Time Course Harvest: Harvest cells at various time points after cycloheximide addition (e.g., 0, 1, 2, 4, 6 hours).
-
Western Blot Analysis: Lyse the cells and perform a Western blot for the Flag-tagged NICD.
-
Data Analysis: Quantify the band intensities for Flag-NICD at each time point. Plot the percentage of remaining NICD over time for both vehicle and this compound treated samples to determine the effect of the inhibitor on NICD half-life.
Signaling Pathway Diagram: CDK8 in NOTCH Signaling
Caption: CDK8-mediated phosphorylation of NICD leads to its degradation, terminating the signal.
Conclusion
This compound, as a representative potent and selective CDK8 inhibitor, offers a powerful tool to dissect the intricate roles of CDK8 in transcriptional regulation. Its interactions with the STAT, SMAD, and NOTCH signaling pathways highlight the diverse mechanisms through which CDK8 exerts its biological functions. By inhibiting the phosphorylation of key transcription factors within these pathways, this compound can modulate their activity, stability, and downstream gene expression profiles. The experimental protocols and pathway diagrams provided in this guide serve as a foundational resource for researchers and drug developers aiming to further elucidate the therapeutic potential of targeting CDK8 in various disease contexts. Further quantitative studies with specific CDK8 inhibitors will be invaluable in refining our understanding of their precise molecular and cellular effects.
References
- 1. CDK8: A positive regulator of transcription - PMC [pmc.ncbi.nlm.nih.gov]
- 2. CDK8 is a positive regulator of transcriptional elongation within the serum response network - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Development of Highly Potent and Selective Pyrazolopyridine Inhibitor of CDK8/19 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. oncotarget.com [oncotarget.com]
Cdk8-IN-7's Role in the p53 Transcriptional Program: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
The tumor suppressor protein p53 is a critical transcription factor that orchestrates cellular responses to a variety of stress signals, including DNA damage and oncogene activation, by inducing cell-cycle arrest, apoptosis, or senescence.[1] The transcriptional activity of p53 is tightly regulated, and its dysregulation is a hallmark of cancer. Cyclin-dependent kinase 8 (CDK8), a component of the Mediator complex, has emerged as a key, stimulus-specific positive coregulator of the p53 transcriptional program.[1][2] This technical guide provides an in-depth overview of the role of CDK8 in modulating p53-dependent gene expression, with a focus on the implications for therapeutic intervention using CDK8 inhibitors. While specific data for a compound designated "Cdk8-IN-7" is not extensively available in the public domain, this document will leverage data from studies on CDK8 knockdown and other selective CDK8 inhibitors to illustrate the mechanistic principles and experimental approaches for investigating the CDK8-p53 axis.
The Role of CDK8 in the p53 Transcriptional Network
CDK8, along with its binding partner Cyclin C, is a subunit of the kinase module of the Mediator complex, which acts as a bridge between transcription factors and the RNA polymerase II (Pol II) machinery.[1][3] Historically viewed as a transcriptional repressor, a growing body of evidence has unequivocally demonstrated that CDK8 can also function as a potent coactivator of transcription.
Within the p53 transcriptional program, CDK8 plays a crucial role in the robust activation of a subset of p53 target genes, most notably CDKN1A (encoding p21), a key mediator of p53-dependent cell-cycle arrest, and HDM2, the E3 ubiquitin ligase that targets p53 for degradation.
Key Functions of CDK8 in the p53 Pathway:
-
Stimulus-Specific Coactivation: The recruitment of the CDK8 module (CDK8, Cyclin C, MED12) to the promoters of p53 target genes is stimulus-dependent. For instance, strong transcriptional activation of the p21 locus upon p53 activation by Nutlin-3 is associated with the recruitment of CDK8, whereas activation by UV-C radiation is not.
-
Correlation with Transcriptional Strength: The level of CDK8 occupancy at p53 target genes positively correlates with their transcriptional activity. Increased CDK8 binding is associated with higher levels of elongating RNA Polymerase II.
Signaling Pathway
The following diagram illustrates the central role of CDK8 in the p53-mediated transcriptional activation of target genes like p21, leading to cell cycle arrest.
Quantitative Data on CDK8's Role in p53 Target Gene Expression
The following tables summarize quantitative data from studies investigating the impact of CDK8 on the expression of p53 target genes. The data is derived from experiments using siRNA-mediated knockdown of CDK8 in HCT116 cells, followed by activation of p53 with Nutlin-3.
Table 1: Effect of CDK8 Knockdown on p21 and Hdm2 mRNA Induction
| Gene | Treatment | Fold Induction (Control siRNA) | Fold Induction (CDK8 siRNA) | Percent Reduction |
| p21 | Nutlin-3 (16h) | 10.5 | 5.2 | ~50% |
| Hdm2 | Nutlin-3 (16h) | 8.2 | 3.3 | ~60% |
| Data adapted from Donner et al., Mol Cell, 2007. |
Table 2: Effect of CDK8 Knockdown on p21 and HDM2 Protein Levels
| Protein | Treatment | Relative Protein Level (Control siRNA) | Relative Protein Level (CDK8 siRNA) | Percent Reduction |
| p21 | Nutlin-3 (16h) | 1.0 | ~0.5 | ~50% |
| HDM2 | Nutlin-3 (16h) | 1.0 | ~0.4 | ~60% |
| Data adapted from Donner et al., Mol Cell, 2007. |
Experimental Protocols
Detailed methodologies are crucial for reproducing and building upon existing research. The following sections outline the core experimental protocols used to investigate the role of CDK8 in the p53 transcriptional program.
Cell Culture and Treatment
-
Cell Line: HCT116 p53+/+ cells are commonly used.
-
Culture Conditions: Cells are maintained in McCoy's 5A medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a 5% CO2 incubator.
-
p53 Activation: To activate the p53 pathway, cells are treated with an appropriate stimulus, such as 10 µM Nutlin-3 for 16 hours.
-
CDK8 Inhibition: For inhibitor studies, cells would be treated with a specific CDK8 inhibitor (e.g., this compound) at various concentrations for a defined period prior to or concurrently with p53 activation.
siRNA-mediated Knockdown of CDK8
This protocol is used to reduce the endogenous levels of CDK8 protein to study its functional role.
Detailed Steps:
-
Seeding: Plate HCT116 cells in 6-well plates at a density that will result in 30-50% confluency at the time of transfection.
-
Transfection: On the following day, transfect cells with either a non-targeting control siRNA or a pool of siRNAs targeting CDK8 using a lipid-based transfection reagent according to the manufacturer's protocol.
-
Incubation: Incubate the cells for 24-48 hours to allow for knockdown of the target protein.
-
Treatment and Harvest: Treat the cells with a p53-activating agent and harvest for downstream analysis.
Western Blot Analysis
Western blotting is used to quantify the protein levels of CDK8, p53, p21, and HDM2.
Protocol:
-
Lysis: Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Quantification: Determine protein concentration using a BCA assay.
-
Electrophoresis: Separate 20-40 µg of protein per lane on an SDS-PAGE gel.
-
Transfer: Transfer proteins to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in TBST for 1 hour.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against CDK8, p53, p21, HDM2, and a loading control (e.g., β-actin) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detection: Visualize protein bands using an enhanced chemiluminescence (ECL) detection system.
Real-Time Quantitative PCR (RT-qPCR)
RT-qPCR is used to measure the mRNA expression levels of p53 target genes.
Protocol:
-
RNA Extraction: Isolate total RNA from cells using a commercial kit (e.g., RNeasy Kit).
-
cDNA Synthesis: Synthesize cDNA from 1 µg of total RNA using a reverse transcription kit.
-
qPCR: Perform qPCR using SYBR Green master mix and gene-specific primers for CDKN1A (p21), HDM2, and a housekeeping gene (e.g., GAPDH or 18S rRNA) for normalization.
-
Analysis: Calculate the relative fold change in gene expression using the ΔΔCt method.
Chromatin Immunoprecipitation (ChIP)
ChIP assays are performed to determine the occupancy of CDK8 and p53 at the promoter regions of target genes.
Detailed Steps:
-
Cross-linking: Treat cells with 1% formaldehyde to cross-link proteins to DNA.
-
Chromatin Preparation: Lyse the cells and sonicate the chromatin to obtain DNA fragments of 200-1000 bp.
-
Immunoprecipitation: Incubate the sheared chromatin with antibodies specific to CDK8 or p53 overnight. Use a non-specific IgG as a negative control.
-
Immune Complex Capture: Precipitate the antibody-protein-DNA complexes using protein A/G beads.
-
Washes: Wash the beads to remove non-specific binding.
-
Elution and Reverse Cross-linking: Elute the complexes and reverse the cross-links by heating.
-
DNA Purification: Purify the DNA.
-
Analysis: Quantify the amount of precipitated DNA corresponding to the promoter regions of target genes (e.g., p21) using qPCR.
Conclusion and Future Directions
CDK8 is a critical positive regulator of the p53 transcriptional program, playing a stimulus-specific role in the activation of key target genes such as p21 and HDM2. Inhibition of CDK8 represents a potential therapeutic strategy to modulate p53 activity in cancer. While the specific inhibitor "this compound" lacks detailed public documentation, the methodologies and findings presented in this guide provide a robust framework for investigating the effects of this and other CDK8 inhibitors on the p53 pathway.
Future research should focus on elucidating the precise molecular mechanisms by which CDK8 kinase activity contributes to transcriptional activation by p53, identifying the full spectrum of p53 target genes regulated by CDK8, and evaluating the therapeutic potential of selective CDK8 inhibitors in preclinical models of cancers with defined p53 status. The development and characterization of potent and selective inhibitors like this compound will be instrumental in advancing our understanding of the CDK8-p53 axis and its role in cancer biology.
References
- 1. Cyclin-Dependent Kinase 7 Controls mRNA Synthesis by Affecting Stability of Preinitiation Complexes, Leading to Altered Gene Expression, Cell Cycle Progression, and Survival of Tumor Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. CDK8 Is a Stimulus-Specific Positive Coregulator of p53 Target Genes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Cyclin-dependent kinase 8 - Wikipedia [en.wikipedia.org]
Cdk8-IN-7: A Technical Guide to its Potential as a Tumor Suppressor and Oncogene Modulator
For Researchers, Scientists, and Drug Development Professionals
Abstract
Cyclin-dependent kinase 8 (CDK8) is a transcription-regulating kinase with a multifaceted and context-dependent role in cancer. As a component of the Mediator complex, CDK8 can function as both an oncogene and a tumor suppressor, making it a compelling target for therapeutic development. Cdk8-IN-7 and its close analogs, such as Cdk8-IN-9, are potent and selective inhibitors of CDK8 and its paralog CDK19. This technical guide provides an in-depth analysis of the potential of this compound as a tumor suppressor and oncogene modulator, summarizing key quantitative data, detailing experimental protocols for its characterization, and visualizing the complex signaling pathways it influences.
Introduction: The Duality of CDK8 in Cancer
CDK8 is a serine/threonine kinase that, in conjunction with its binding partner Cyclin C, forms the kinase module of the Mediator complex.[1] This complex acts as a bridge between transcription factors and the RNA polymerase II machinery, thereby playing a pivotal role in gene expression regulation.[1][2] The dysregulation of CDK8 has been implicated in a variety of malignancies, including colorectal, breast, and prostate cancers, as well as melanoma and leukemia.[3][4]
The function of CDK8 in tumorigenesis is not monolithic. In many contexts, particularly in colorectal cancer, CDK8 acts as an oncogene by amplifying Wnt/β-catenin signaling. It can also promote cell proliferation and survival through other pathways. Conversely, in certain cellular contexts, such as in T-cell acute lymphoblastic leukemia, CDK8 can exhibit tumor-suppressive functions, for instance, by negatively regulating the NOTCH signaling pathway. This dual role underscores the importance of a nuanced understanding of CDK8's function in different cancer types to effectively leverage CDK8 inhibitors like this compound in oncology.
Quantitative Data for Cdk8-IN-9 (A Close Analog of this compound)
The following tables summarize the key quantitative data for Cdk8-IN-9, a potent and selective inhibitor of CDK8, which serves as a representative for the this compound class of compounds.
Table 1: In Vitro Inhibitory Activity of Cdk8-IN-9
| Parameter | Value | Target(s) | Assay Type | Reference |
| IC50 | 48.6 nM | CDK8 | In Vitro Kinase Assay | BenchChem |
Table 2: In Vivo Efficacy of Cdk8-IN-9 in a Murine Colon Cancer Xenograft Model (CT-26)
| Dosage and Administration | Key Findings | Reference |
| 20, 40, 80 mg/kg, oral (p.o.), daily for 3 weeks | Significant reduction in tumor volume and inhibition of weight loss at 80 mg/kg. | BenchChem |
Table 3: Pharmacokinetic Profile of Cdk8-IN-9 in Mice
| Administration Route | Dosage | t1/2 (h) | Tmax (h) | Cmax (µg/L) | AUC0-∞ (µg/L·h) | F (%) | Reference |
| Oral (p.o.) | 10 mg/kg | 4.35 | 4.00 | 1058.4 | 12056.2 | 64.3 | BenchChem |
| Intravenous (i.v.) | 5 mg/kg | 4.02 | 0.083 | 2401.3 | 9375.4 | - | BenchChem |
Key Signaling Pathways and Mechanisms of Action
This compound exerts its effects by inhibiting the kinase activity of CDK8, thereby modulating the phosphorylation of downstream transcription factors and altering gene expression programs.
Modulation of STAT Signaling
A primary mechanism of action for CDK8 inhibitors is the modulation of the Signal Transducer and Activator of Transcription (STAT) pathway. CDK8 directly phosphorylates STAT1 at serine 727 (S727) and also influences STAT3 phosphorylation. Inhibition of CDK8 with compounds like this compound leads to a reduction in p-STAT1 (S727) and can alter STAT3 activity, impacting cytokine signaling and immune responses.
Wnt/β-catenin Pathway Regulation
In colorectal cancer, CDK8 is a known oncogene that potentiates the Wnt/β-catenin signaling pathway. CDK8 promotes the transcriptional activity of β-catenin, leading to the expression of genes involved in cell proliferation and survival. This compound can therefore act as an oncogene modulator by inhibiting this pathway.
Tumor Suppressive Context: p53 and NOTCH Pathways
CDK8 can also have tumor-suppressive roles. It has been shown to be a coactivator in the p53 transcriptional program, which is a critical tumor suppressor pathway. In T-ALL, CDK8 can promote the degradation of the NOTCH intracellular domain (NICD), thereby acting as a tumor suppressor. The effect of this compound in these contexts would be to antagonize these tumor-suppressive functions, highlighting the importance of understanding the specific genetic background of a tumor before considering CDK8 inhibition.
Detailed Experimental Protocols
The following are detailed methodologies for key experiments to characterize the activity of this compound.
In Vitro Kinase Assay (Luminescence-Based)
This protocol is adapted for determining the IC50 value of this compound against CDK8.
Materials:
-
Recombinant human CDK8/Cyclin C complex
-
CDK Substrate Peptide
-
This compound
-
ATP
-
Kinase Assay Buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA)
-
ADP-Glo™ Kinase Assay Kit
-
White, opaque 384-well plates
-
Luminometer
Procedure:
-
Prepare this compound Dilutions: Perform a serial dilution of this compound in DMSO, then dilute in Kinase Assay Buffer to the desired final concentrations.
-
Assay Setup:
-
Add 5 µL of the this compound dilutions or DMSO (for controls) to the wells of the microplate.
-
Add 10 µL of the CDK8/Cyclin C enzyme solution to all wells except for the "no enzyme" negative control wells.
-
Add 10 µL of Kinase Assay Buffer to the "no enzyme" control wells.
-
Pre-incubate the plate at room temperature for 15 minutes.
-
-
Initiate Kinase Reaction:
-
Add 10 µL of a substrate/ATP mixture to all wells. The ATP concentration should be at or near the Km for CDK8.
-
Incubate the plate at 30°C for 60 minutes.
-
-
Detect ADP Production:
-
Add 25 µL of ADP-Glo™ Reagent to each well to stop the reaction and deplete remaining ATP.
-
Incubate at room temperature for 40 minutes.
-
Add 50 µL of Kinase Detection Reagent to each well.
-
Incubate at room temperature for 30-60 minutes.
-
-
Data Acquisition and Analysis:
-
Measure luminescence using a plate reader.
-
Subtract the background luminescence ("no enzyme" control).
-
Calculate the percent inhibition for each this compound concentration relative to the DMSO control.
-
Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.
-
Western Blot Analysis of p-STAT1
This protocol details the analysis of the phosphorylation status of STAT1 in response to this compound treatment.
Materials:
-
Cancer cell line of interest (e.g., HCT116)
-
This compound
-
Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA Protein Assay Kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF membrane
-
Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)
-
Primary antibodies: anti-p-STAT1 (S727), anti-total STAT1, anti-β-actin (loading control)
-
HRP-conjugated secondary antibody
-
Enhanced chemiluminescence (ECL) substrate
Procedure:
-
Cell Treatment: Seed cells and allow them to adhere overnight. Treat cells with various concentrations of this compound or DMSO for the desired time.
-
Cell Lysis: Wash cells with cold PBS and lyse with lysis buffer. Scrape the cells and collect the lysate.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Transfer:
-
Normalize protein amounts and prepare samples with Laemmli buffer.
-
Separate proteins by SDS-PAGE.
-
Transfer proteins to a PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane with TBST.
-
Incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane with TBST.
-
-
Detection and Analysis:
-
Apply ECL substrate and visualize the protein bands using a chemiluminescence imaging system.
-
Quantify band intensities and normalize p-STAT1 levels to total STAT1 and the loading control.
-
In Vivo Xenograft Study
This protocol outlines a typical workflow for evaluating the anti-tumor efficacy of this compound in a subcutaneous xenograft model.
Materials:
-
Tumor cells (e.g., CT-26 murine colon cancer cells)
-
Immunocompromised mice (e.g., BALB/c)
-
This compound
-
Vehicle control
-
Oral gavage needles
-
Calipers
Procedure:
-
Tumor Implantation: Subcutaneously inject tumor cells into the flank of the mice.
-
Tumor Growth and Randomization: Monitor tumor growth. When tumors reach a palpable size (e.g., 100-200 mm³), randomize mice into treatment and control groups.
-
Treatment Administration:
-
Prepare this compound in a suitable vehicle.
-
Administer this compound or vehicle to the respective groups via oral gavage at the predetermined dose and schedule.
-
-
Monitoring:
-
Measure tumor volume with calipers 2-3 times per week.
-
Monitor animal body weight and general health.
-
-
Endpoint and Analysis:
-
At the end of the study (or when tumors reach the predetermined endpoint), euthanize the mice.
-
Excise tumors and measure their final weight.
-
Calculate tumor growth inhibition (TGI).
-
Tumor tissue can be used for pharmacodynamic marker analysis (e.g., Western blot for p-STAT1).
-
Conclusion and Future Directions
This compound and related compounds are valuable tools for dissecting the complex role of CDK8 in cancer. The ability of this compound to modulate both oncogenic and tumor-suppressive pathways necessitates a deep understanding of the genetic and signaling context of a given tumor. As an oncogene modulator, this compound holds promise for treating cancers driven by pathways like Wnt/β-catenin. Conversely, its potential to interfere with tumor-suppressive functions of CDK8 warrants careful consideration and patient stratification.
Future research should focus on identifying predictive biomarkers to determine which patient populations are most likely to benefit from CDK8 inhibition. Furthermore, exploring combination therapies, for instance, with agents that target parallel or downstream pathways, may enhance the therapeutic efficacy of this compound and overcome potential resistance mechanisms. The detailed protocols and data presented in this guide provide a solid foundation for researchers to further investigate the therapeutic potential of this compound in the complex landscape of cancer biology.
References
- 1. Unveiling the impact of CDK8 on tumor progression: mechanisms and therapeutic strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. CDK8: A positive regulator of transcription - PMC [pmc.ncbi.nlm.nih.gov]
- 3. CDK8-Novel Therapeutic Opportunities - PMC [pmc.ncbi.nlm.nih.gov]
- 4. CDK8 is a colorectal cancer oncogene that regulates β-catenin activity - PMC [pmc.ncbi.nlm.nih.gov]
The Impact of Cdk8 Inhibition on Super-Enhancer-Associated Genes: A Technical Guide
Disclaimer: This technical guide addresses the impact of Cyclin-Dependent Kinase 8 (Cdk8) inhibition on super-enhancer-associated genes. Due to the limited availability of public data on the specific inhibitor Cdk8-IN-7, this document synthesizes findings from studies on other well-characterized, selective Cdk8 inhibitors such as Cortistatin A and BI-1347. The principles and observed effects are considered broadly representative of selective Cdk8 inhibition.
Executive Summary
Cyclin-Dependent Kinase 8 (Cdk8) has emerged as a pivotal regulator of transcription, particularly at super-enhancers (SEs)—large clusters of regulatory elements that drive the expression of key cell identity and oncogenes. As a component of the Mediator complex, Cdk8 can both positively and negatively regulate gene expression, making it a compelling therapeutic target in various diseases, including cancer. This guide provides an in-depth overview of the mechanisms through which Cdk8 inhibitors impact super-enhancer-associated gene expression, supported by quantitative data, detailed experimental protocols, and visualizations of the underlying molecular pathways.
Core Concepts: Cdk8 and Super-Enhancers
Cdk8 is a serine/threonine kinase that, along with its paralog Cdk19, forms the kinase module of the Mediator complex. This complex acts as a bridge between transcription factors and the RNA polymerase II (Pol II) machinery.[1][2] Super-enhancers are characterized by high levels of histone H3 lysine 27 acetylation (H3K27ac), transcription factor binding, and Mediator occupancy. They play a critical role in establishing and maintaining cell-specific gene expression programs.[3] Cdk8 is often enriched at super-enhancers, where it can phosphorylate transcription factors and components of the transcriptional apparatus, thereby modulating gene expression.[4]
The effect of Cdk8 inhibition on super-enhancer-associated genes is context-dependent. In some cellular contexts, Cdk8 acts as a positive regulator, and its inhibition leads to the downregulation of oncogenes.[5] Conversely, in other contexts, such as acute myeloid leukemia (AML), Cdk8 can act as a negative regulator of a subset of super-enhancer-associated genes, and its inhibition can lead to their upregulation, often with tumor-suppressive effects.
Quantitative Data on the Effects of Cdk8 Inhibition
The following tables summarize quantitative data from studies using selective Cdk8 inhibitors, demonstrating their impact on super-enhancer-associated gene expression and cellular viability.
Table 1: Biochemical Potency of Selected Cdk8 Inhibitors
| Inhibitor | Target(s) | IC50 (nM) | Assay Type | Reference |
| BI-1347 | Cdk8/19 | 1 | Biochemical Kinase Assay | |
| T-474 | Cdk8/19 | 1.6 / 1.9 | Enzyme Assay | |
| T-418 | Cdk8/19 | 23 / 62 | Enzyme Assay | |
| Compound 6 | Cdk8 | 51.3 | Enzyme Assay | |
| F059-1017 | Cdk8 | 558.1 | Enzymatic Assay |
Table 2: Cellular Effects of Cdk8/19 Inhibition
| Inhibitor | Cell Line | Assay | Endpoint | Result | Reference |
| BI-1347 | MV-4-11 (AML) | Proliferation Assay | IC50 | 7 nM | |
| BI-1347 | B16-F10-luc2 (Melanoma) | In vivo tumor growth | Tumor Growth Inhibition | 94% on day 23 | |
| Compound 2 | NK92MI (NK cell line) | STAT1 Phosphorylation Assay | pSTAT1 (S727) Inhibition | Potent inhibition | |
| Thienopyridines | HEK293 (NF-κB reporter) | Luciferase Reporter Assay | IC50 | Varies by compound |
Experimental Protocols
This section details common experimental methodologies used to investigate the impact of Cdk8 inhibitors on super-enhancer-associated genes.
Chromatin Immunoprecipitation followed by Sequencing (ChIP-seq)
Objective: To map the genome-wide occupancy of Cdk8, Mediator subunits, transcription factors, and histone modifications (e.g., H3K27ac) at super-enhancers.
Protocol:
-
Cell Culture and Treatment: Culture cells of interest (e.g., MOLM-14 for AML) to the desired density. Treat cells with the Cdk8 inhibitor or vehicle control for a specified time.
-
Cross-linking: Cross-link proteins to DNA by adding formaldehyde directly to the culture medium to a final concentration of 1% and incubating for 10 minutes at room temperature. Quench the reaction with glycine.
-
Cell Lysis and Chromatin Shearing: Lyse the cells and isolate the nuclei. Shear the chromatin to an average size of 200-500 bp using sonication or enzymatic digestion.
-
Immunoprecipitation: Incubate the sheared chromatin with an antibody specific for the protein of interest (e.g., Cdk8, MED1, BRD4, H3K27ac) overnight at 4°C.
-
Immune Complex Capture: Add protein A/G magnetic beads to capture the antibody-protein-DNA complexes.
-
Washes and Elution: Wash the beads to remove non-specifically bound chromatin. Elute the immunocomplexes from the beads.
-
Reverse Cross-linking and DNA Purification: Reverse the cross-links by incubating at 65°C. Purify the DNA using phenol-chloroform extraction or a column-based kit.
-
Library Preparation and Sequencing: Prepare a sequencing library from the purified DNA and perform high-throughput sequencing.
-
Data Analysis: Align the sequencing reads to the reference genome and perform peak calling to identify regions of enrichment. Super-enhancers are typically identified by stitching together enhancers within close proximity and ranking them by the ChIP-seq signal of a key marker like H3K27ac or Mediator.
RNA Sequencing (RNA-seq)
Objective: To determine the global changes in gene expression following Cdk8 inhibition.
Protocol:
-
Cell Culture and Treatment: Treat cells with the Cdk8 inhibitor or vehicle control.
-
RNA Extraction: Isolate total RNA from the cells using a suitable RNA extraction kit.
-
Library Preparation: Prepare an RNA-seq library, which typically involves mRNA purification, fragmentation, reverse transcription to cDNA, and adapter ligation.
-
Sequencing: Perform high-throughput sequencing of the prepared library.
-
Data Analysis: Align the sequencing reads to the reference genome and quantify gene expression levels. Perform differential gene expression analysis to identify genes that are significantly up- or downregulated upon Cdk8 inhibition. Gene Set Enrichment Analysis (GSEA) can be used to determine if super-enhancer-associated genes are disproportionately affected.
Cellular Viability Assay
Objective: To assess the anti-proliferative effects of Cdk8 inhibitors.
Protocol:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined density.
-
Compound Treatment: Treat the cells with a serial dilution of the Cdk8 inhibitor. Include a vehicle-only control.
-
Incubation: Incubate the cells for a period that allows for several cell doublings (e.g., 72 hours).
-
Viability Measurement: Measure cell viability using a reagent such as CellTiter-Glo® (Promega) which measures ATP levels, or a colorimetric assay like MTS or WST-1.
-
Data Analysis: Normalize the viability of treated cells to the vehicle control and plot the dose-response curve to determine the IC50 value.
Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language for Graphviz, illustrate key signaling pathways influenced by Cdk8 and a typical experimental workflow for evaluating Cdk8 inhibitors.
Signaling Pathways
// Nodes Wnt [label="Wnt", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Frizzled [label="Frizzled Receptor", fillcolor="#FBBC05"]; LRP5_6 [label="LRP5/6", fillcolor="#FBBC05"]; Dishevelled [label="Dishevelled", fillcolor="#FBBC05"]; Destruction_Complex [label="Destruction Complex\n(Axin, APC, GSK3β)", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"]; Beta_Catenin [label="β-catenin", fillcolor="#34A853", fontcolor="#FFFFFF"]; TCF_LEF [label="TCF/LEF", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Cdk8_Mediator [label="Cdk8-Mediator\nComplex", shape=ellipse, fillcolor="#F1F3F4"]; Target_Genes [label="Target Gene\nExpression\n(e.g., MYC, CCND1)", shape=note, fillcolor="#FFFFFF"]; Cdk8_IN_7 [label="Cdk8 Inhibitor", shape=box, style=filled, fillcolor="#EA4335", fontcolor="#FFFFFF"];
// Edges Wnt -> Frizzled [label="binds"]; Frizzled -> Dishevelled [label="activates"]; LRP5_6 -> Dishevelled; Dishevelled -> Destruction_Complex [label="inhibits"]; Destruction_Complex -> Beta_Catenin [label="phosphorylates for\ndegradation"]; Beta_Catenin -> TCF_LEF [label="co-activates"]; TCF_LEF -> Target_Genes [label="activates"]; Beta_Catenin -> Cdk8_Mediator; Cdk8_Mediator -> TCF_LEF [label="potentiates"]; Cdk8_IN_7 -> Cdk8_Mediator [label="inhibits", style=dashed, color="#EA4335"]; } Wnt/β-catenin signaling pathway and the role of Cdk8.
// Nodes Cytokine [label="Cytokine (e.g., IFNγ)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Receptor [label="Cytokine Receptor", fillcolor="#FBBC05"]; JAK [label="JAK", fillcolor="#FBBC05"]; STAT [label="STAT", fillcolor="#34A853", fontcolor="#FFFFFF"]; pSTAT_Y [label="pSTAT (Tyr)", fillcolor="#34A853", fontcolor="#FFFFFF"]; pSTAT_dimer [label="pSTAT Dimer", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"]; Cdk8_Mediator [label="Cdk8-Mediator\nComplex", shape=ellipse, fillcolor="#F1F3F4"]; pSTAT_S [label="pSTAT (Ser)", fillcolor="#34A853", fontcolor="#FFFFFF"]; Target_Genes [label="Target Gene\nExpression", shape=note, fillcolor="#FFFFFF"]; Cdk8_IN_7 [label="Cdk8 Inhibitor", shape=box, style=filled, fillcolor="#EA4335", fontcolor="#FFFFFF"];
// Edges Cytokine -> Receptor [label="binds"]; Receptor -> JAK [label="activates"]; JAK -> STAT [label="phosphorylates (Tyr)"]; STAT -> pSTAT_Y; pSTAT_Y -> pSTAT_dimer [label="dimerizes"]; pSTAT_dimer -> Cdk8_Mediator [label="recruits"]; Cdk8_Mediator -> pSTAT_dimer [label="phosphorylates (Ser)"]; pSTAT_dimer -> pSTAT_S; pSTAT_S -> Target_Genes [label="activates transcription"]; Cdk8_IN_7 -> Cdk8_Mediator [label="inhibits", style=dashed, color="#EA4335"]; } STAT signaling pathway and its modulation by Cdk8.
Experimental Workflow
// Nodes start [label="Start: Hypothesis\nCdk8 inhibition affects\nSE-associated genes", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"]; cell_culture [label="Cell Line Selection\n& Culture\n(e.g., AML, Colon Cancer)"]; treatment [label="Treatment with\nCdk8 Inhibitor\n(Dose-response & Time-course)"]; biochemical [label="Biochemical Assays\n(e.g., Western Blot for\np-STAT1, IC50 determination)", shape=parallelogram, fillcolor="#FBBC05"]; genomic [label="Genomic Assays", shape=parallelogram, fillcolor="#FBBC05"]; rna_seq [label="RNA-seq"]; chip_seq [label="ChIP-seq\n(H3K27ac, Cdk8, MED1)"]; functional [label="Functional Assays", shape=parallelogram, fillcolor="#FBBC05"]; viability [label="Cell Viability/\nProliferation Assay"]; data_analysis [label="Data Analysis & Integration"]; conclusion [label="Conclusion:\nElucidation of Cdk8 inhibitor's\nimpact on SE-driven transcription", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];
// Edges start -> cell_culture; cell_culture -> treatment; treatment -> biochemical; treatment -> genomic; treatment -> functional; genomic -> rna_seq; genomic -> chip_seq; functional -> viability; biochemical -> data_analysis; rna_seq -> data_analysis; chip_seq -> data_analysis; viability -> data_analysis; data_analysis -> conclusion; } Workflow for evaluating the impact of a Cdk8 inhibitor.
Conclusion and Future Directions
The inhibition of Cdk8 presents a promising therapeutic strategy, particularly in cancers driven by aberrant super-enhancer activity. The context-dependent nature of Cdk8's function—acting as both a transcriptional activator and repressor—underscores the importance of a deep understanding of the underlying molecular mechanisms in specific disease settings. While potent and selective Cdk8 inhibitors have been developed, further research is needed to fully elucidate their effects on the complex interplay between Cdk8, the Mediator complex, and super-enhancer-driven gene regulation. Future studies should focus on identifying the specific substrates of Cdk8 at super-enhancers and how their phosphorylation status dictates transcriptional outcomes. This knowledge will be crucial for the rational design of novel therapeutic interventions targeting Cdk8.
References
- 1. Unveiling the impact of CDK8 on tumor progression: mechanisms and therapeutic strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | Unveiling the impact of CDK8 on tumor progression: mechanisms and therapeutic strategies [frontiersin.org]
- 3. Selective and potent CDK8/19 inhibitors enhance NK cell activity and promote tumor surveillance - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Revving the throttle on an oncogene: CDK8 takes the driver seat - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for Cdk8-IN-7 In Vitro Kinase Assay
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive guide for utilizing Cdk8-IN-7 in in vitro kinase assays. It includes detailed protocols for assessing the inhibitory activity of the compound against Cyclin-Dependent Kinase 8 (Cdk8), quantitative data for relevant Cdk8 inhibitors, and visualizations of the associated signaling pathways and experimental workflows.
Introduction to Cdk8
Cyclin-Dependent Kinase 8 (Cdk8) is a key transcriptional regulator that functions as a component of the Mediator complex.[1][2] The Mediator complex is a multi-subunit protein assembly that acts as a bridge between gene-specific transcription factors and the RNA polymerase II machinery, thereby controlling gene expression.[3][4][5] Cdk8, along with its close paralog Cdk19, Cyclin C, MED12, and MED13, forms the kinase module of the Mediator complex. This module can dynamically associate with the core Mediator complex to regulate its function.
Dysregulation of Cdk8 activity has been implicated in various diseases, most notably cancer. Cdk8 can act as an oncogene, for instance, by promoting β-catenin-driven transcription in colorectal cancer. It is also involved in other critical signaling pathways, including those mediated by p53, STATs, and TGF-β. Consequently, Cdk8 has emerged as an attractive target for the development of novel therapeutics.
Quantitative Data for Cdk8 Inhibitors
The inhibitory potency of compounds against Cdk8 is typically determined by in vitro kinase assays, with the half-maximal inhibitory concentration (IC50) being a key parameter. While specific data for a compound designated "this compound" is not publicly available, the following table summarizes the IC50 values for several well-characterized Cdk8 inhibitors, providing a reference for expected potencies.
| Compound | Cdk8 IC50 (nM) | Cdk19 IC50 (nM) | Cellular pSTAT1 S727 IC50 (nM) | Reference(s) |
| Cdk8-IN-9 | 48.6 | Not Reported | Not Reported | |
| BI-1347 | 1.8 | Not Reported | Not Reported | |
| Compound 15 | Not Reported | Not Reported | 2 | |
| T-474 | 1.6 | 1.9 | Not Reported | |
| Senexin B | Not Reported | Not Reported | Not Reported |
Note: The IC50 values can vary depending on the specific assay conditions, such as ATP concentration.
Signaling Pathway of Cdk8 in Transcriptional Regulation
Cdk8 exerts its regulatory function primarily through the phosphorylation of various substrates, including transcription factors and components of the Mediator complex itself. This phosphorylation can either activate or repress transcriptional programs. The diagram below illustrates the central role of the Cdk8-Mediator complex in integrating signals from various pathways to regulate gene transcription.
Experimental Protocols: In Vitro Kinase Assays
Two common methods for performing in vitro kinase assays to determine the inhibitory activity of compounds like this compound are luminescence-based assays (e.g., ADP-Glo™) and radiometric assays.
Luminescence-Based Kinase Assay (e.g., ADP-Glo™)
This assay quantifies the amount of ADP produced during the kinase reaction, which is directly proportional to kinase activity.
Materials:
-
Recombinant human Cdk8/Cyclin C complex
-
CDK Substrate Peptide (e.g., a peptide derived from a known Cdk8 substrate like STAT1 or the C-terminal domain of RNA Polymerase II)
-
This compound
-
ATP
-
Kinase Assay Buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35)
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
White, opaque 96-well or 384-well plates
-
Plate reader capable of measuring luminescence
Protocol:
-
Compound Preparation: Prepare a serial dilution of this compound in the kinase assay buffer. A typical starting range would be from 1 nM to 10 µM. Also, prepare a vehicle control (e.g., DMSO).
-
Enzyme Preparation: Dilute the Cdk8/Cyclin C enzyme to the desired working concentration in the kinase assay buffer. The optimal concentration should be determined empirically to ensure the reaction is in the linear range.
-
Substrate/ATP Mixture: Prepare a solution containing the CDK substrate peptide and ATP in the kinase assay buffer. The ATP concentration should ideally be at or near the Km for Cdk8 if determining IC50 values.
-
Assay Setup:
-
Add 5 µL of the this compound dilutions or vehicle control to the wells of the microplate.
-
Add 10 µL of the diluted Cdk8/Cyclin C enzyme solution to all wells except the "no enzyme" control wells. Add 10 µL of kinase assay buffer to the "no enzyme" control wells.
-
Pre-incubate the plate at room temperature for 10-15 minutes to allow the inhibitor to bind to the kinase.
-
-
Initiate Kinase Reaction: Add 10 µL of the substrate/ATP mixture to all wells to start the reaction.
-
Incubation: Incubate the plate at 30°C for a predetermined time (e.g., 45-60 minutes). This incubation time should be optimized to be within the linear range of the reaction.
-
Detect ADP Production:
-
Add 25 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.
-
Incubate at room temperature for 45 minutes.
-
Add 50 µL of Kinase Detection Reagent to each well to convert ADP to ATP and generate a luminescent signal.
-
Incubate at room temperature for another 45 minutes.
-
-
Data Acquisition: Measure the luminescence using a plate reader.
-
Data Analysis:
-
Subtract the background luminescence (from "no enzyme" controls).
-
Calculate the percent inhibition for each this compound concentration relative to the vehicle control.
-
Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
Radiometric Kinase Assay
This classic method measures the incorporation of a radiolabeled phosphate group (from [γ-³²P]ATP or [γ-³³P]ATP) into a substrate.
Materials:
-
Recombinant human Cdk8/Cyclin C complex
-
CDK Substrate Peptide
-
This compound
-
[γ-³²P]ATP or [γ-³³P]ATP
-
Kinase Assay Buffer
-
Phosphocellulose paper or membrane
-
Wash Buffer (e.g., 0.75% phosphoric acid)
-
Scintillation counter and scintillation fluid
Protocol:
-
Reagent Preparation: As described in the luminescence-based assay, prepare serial dilutions of this compound, a working solution of Cdk8/Cyclin C, and the substrate.
-
Reaction Mixture Preparation: In a microcentrifuge tube, prepare the reaction mixture containing kinase assay buffer, Cdk8/Cyclin C, substrate, and this compound at various concentrations (or vehicle for control).
-
Pre-incubation: Pre-incubate the reaction mixtures for 10 minutes at 30°C.
-
Initiate Kinase Reaction: Start the reaction by adding [γ-³²P]ATP or [γ-³³P]ATP.
-
Incubation: Incubate for a specific time (e.g., 20-30 minutes) at 30°C.
-
Stop Reaction and Detect Phosphorylation:
-
Spot a portion of the reaction mixture onto phosphocellulose paper.
-
Wash the paper extensively with the wash buffer to remove unincorporated radiolabeled ATP.
-
-
Data Acquisition: Dry the paper and measure the incorporated radioactivity using a scintillation counter.
-
Data Analysis:
-
Subtract the background radioactivity (from "no enzyme" controls).
-
Calculate the percent inhibition for each this compound concentration relative to the vehicle control.
-
Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to determine the IC50 value.
-
References
- 1. Cyclin-dependent kinase 8 - Wikipedia [en.wikipedia.org]
- 2. benchchem.com [benchchem.com]
- 3. The Mediator Complex: A Regulatory Hub for Transcriptional Activity of Nuclear Receptors [mdpi.com]
- 4. The Mediator Complex in Genomic and Non-Genomic Signaling in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Mediator (coactivator) - Wikipedia [en.wikipedia.org]
Application Notes and Protocols: Utilizing Potent and Selective CDK8/19 Inhibitors in Cell-Based Assays
These application notes provide detailed protocols and data for researchers, scientists, and drug development professionals on the use of potent and selective chemical probes, exemplified by compounds similar to Cdk8-IN-7, to investigate the function of Cyclin-Dependent Kinase 8 (CDK8) and its close paralog CDK19 in cell-based assays.
Introduction
Cyclin-Dependent Kinase 8 (CDK8) and its paralog CDK19 are key components of the Mediator complex, a crucial co-regulator of RNA Polymerase II-mediated transcription.[1][2][3] The CDK8/19 kinase module, which also includes Cyclin C, MED12, and MED13, can reversibly associate with the core Mediator complex to regulate the expression of specific gene programs.[1][2] Dysregulation of CDK8/19 activity has been implicated in various diseases, including colorectal cancer, breast cancer, and acute myeloid leukemia (AML), making them attractive targets for therapeutic intervention.
CDK8 exerts its regulatory function by phosphorylating transcription factors such as STAT1, STAT3, SMADs, and NOTCH, thereby influencing key signaling pathways like the Wnt/β-catenin, p53, and TGF-β pathways. Potent and selective inhibitors are invaluable tools for dissecting the cellular functions of CDK8/19 and evaluating their therapeutic potential. This document outlines protocols for assessing the effects of such inhibitors on cell viability, target engagement, and downstream signaling pathways.
Data Presentation: Inhibitory Activity of Representative CDK8/19 Inhibitors
The following table summarizes the inhibitory activities of several well-characterized, potent, and selective CDK8/19 inhibitors in both biochemical and cellular assays. This data provides a reference for expected potency and can guide concentration selection for new experiments.
| Compound Name | Target(s) | Assay Type | Cell Line/System | IC50/EC50 (nM) | Notes |
| BI-1347 | CDK8/19 | Biochemical (Kinase Assay) | Recombinant CDK8 | 1.4 | Highly potent and selective inhibitor. |
| CDK8/19 | Cell-Based (pSTAT1 S727) | NK92MI | ~1-10 (inferred) | Potently decreases phosphorylation of the direct substrate STAT1 at Ser727. | |
| CDK8/19 | Cell Proliferation | MV-4-11 | 7 | Shows anti-proliferative effects in a leukemia cell line. | |
| Compound 15 | CDK8/19 | Biochemical (Kinase Assay) | Recombinant CDK8 | 0.8 | A highly potent pyrazolopyridine inhibitor. |
| CDK8/19 | Cell-Based (pSTAT1 S727) | HCT116 | 2 | Demonstrates excellent cell permeability and target engagement. | |
| Senexin B | CDK8/19 | Cell-Based (Growth Inhibition) | BT474 (Parental) | 1.3 µM | Used to overcome resistance to EGFR-targeting drugs. |
| CDK8/19 | Cell-Based (Growth Inhibition) | BT474 (Gefitinib-Adapted) | 1.2 µM | Effective in drug-resistant cell populations. | |
| CCT251545 (1) | CDK8/19 | Cell-Based (pSTAT1 S727) | SW620 | 11 | A chemical probe identified from a WNT signaling screen. |
Signaling Pathways and Experimental Visualizations
Diagrams created using Graphviz illustrate key concepts for designing and interpreting experiments with CDK8/19 inhibitors.
CDK8/19 signaling within the Mediator complex.
Workflow for cell-based assays using a CDK8/19 inhibitor.
Integrating data to confirm inhibitor mechanism of action.
Experimental Protocols
Protocol 1: Cell Viability / Proliferation Assay (CellTiter-Glo®)
This protocol determines the effect of a CDK8/19 inhibitor on cell viability and is used to calculate the IC50 value.
Materials:
-
Cell line of interest (e.g., MV-4-11, HL-60)
-
Complete growth medium
-
White, flat-bottom 96-well cell culture plates
-
CDK8/19 inhibitor (dissolved in DMSO)
-
CellTiter-Glo® Luminescent Cell Viability Assay kit (Promega)
-
Luminometer
Procedure:
-
Cell Seeding:
-
Harvest and count cells.
-
Seed cells in a 96-well plate at a pre-determined optimal density (e.g., 5,000-10,000 cells/well) in 90 µL of complete medium.
-
Incubate overnight at 37°C with 5% CO₂ to allow cells to acclimate.
-
-
Compound Preparation and Treatment:
-
Prepare a 10X serial dilution of the CDK8/19 inhibitor in complete medium from a concentrated DMSO stock. Ensure the final DMSO concentration does not exceed 0.1%.
-
Include a vehicle control (DMSO only) and a "no cells" background control.
-
Add 10 µL of the 10X compound dilutions to the appropriate wells.
-
-
Incubation:
-
Incubate the plate for 72 to 120 hours, depending on the cell line's doubling time.
-
-
Assay Measurement:
-
Equilibrate the plate and the CellTiter-Glo® reagent to room temperature for 30 minutes.
-
Add 100 µL of CellTiter-Glo® reagent to each well.
-
Mix contents for 2 minutes on an orbital shaker to induce cell lysis.
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
-
Data Acquisition and Analysis:
-
Measure luminescence using a microplate reader.
-
Subtract the average background signal from all data points.
-
Normalize the data to the vehicle control (set to 100% viability).
-
Plot the normalized viability against the log of the inhibitor concentration and use a non-linear regression (four-parameter variable slope) to calculate the IC50 value.
-
Protocol 2: Western Blot for Phospho-STAT1 (Ser727)
This protocol assesses target engagement by measuring the phosphorylation of STAT1 at Ser727, a direct substrate of CDK8.
Materials:
-
Cell line of interest (e.g., NK92MI, SW620)
-
6-well cell culture plates
-
CDK8/19 inhibitor
-
Cytokine for stimulation (e.g., IFN-β, IL-2)
-
Ice-cold Phosphate-Buffered Saline (PBS)
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
Primary antibodies: anti-phospho-STAT1 (Ser727), anti-total STAT1, anti-GAPDH or β-actin
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate (ECL)
Procedure:
-
Cell Seeding and Treatment:
-
Seed cells in 6-well plates and allow them to attach or acclimate.
-
Treat cells with various concentrations of the CDK8/19 inhibitor (e.g., 0, 10, 100, 1000 nM) for 6 hours.
-
-
Cell Stimulation (Optional but Recommended):
-
Following inhibitor treatment, stimulate the cells with an appropriate cytokine (e.g., 100 U/mL IFN-β) for an additional 1 hour to induce robust STAT1 phosphorylation.
-
-
Cell Lysis and Protein Quantification:
-
Wash cells twice with ice-cold PBS.
-
Add 100-150 µL of ice-cold RIPA buffer to each well, scrape the cells, and collect the lysate.
-
Incubate on ice for 30 minutes, then centrifuge at 14,000 x g for 15 minutes at 4°C.
-
Collect the supernatant and determine the protein concentration using a BCA assay.
-
-
SDS-PAGE and Western Blotting:
-
Normalize protein amounts (e.g., 20-30 µg per lane) and prepare samples with Laemmli buffer.
-
Separate proteins on an SDS-PAGE gel and transfer them to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against p-STAT1 (S727) overnight at 4°C.
-
Wash the membrane with TBST, then incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Develop the blot using an ECL substrate and capture the signal with an imaging system.
-
-
Data Analysis:
-
Strip and re-probe the membrane for total STAT1 and a loading control (e.g., β-actin) to ensure equal protein loading.
-
Quantify band intensities using densitometry software. Normalize the p-STAT1 signal to the total STAT1 signal.
-
Protocol 3: NF-κB Luciferase Reporter Gene Assay
This protocol measures the functional effect of CDK8/19 inhibition on a specific transcriptional pathway, such as NF-κB.
Materials:
-
HEK293 cells (or other suitable cell line)
-
NF-κB luciferase reporter plasmid and a control plasmid (e.g., Renilla luciferase)
-
Transfection reagent
-
CDK8/19 inhibitor
-
Stimulant (e.g., TNFα)
-
Dual-Luciferase® Reporter Assay System (Promega)
-
Luminometer
Procedure:
-
Transfection:
-
Seed cells in a 96-well plate.
-
Co-transfect cells with the NF-κB firefly luciferase reporter plasmid and the Renilla luciferase control plasmid using a suitable transfection reagent according to the manufacturer's protocol.
-
Incubate for 24 hours to allow for plasmid expression.
-
-
Inhibitor Treatment and Stimulation:
-
Treat the transfected cells with serial dilutions of the CDK8/19 inhibitor for 1-2 hours.
-
Stimulate the cells with TNFα (e.g., 10 ng/mL) to activate the NF-κB pathway.
-
Incubate for an additional 6-8 hours.
-
-
Cell Lysis and Luciferase Measurement:
-
Remove the medium and lyse the cells using the passive lysis buffer provided in the assay kit.
-
Following the manufacturer's protocol, add the Luciferase Assay Reagent II (LAR II) to measure firefly luciferase activity.
-
Add the Stop & Glo® Reagent to quench the firefly signal and simultaneously measure Renilla luciferase activity.
-
-
Data Analysis:
-
Calculate the ratio of firefly to Renilla luciferase activity for each well to normalize for transfection efficiency and cell number.
-
Normalize the data to the stimulated vehicle control.
-
Plot the normalized reporter activity against the log of the inhibitor concentration to determine the IC50 value. A parallel experiment in CDK8/19 double knockout cells can be used to confirm the inhibitor's specificity.
-
References
- 1. Selective and potent CDK8/19 inhibitors enhance NK cell activity and promote tumor surveillance - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A selective chemical probe for exploring the role of CDK8 and CDK19 in human disease - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Cyclin-dependent kinase 8 - Wikipedia [en.wikipedia.org]
Cdk8-IN-7 solubility and preparation for experiments
Application Notes and Protocols: Cdk8-IN-7
Audience: Researchers, scientists, and drug development professionals.
Introduction to CDK8 Inhibition
Cyclin-Dependent Kinase 8 (CDK8) is a transcriptional regulator that, along with its paralog CDK19, forms the kinase module of the Mediator complex.[1][2] The Mediator complex acts as a bridge between transcription factors and RNA Polymerase II (Pol II), playing a crucial role in gene expression.[2] CDK8 has been identified as a key regulator in various oncogenic signaling pathways, including Wnt/β-catenin, TGF-β/SMAD, Notch, and STAT signaling.[3][4] Its role in phosphorylating transcription factors and components of the transcriptional machinery makes it a compelling target for therapeutic development, particularly in oncology. This compound is a representative small molecule inhibitor designed to selectively target the kinase activity of CDK8.
This compound Physicochemical and Solubility Data
Proper solubilization of this compound is critical for accurate and reproducible experimental results. The solubility of small molecule inhibitors can vary significantly based on the solvent and conditions. The data below is compiled from representative CDK8 inhibitors and should be used as a guide. Empirical determination of solubility for each new batch of this compound is highly recommended.
| Solvent | Concentration | Comments | Source Compound |
| DMSO | ~50 mg/mL (~116 mM) | May require sonication for complete dissolution. Use freshly opened, anhydrous DMSO. | CDK8/19-IN-1 |
| Ethanol | Up to 100 mM | Provides an alternative to DMSO for certain applications. | CDK8/19i |
| Aqueous Buffer (pH 7.4) | Low (<1 µg/mL) | Generally poor solubility in aqueous media, necessitating DMSO for stock preparation. | BI-1347 |
| FaSSIF / FeSSIF | 11 / 280 µg/mL | Solubility in simulated intestinal fluids suggests potential for oral bioavailability studies. | BI-1347 |
Experimental Protocols
Protocol 1: Preparation of High-Concentration Stock Solutions
This protocol describes the preparation of a high-concentration stock solution of this compound, typically in DMSO, for long-term storage and subsequent dilution.
Materials:
-
This compound (solid powder)
-
Anhydrous, high-purity Dimethyl Sulfoxide (DMSO)
-
Sterile, conical-bottom polypropylene tubes
-
Vortex mixer
-
Ultrasonic bath
Procedure:
-
Weighing: Accurately weigh the desired amount of this compound powder in a sterile tube. Perform this in a chemical fume hood using appropriate personal protective equipment (PPE).
-
Solvent Addition: Add the calculated volume of DMSO to achieve the target concentration (e.g., 10 mM or 50 mM). For example, to prepare a 10 mM stock from a compound with a molecular weight of 430.5 g/mol , add 2.323 mL of DMSO to 1 mg of compound.
-
Dissolution: Vortex the mixture vigorously for 1-2 minutes. If the compound is not fully dissolved, place the tube in an ultrasonic water bath for 5-10 minutes. Visually inspect the solution to ensure there are no visible particles.
-
Aliquoting and Storage: Aliquot the stock solution into smaller volumes in sterile cryovials to avoid repeated freeze-thaw cycles. Store the aliquots at -80°C for long-term stability (up to 6 months) or at -20°C for short-term use (up to 1 month).
Protocol 2: Preparation for In Vitro Cellular Assays
This protocol details the dilution of the DMSO stock solution for use in cell-based experiments, such as cell viability, signaling, or gene expression assays.
Materials:
-
This compound high-concentration stock solution (e.g., 10 mM in DMSO)
-
Appropriate cell culture medium (e.g., DMEM, RPMI-1640)
-
Sterile microcentrifuge tubes
Procedure:
-
Thawing: Thaw a single aliquot of the this compound stock solution at room temperature.
-
Intermediate Dilution (Optional but Recommended): Prepare an intermediate dilution of the stock solution in cell culture medium. For example, dilute the 10 mM stock 1:100 in medium to create a 100 µM solution. This helps to minimize the final concentration of DMSO in the culture.
-
Final Dilution: Add the required volume of the intermediate or stock solution to the cell culture wells to achieve the desired final concentration (e.g., 100 nM, 1 µM, 2 µM). Ensure the final DMSO concentration does not exceed a level toxic to the cells (typically ≤ 0.1%).
-
Vehicle Control: Prepare a vehicle control by adding an equivalent volume of DMSO (diluted in culture medium) to a separate set of wells.
-
Target Engagement Biomarker: To confirm target engagement in cells, monitor the phosphorylation of known CDK8 substrates. A reliable biomarker is the phosphorylation of STAT1 at serine 727 (pSTAT1-S727), which is potently downregulated by CDK8/19 inhibition following stimulation with interferon-gamma (IFNγ).
Protocol 3: General Guidelines for In Vivo Formulation
This protocol provides general considerations for preparing this compound for administration in animal models. Note: Formulation development is complex and often requires optimization.
Materials:
-
This compound (solid powder)
-
Appropriate vehicle components (e.g., Tween® 80, polyethylene glycol, carboxymethylcellulose)
-
Sterile water or saline
Procedure:
-
Vehicle Selection: Due to the poor aqueous solubility of most kinase inhibitors, a formulation vehicle is required. A common starting point for oral administration (p.o.) is a suspension. An example vehicle could be 0.5% (w/v) carboxymethylcellulose with 0.1% (v/v) Tween® 80 in sterile water.
-
Formulation Preparation: a. Create a paste by mixing the accurately weighed this compound powder with the wetting agent (e.g., Tween® 80). b. Gradually add the suspending agent (e.g., carboxymethylcellulose solution) while continuously mixing or sonicating to create a homogenous suspension.
-
Dosing: The final formulation should be administered to animals at the desired dose (e.g., 1.25 mg/kg or 2.5 mg/kg, administered once or twice daily). The dosing volume should be appropriate for the animal size (e.g., 10 mL/kg for mice).
-
Stability: Prepare the formulation fresh daily unless its stability has been formally established. Keep the suspension mixed during dosing to ensure homogeneity.
Visualizations
Key Signaling Pathways Modulated by CDK8
The following diagram illustrates the central role of CDK8 in regulating key transcription factors across multiple signaling pathways implicated in cancer.
References
Application Notes and Protocols: Measuring pSTAT1 (S727) Inhibition by Cdk8-IN-7 via Western Blot
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cyclin-dependent kinase 8 (Cdk8) is a key regulator of transcription and has emerged as a promising target in drug discovery, particularly in oncology. Cdk8, as part of the Mediator complex, phosphorylates various transcription factors, including Signal Transducer and Activator of Transcription 1 (STAT1) at the serine 727 residue (S727)[1][2][3]. This phosphorylation event plays a crucial role in modulating the transcriptional activity of STAT1 in response to cytokine signaling, such as interferon-gamma (IFNγ)[1][2]. Cdk8-IN-7 is a potent and selective inhibitor of Cdk8. Measuring the phosphorylation status of STAT1 at S727 (pSTAT1 S727) is a reliable pharmacodynamic marker to assess the cellular activity of Cdk8 inhibitors like this compound. This document provides a detailed protocol for the treatment of cells with this compound and the subsequent measurement of pSTAT1 (S727) levels by Western blot.
Signaling Pathway
The signaling pathway illustrates the role of Cdk8 in STAT1 phosphorylation and the mechanism of its inhibition by this compound. Upon cytokine stimulation (e.g., IFNγ), the JAK-STAT pathway is activated, leading to the phosphorylation of STAT1 on tyrosine 701 (Y701), its dimerization, and nuclear translocation. In the nucleus, Cdk8, as a subunit of the Mediator complex, phosphorylates STAT1 at S727, which modulates its transcriptional activity. This compound specifically inhibits the kinase activity of Cdk8, thereby preventing the phosphorylation of STAT1 at S727.
Caption: Cdk8-STAT1 signaling and this compound inhibition.
Experimental Protocols
This section provides a detailed methodology for the treatment of cells with this compound and subsequent analysis of pSTAT1 (S727) by Western blot.
Cell Culture and Treatment with this compound
-
Cell Seeding: Seed cells (e.g., SET-2, UKE-1, or other suitable cell lines with active JAK-STAT signaling) in 6-well plates at a density that will result in 70-80% confluency at the time of harvest.
-
Cell Culture Conditions: Culture cells in appropriate media supplemented with fetal bovine serum (FBS) and antibiotics at 37°C in a humidified incubator with 5% CO2.
-
This compound Preparation: Prepare a stock solution of this compound in dimethyl sulfoxide (DMSO). Further dilute the stock solution in cell culture medium to achieve the desired final concentrations.
-
Treatment: Once cells reach the desired confluency, replace the medium with fresh medium containing various concentrations of this compound or a vehicle control (DMSO). A typical dose-response experiment may include concentrations ranging from 10 nM to 10 µM.
-
Incubation: Treat the cells for a predetermined period. A 2-hour treatment is often sufficient to observe a significant decrease in pSTAT1 (S727) levels.
Cell Lysis for Protein Extraction
-
Washing: After treatment, place the 6-well plates on ice and aspirate the medium. Wash the cells once with ice-cold phosphate-buffered saline (PBS).
-
Lysis Buffer Preparation: Prepare a suitable lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitor cocktails immediately before use to prevent protein degradation and dephosphorylation.
-
Cell Lysis: Add an appropriate volume of ice-cold lysis buffer to each well (e.g., 100-150 µL for a well in a 6-well plate).
-
Scraping and Collection: Scrape the adherent cells using a cell scraper and transfer the cell lysate to a pre-chilled microcentrifuge tube.
-
Incubation: Incubate the lysate on ice for 20-30 minutes with occasional vortexing to ensure complete lysis.
-
Centrifugation: Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cellular debris.
-
Supernatant Collection: Carefully transfer the supernatant containing the soluble protein to a fresh, pre-chilled microcentrifuge tube.
Protein Quantification
-
Assay Selection: Determine the protein concentration of each lysate using a standard protein assay method, such as the bicinchoninic acid (BCA) assay.
-
Standard Curve: Prepare a standard curve using known concentrations of a protein standard (e.g., bovine serum albumin, BSA).
-
Measurement: Measure the absorbance of the standards and samples according to the assay manufacturer's instructions and calculate the protein concentration of each sample.
Western Blot Analysis
-
Sample Preparation: Normalize the protein concentration of all samples with lysis buffer. Add an equal volume of 2x Laemmli sample buffer to each lysate and boil the samples at 95-100°C for 5 minutes to denature the proteins.
-
SDS-PAGE: Load equal amounts of protein (typically 20-30 µg) per lane onto an SDS-polyacrylamide gel. Include a pre-stained protein ladder to monitor protein separation. Run the gel at a constant voltage until the dye front reaches the bottom.
-
Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane using a wet or semi-dry transfer system.
-
Blocking: Block the membrane with a suitable blocking buffer (e.g., 5% non-fat dry milk or 5% BSA in Tris-buffered saline with 0.1% Tween-20 (TBST)) for 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody against pSTAT1 (S727) diluted in blocking buffer (e.g., 1:1000) overnight at 4°C with gentle agitation.
-
Washing: Wash the membrane three times for 5-10 minutes each with TBST to remove unbound primary antibody.
-
Secondary Antibody Incubation: Incubate the membrane with an appropriate horseradish peroxidase (HRP)-conjugated secondary antibody (e.g., anti-rabbit IgG) diluted in blocking buffer for 1 hour at room temperature.
-
Washing: Repeat the washing step as described above.
-
Detection: Prepare the enhanced chemiluminescence (ECL) detection reagent according to the manufacturer's instructions. Incubate the membrane with the ECL reagent and capture the chemiluminescent signal using a digital imaging system.
-
Stripping and Re-probing: To normalize for protein loading, the membrane can be stripped of the bound antibodies and re-probed with a primary antibody against total STAT1 and a loading control protein (e.g., GAPDH or β-actin).
Experimental Workflow
The following diagram outlines the key steps of the Western blot protocol for measuring pSTAT1 (S727) after this compound treatment.
Caption: Workflow for pSTAT1 Western blot analysis.
Data Presentation
The quantitative data from the Western blot analysis can be summarized in a table for easy comparison. Densitometry analysis should be performed on the Western blot bands to quantify the relative protein levels. The intensity of the pSTAT1 (S727) band should be normalized to the intensity of the total STAT1 band, and subsequently to the loading control. The results can be presented as a fold change relative to the vehicle-treated control.
Table 1: Dose-Dependent Inhibition of STAT1 S727 Phosphorylation by a Cdk8 Inhibitor
| Treatment (2 hours) | pSTAT1 (S727) / Total STAT1 (Relative Densitometry Units) | Fold Change vs. Vehicle |
| Vehicle (DMSO) | 1.00 | 1.0 |
| Cdk8 Inhibitor (50 nM) | 0.45 | 0.45 |
Note: The data presented in this table is representative and based on findings for the Cdk8/19 inhibitor CA in SET-2 cells. Researchers should generate their own data for this compound in their specific cell line of interest.
References
Application Notes and Protocols for ChIP-seq Analysis of Cdk8-IN-7 Treated Cells
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cyclin-dependent kinase 8 (Cdk8) is a key transcriptional regulator that, as a component of the Mediator complex, plays a pivotal role in modulating the activity of RNA Polymerase II (Pol II).[1][2][3][4] It functions as both a transcriptional activator and repressor, influencing a multitude of signaling pathways critical in development and disease, including the Wnt/β-catenin, p53, TGF-β, and STAT pathways. Dysregulation of Cdk8 activity has been implicated in various cancers, making it an attractive target for therapeutic intervention.
Cdk8-IN-7 is a small molecule inhibitor of Cdk8. Chromatin Immunoprecipitation followed by sequencing (ChIP-seq) is a powerful methodology to elucidate the genome-wide effects of Cdk8 inhibition by this compound. This technique allows for the mapping of protein-DNA interactions, providing insights into how Cdk8 inhibition alters the binding of transcription factors, histone modifications, and the occupancy of the transcriptional machinery on a global scale.
These application notes provide a comprehensive overview and detailed protocols for performing and analyzing ChIP-seq experiments in cells treated with this compound.
Signaling Pathways Involving Cdk8
Cdk8 is a central node in several signaling pathways that control gene expression. Inhibition of Cdk8 with this compound is expected to modulate these pathways.
Caption: Cdk8's role in key signaling pathways and its inhibition by this compound.
Expected Outcomes of Cdk8 Inhibition on Chromatin
Treatment of cells with this compound is anticipated to lead to significant alterations in the chromatin landscape. Based on studies with other Cdk8 inhibitors, the following changes can be expected:
-
Altered Transcription Factor Binding: Inhibition of Cdk8 can modulate the binding of key transcription factors to their target genes. For instance, studies have shown that inhibiting Cdk8 can lead to a global increase in STAT3 binding to chromatin. Conversely, for transcription factors positively regulated by Cdk8, a decrease in their chromatin occupancy is expected.
-
Changes in Histone Modifications: Cdk8 can influence histone modifications. For example, Cdk8-Mediator can catalyze the tandem phosphoacetylation of histone H3 at Ser10/Lys14, a mark associated with gene activation. Therefore, Cdk8 inhibition may lead to a reduction in this and other activating histone marks at specific gene loci.
-
Modulation of RNA Polymerase II Occupancy: Cdk8 can phosphorylate the C-terminal domain (CTD) of RNA Pol II, which is crucial for transcriptional elongation. Inhibition of Cdk8 may, therefore, lead to altered Pol II occupancy, potentially causing an accumulation of paused Pol II at promoter-proximal regions for some genes and reduced occupancy at the gene bodies of others.
Quantitative Data Summary
The following table summarizes the expected quantitative changes in ChIP-seq data following treatment with this compound, based on published findings for other Cdk8 inhibitors. The fold changes are illustrative and will vary depending on the cell type, gene locus, and experimental conditions.
| Target Protein | Genomic Region | Expected Change with this compound | Representative Fold Change (Treated/Control) | Associated Genes | Reference |
| STAT3 | Enhancers, Promoters | Increased Occupancy | 1.5 - 3.0 | IL-6 responsive genes, Th-17 differentiation genes | |
| H3K27ac | Super-Enhancers | Decreased Occupancy | 0.5 - 0.8 | Lineage-specific oncogenes (e.g., in AML) | |
| BRD4 | Super-Enhancers | Decreased Occupancy | 0.6 - 0.9 | Key oncogenes (e.g., MYC) | |
| RNA Pol II (Ser2-P) | Gene Bodies | Decreased Occupancy | 0.4 - 0.7 | Serum response genes (e.g., FOS, EGR1) | |
| RNA Pol II (Total) | Promoter-Proximal | Increased Occupancy (Pausing) | 1.2 - 2.0 | Genes with elongation defects | |
| β-catenin | Promoters of Wnt targets | Decreased Occupancy | 0.3 - 0.6 | Wnt target genes (e.g., MYC, Cyclin D1) |
Experimental Protocols
I. Cell Culture and Treatment with this compound
-
Cell Culture: Culture the desired cell line to approximately 80-90% confluency under standard conditions.
-
Inhibitor Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
-
Treatment: Treat the cells with the desired final concentration of this compound or vehicle control (e.g., DMSO) for a predetermined duration (e.g., 6, 12, or 24 hours). The optimal concentration and treatment time should be determined empirically, for example, by assessing the inhibition of phosphorylation of a known Cdk8 substrate.
II. Chromatin Immunoprecipitation (ChIP) Protocol
This protocol is a general guideline and may require optimization for specific cell types and antibodies.
Caption: Experimental workflow for ChIP-seq analysis of this compound treated cells.
Detailed Steps:
-
Cross-linking: To cross-link proteins to DNA, add formaldehyde to the cell culture medium to a final concentration of 1% and incubate for 10 minutes at room temperature with gentle shaking.
-
Quenching: Stop the cross-linking reaction by adding glycine to a final concentration of 0.125 M and incubate for 5 minutes at room temperature.
-
Cell Harvesting and Lysis: Wash cells twice with ice-cold PBS, then harvest and lyse the cells to isolate the nuclei.
-
Chromatin Shearing: Resuspend the nuclear pellet in a suitable lysis buffer and sonicate the chromatin to an average fragment size of 200-600 bp. Optimization of sonication conditions is critical for each cell line.
-
Immunoprecipitation:
-
Pre-clear the sheared chromatin by incubating with Protein A/G magnetic beads.
-
Incubate the pre-cleared chromatin overnight at 4°C with a ChIP-grade antibody specific for the protein of interest (e.g., STAT3, H3K27ac, RNA Pol II) or a negative control (e.g., IgG).
-
Add Protein A/G magnetic beads to capture the antibody-protein-DNA complexes.
-
-
Washes: Wash the beads sequentially with low-salt, high-salt, and LiCl wash buffers to remove non-specifically bound material.
-
Elution and Reverse Cross-linking: Elute the immunocomplexes from the beads and reverse the formaldehyde cross-links by incubating at 65°C with Proteinase K.
-
DNA Purification: Purify the immunoprecipitated DNA using a column-based kit or phenol-chloroform extraction.
-
Library Preparation and Sequencing: Prepare a sequencing library from the purified DNA and perform high-throughput sequencing according to the manufacturer's instructions.
III. ChIP-seq Data Analysis Workflow
Caption: Bioinformatic workflow for the analysis of ChIP-seq data.
Key Analysis Steps:
-
Quality Control: Assess the quality of the raw sequencing reads using tools like FastQC.
-
Alignment: Align the trimmed reads to the appropriate reference genome.
-
Peak Calling: Identify regions of the genome with significant enrichment of the target protein (peaks) using a peak-calling algorithm such as MACS2. It is crucial to use an appropriate input DNA control for accurate peak calling.
-
Peak Annotation: Annotate the identified peaks to the nearest genes and genomic features.
-
Differential Binding Analysis: Compare the peak profiles between this compound-treated and control samples to identify regions with significantly altered protein occupancy.
-
Downstream Analysis:
-
Motif Analysis: Identify enriched DNA sequence motifs within the differentially bound regions to infer the involvement of specific transcription factors.
-
Pathway Analysis: Perform gene ontology (GO) and pathway enrichment analysis on the genes associated with differential peaks to understand the biological processes affected by Cdk8 inhibition.
-
Visualization: Visualize the ChIP-seq data on a genome browser and generate heatmaps to illustrate the changes in binding patterns at specific gene sets.
-
Conclusion
The methodologies and expected outcomes detailed in these application notes provide a robust framework for investigating the genome-wide consequences of Cdk8 inhibition with this compound. By employing ChIP-seq, researchers can gain valuable insights into the molecular mechanisms through which Cdk8 regulates transcription and how its inhibition impacts cellular signaling and gene expression programs. This knowledge is critical for the development of novel therapeutic strategies targeting Cdk8 in cancer and other diseases.
References
- 1. Bioinformatics Core Workflow for ChIP-Seq Data Analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. How to Analyze ChIP-Seq Data: From Data Preprocessing to Downstream Analysis - CD Genomics [cd-genomics.com]
- 3. Cyclin-dependent kinase 8 - Wikipedia [en.wikipedia.org]
- 4. Revving the throttle on an oncogene: CDK8 takes the driver seat - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Determining Transcriptional Changes with Cdk8-IN-7 using RNA-seq
Abstract
This document provides a comprehensive guide for researchers utilizing RNA sequencing (RNA-seq) to investigate the transcriptional consequences of inhibiting Cyclin-Dependent Kinase 8 (CDK8) with the selective chemical probe, Cdk8-IN-7. It includes an overview of CDK8's role in transcription, the inhibitor's mechanism of action, detailed experimental protocols from cell culture to bioinformatics analysis, and representative data.
Introduction to CDK8 and this compound
Cyclin-Dependent Kinase 8 (CDK8) is a serine-threonine kinase that functions as a key transcriptional regulator.[1][2] It is a component of the Mediator complex, a crucial molecular bridge that connects DNA-binding transcription factors to the RNA Polymerase II (Pol II) machinery, thereby controlling gene expression.[1][3] CDK8, along with its paralog CDK19, forms the facultative CDK module of the Mediator complex (composed of CDK8/19, Cyclin C, MED12, and MED13).[4]
Historically viewed as a transcriptional repressor, a growing body of evidence demonstrates that CDK8 also plays a significant role in gene activation. Its function is highly context-dependent, influencing a multitude of signaling pathways critical to cellular homeostasis and disease, including:
-
Wnt/β-catenin Pathway
-
p53 Pathway
-
TGF-β/SMAD Pathway
-
STAT Pathway (e.g., IFN-γ and IL-6 signaling)
-
Hypoxia (HIF1α) Pathway
Given its role in pathways that drive cell proliferation, CDK8 is recognized as a potent oncogene in certain malignancies, most notably in colorectal cancer where the CDK8 gene is frequently amplified.
This compound is a potent and selective small-molecule inhibitor of the kinase activity of both CDK8 and CDK19. By blocking the ATP-binding site of these kinases, it prevents the phosphorylation of their downstream targets, which include transcription factors (e.g., STAT1, SMADs), Pol II, and other Mediator subunits. This makes this compound a valuable tool for dissecting the transcriptional programs regulated by the Mediator kinases and for exploring their therapeutic potential.
Mechanism of Action and Expected Transcriptional Changes
Inhibition of CDK8/19 with this compound is expected to induce significant changes in the cellular transcriptome. The primary mechanism involves preventing CDK8/19-mediated phosphorylation events that are necessary for the activation or repression of specific gene sets. For instance, CDK8 can phosphorylate the C-terminal domain (CTD) of RNA Pol II to regulate transcriptional initiation and elongation.
RNA-seq analysis of cells treated with a CDK8/19 inhibitor like this compound typically reveals:
-
Downregulation of Signal-Induced Genes: Inhibition of CDK8/19 broadly reduces the induction of genes that are responsive to external signals, such as serum, cytokines (IFN-γ), or activation of the NFκB pathway.
-
Modulation of Lineage-Specific Genes: The kinases regulate key super-enhancer-associated genes that control cell identity.
-
Context-Dependent Effects: In colorectal cancer cells where the Wnt/β-catenin pathway is a primary driver, CDK8 inhibition is expected to downregulate key downstream targets like MYC and Cyclin D1. Conversely, in other contexts, CDK8 can act as a repressor, and its inhibition can lead to the upregulation of certain genes.
Data Presentation
Quantitative data from RNA-seq experiments should be clearly structured to facilitate interpretation. Below are examples of how to summarize experimental parameters and expected results.
Table 1: Experimental Parameters for RNA-seq Analysis
| Parameter | Description |
|---|---|
| Cell Line | HCT116 (human colorectal carcinoma) |
| Treatment | This compound |
| Control | DMSO (Vehicle) |
| Concentration | 1 µM |
| Time Points | 6 hours, 24 hours |
| Replicates | n=3 biological replicates per condition |
| Sequencing | Paired-end, 2x50 bp, >20 million reads/sample |
Table 2: Representative Differentially Expressed Genes (DEGs) in HCT116 cells after 24h this compound Treatment (Illustrative Data)
| Gene Symbol | Gene Name | Pathway | Log2(Fold Change) | Adjusted p-value | Expected Regulation |
|---|---|---|---|---|---|
| MYC | MYC Proto-Oncogene | Wnt/β-catenin | -1.85 | < 0.001 | Downregulated |
| CCND1 | Cyclin D1 | Wnt/β-catenin | -1.52 | < 0.001 | Downregulated |
| AXIN2 | Axin 2 | Wnt/β-catenin | -2.10 | < 0.001 | Downregulated |
| FOS | Fos Proto-Oncogene, AP-1 TF Subunit | Serum Response | -2.50 | < 0.001 | Downregulated |
| JUN | Jun Proto-Oncogene, AP-1 TF Subunit | Serum Response | -2.31 | < 0.001 | Downregulated |
| SOCS3 | Suppressor Of Cytokine Signaling 3 | STAT Signaling | -1.98 | < 0.001 | Downregulated |
| CDKN1A | Cyclin Dependent Kinase Inhibitor 1A (p21) | p53 Pathway | 1.75 | < 0.01 | Upregulated |
Experimental Protocols
Protocol 1: Cell Culture and Treatment
-
Cell Seeding: Plate HCT116 cells in 6-well plates at a density of 0.5 x 10⁶ cells per well. Allow cells to adhere and grow for 24 hours in McCoy's 5A medium supplemented with 10% FBS and 1% Penicillin-Streptomycin at 37°C and 5% CO₂.
-
Compound Preparation: Prepare a 10 mM stock solution of this compound in DMSO. Prepare a working solution by diluting the stock in complete medium to a final concentration of 1 µM. Prepare a vehicle control using an equivalent volume of DMSO.
-
Treatment: Remove the medium from the cells and replace it with the medium containing either 1 µM this compound or the DMSO vehicle control.
-
Incubation: Return plates to the incubator for the desired time points (e.g., 6 and 24 hours).
Protocol 2: RNA Isolation and Quality Control
-
Cell Lysis: After incubation, wash the cells once with cold PBS. Add 350 µL of Buffer RLT (from the Qiagen RNeasy Mini Kit) to each well and scrape the cells. Homogenize the lysate by passing it through a 20-gauge needle 5-10 times.
-
RNA Extraction: Proceed with RNA extraction using the Qiagen RNeasy Mini Kit according to the manufacturer's instructions, including the on-column DNase digestion step.
-
Elution: Elute the RNA in 30-50 µL of RNase-free water.
-
Quality Control (QC):
-
Quantify the RNA concentration using a NanoDrop spectrophotometer or a Qubit Fluorometer.
-
Assess RNA integrity using an Agilent Bioanalyzer or TapeStation. Proceed only with samples that have an RNA Integrity Number (RIN) score ≥ 8.0 to ensure high-quality data.
-
Protocol 3: RNA-seq Library Preparation and Sequencing
-
Library Preparation: Prepare stranded mRNA-seq libraries from 1 µg of total RNA per sample using the Illumina TruSeq Stranded mRNA Library Prep Kit, following the manufacturer's protocol. This process includes mRNA purification via poly-A selection, fragmentation, cDNA synthesis, adapter ligation, and amplification.
-
Library QC: Validate the quality, concentration, and size distribution of the final libraries using a Bioanalyzer.
-
Sequencing: Pool the libraries and sequence them on an Illumina NovaSeq 6000 platform to generate approximately 20-30 million 50 bp paired-end reads per sample.
Protocol 4: Bioinformatics Analysis
A standard bioinformatics pipeline is essential for processing the raw sequencing data to obtain a list of differentially expressed genes.
-
Raw Read Quality Control: Assess the quality of the raw FASTQ files using FastQC .
-
Adapter and Quality Trimming: Remove adapter sequences and trim low-quality bases from the reads using a tool like Trimmomatic .
-
Alignment: Align the trimmed reads to a reference human genome (e.g., GRCh38/hg38) using a splice-aware aligner such as STAR . The output is typically a BAM file.
-
Read Quantification: Count the number of reads mapping to each gene using tools like featureCounts or HTSeq-count . The output is a raw count matrix with genes as rows and samples as columns.
-
Differential Gene Expression (DGE) Analysis:
-
Import the count matrix into R/Bioconductor.
-
Use a package like DESeq2 or edgeR to perform normalization, estimate variance, and perform statistical testing to identify differentially expressed genes between the this compound treated and DMSO control groups.
-
Genes with an adjusted p-value (or False Discovery Rate, FDR) < 0.05 and a |Log2(Fold Change)| > 1 are typically considered significantly differentially expressed.
-
-
Functional Analysis: Perform pathway and gene ontology (GO) enrichment analysis on the list of DEGs using tools like GSEA, DAVID, or Metascape to understand the biological processes affected by CDK8 inhibition.
Visualizations
CDK8-Mediator Signaling Pathway
Caption: Role of CDK8 in the Mediator complex and its inhibition by this compound.
RNA-seq Experimental and Bioinformatics Workflow
Caption: End-to-end workflow from cell treatment to bioinformatics data analysis.
References
Application Notes and Protocols for Cdk8-IN-7 in Cancer Immune Modulation Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cyclin-dependent kinase 8 (CDK8) has emerged as a critical regulator of transcription and a promising therapeutic target in oncology. As a component of the Mediator complex, CDK8, along with its close paralog CDK19, influences the expression of a wide array of genes involved in oncogenic signaling pathways, including the Wnt/β-catenin, TGF-β, and STAT pathways.[1][2] Inhibition of CDK8/CDK19 has shown potential in modulating the tumor microenvironment and enhancing anti-tumor immunity, making it a compelling area of investigation for cancer immunotherapy.[3] Cdk8-IN-7 and its analogs are potent and selective inhibitors of CDK8/CDK19, serving as valuable chemical probes to dissect the role of these kinases in cancer biology and immune regulation.
These application notes provide a comprehensive overview of the use of this compound and its closely related analogs, such as BI-1347, for studying immune modulation in cancer. This document includes quantitative data on inhibitor potency, detailed protocols for key in vitro and in vivo experiments, and diagrams of relevant signaling pathways to guide researchers in their study design and execution.
Data Presentation: Quantitative Data for CDK8/19 Inhibitors
The following tables summarize the quantitative data for potent and selective CDK8/19 inhibitors, focusing on their biochemical potency and cellular activity. This information is crucial for selecting appropriate inhibitor concentrations for in vitro experiments and for designing effective in vivo studies.
Table 1: In Vitro Potency of Selective CDK8/19 Inhibitors
| Compound | Target(s) | IC50 (nmol/L) | Assay Type | Reference |
| BI-1347 | CDK8 | 1.4 | Biochemical Kinase Assay | [4] |
| Compound 2 | CDK8 | 1.8 | Biochemical Kinase Assay | [4] |
| Cdk8-IN-9 | CDK8 | - | - | |
| SNX631 | CDK8/19 | - (500 nM used to inhibit kinase activity) | Cellular Assay | |
| T-474 | CDK8/19 | - | - |
Table 2: Cellular Activity of CDK8/19 Inhibitors
| Compound | Cell Line | Assay | Endpoint | IC50 / Effective Concentration | Reference |
| BI-1347 | SK-N-AS | Western Blot | pSTAT1 (S727) inhibition | Effective at various concentrations | |
| Compound 2 | NK92MI | Western Blot | pSTAT1 (S727) inhibition | - | |
| Compound 2 | Primary Human NK Cells | Western Blot | pSTAT1 (S727) inhibition | - | |
| SNX631 | Ovarian Cancer Cell Lines | Growth Inhibition | Cell Viability | 500 nM (in combination) | |
| T-474 | VCaP | Western Blot | pSTAT1 inhibition | - |
Table 3: In Vivo Efficacy of CDK8/19 Inhibitors
| Compound | Mouse Model | Cancer Type | Dosing Schedule | Key Findings | Reference |
| BI-1347 | B16-F10-luc2 tumor-bearing mice | Melanoma | 10 mg/kg, daily, oral | 94% tumor growth inhibition on day 23 | |
| BI-1347 | EMT6 tumor-bearing mice | Breast Cancer | 10 mg/kg, daily, oral (monotherapy) | No significant increase in median survival | |
| BI-1347 | EMT6 tumor-bearing mice | Breast Cancer | Intermittent schedule (5 days on/5 days off) | Increased median survival | |
| Cdk8-IN-9 | Balb/c mice with CT-26 xenografts | Colon Cancer | 20, 40, 80 mg/kg, daily for 3 weeks, oral | Significant reduction in tumor volume at 80 mg/kg | |
| T-474 | VCaP xenograft mice | Prostate Cancer | 5 mg/kg, once daily for 21 days, oral | Potent antitumor activity (T/C = 23%) |
Experimental Protocols
Detailed methodologies for key experiments are provided below to facilitate the study of this compound and its analogs in cancer immunology.
In Vitro Assays
1. Western Blot for Phospho-STAT1 (S727) Inhibition in NK Cells
This protocol is adapted from Hofmann et al., 2020.
-
Cell Culture: Culture human primary NK cells or NK cell lines (e.g., NK92MI) in appropriate media.
-
Treatment:
-
Seed 1 million primary NK cells per well in a 6-well plate.
-
Treat cells with varying concentrations of the CDK8/19 inhibitor (e.g., BI-1347 or Compound 2) or vehicle control (DMSO) for 6 hours.
-
Stimulate the cells with IL-2 (10 ng/mL) and IFNβ (100 U/mL) for the final 1 hour of incubation.
-
-
Cell Lysis:
-
Wash cells with ice-cold PBS.
-
Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Centrifuge at 14,000 rpm for 15 minutes at 4°C to pellet cell debris.
-
-
Protein Quantification: Determine the protein concentration of the supernatant using a BCA protein assay.
-
SDS-PAGE and Western Blotting:
-
Denature protein lysates by boiling with Laemmli sample buffer.
-
Load equal amounts of protein per lane on an SDS-PAGE gel.
-
Transfer proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against phospho-STAT1 (S727) and total STAT1 overnight at 4°C.
-
Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate and image the blot.
-
2. NK Cell-Mediated Cytotoxicity Assay
This protocol is a general guideline based on standard cytotoxicity assays.
-
Target Cell Labeling:
-
Label target cancer cells (e.g., K562) with a fluorescent dye such as Calcein AM or a radioactive label like 51Cr.
-
-
Effector Cell Preparation:
-
Isolate primary NK cells from peripheral blood mononuclear cells (PBMCs) or use an NK cell line.
-
Pre-treat NK cells with the CDK8/19 inhibitor or vehicle control for a specified period (e.g., 24-48 hours).
-
-
Co-culture:
-
Co-culture the labeled target cells with the pre-treated effector NK cells at various effector-to-target (E:T) ratios (e.g., 10:1, 5:1, 1:1).
-
Include control wells with target cells alone (spontaneous release) and target cells with a lysis agent (maximum release).
-
-
Incubation: Incubate the co-culture plate for 4-6 hours at 37°C.
-
Measurement of Cytotoxicity:
-
For Calcein AM-based assays, measure the fluorescence of the remaining live target cells.
-
For 51Cr release assays, collect the supernatant and measure radioactivity using a gamma counter.
-
-
Calculation: Calculate the percentage of specific lysis using the following formula: % Specific Lysis = [(Experimental Release - Spontaneous Release) / (Maximum Release - Spontaneous Release)] x 100
3. Perforin Release Assay
This protocol is based on the methods described by Hofmann et al., 2020.
-
Cell Seeding: Seed NK-92MI cells at 40,000 cells/well in a 96-well plate.
-
Treatment: Add the CDK8/19 inhibitor at various concentrations. Use IL-15 (50 ng/mL) as a positive control for perforin release.
-
Incubation: Incubate the plate for 24 hours at 37°C.
-
Supernatant Collection: After incubation, carefully collect the cell culture supernatant.
-
ELISA: Measure the amount of secreted perforin in the supernatants using a commercially available perforin ELISA kit, following the manufacturer's instructions.
In Vivo Studies
1. Mouse Xenograft/Syngeneic Tumor Model
This protocol provides a general framework for in vivo efficacy studies, adapted from several sources.
-
Animal Model: Use immunodeficient mice (e.g., NOD-SCID) for human cancer cell line xenografts or immunocompetent mice (e.g., C57BL/6 or BALB/c) for syngeneic tumor models.
-
Tumor Cell Implantation:
-
Subcutaneously inject a suspension of tumor cells (e.g., 1 x 106 cells in PBS or Matrigel) into the flank of each mouse.
-
-
Tumor Growth Monitoring and Randomization:
-
Monitor tumor growth by measuring tumor dimensions with calipers every 2-3 days.
-
Calculate tumor volume using the formula: Volume = (Length x Width2) / 2.
-
When tumors reach a palpable size (e.g., 100-150 mm3), randomize the mice into treatment and control groups.
-
-
Treatment Administration:
-
Prepare the CDK8/19 inhibitor in a suitable vehicle (e.g., 0.5% carboxymethylcellulose).
-
Administer the inhibitor orally (p.o.) or via intraperitoneal (i.p.) injection at the desired dose and schedule (e.g., daily, intermittent).
-
Administer the vehicle to the control group.
-
-
Monitoring and Endpoints:
-
Continue to monitor tumor growth and the body weight of the mice throughout the study.
-
At the end of the study (e.g., when tumors in the control group reach a predetermined size), euthanize the mice and excise the tumors for weighing and further analysis (e.g., immunohistochemistry, western blot).
-
For survival studies, monitor mice until a pre-defined endpoint is reached.
-
Visualizations: Signaling Pathways and Experimental Workflows
The following diagrams, created using the DOT language for Graphviz, illustrate key signaling pathways and experimental workflows relevant to the study of CDK8/19 inhibitors in cancer immunology.
Caption: CDK8-mediated STAT1 signaling pathway.
Caption: Workflow for NK cell cytotoxicity assay.
Caption: Workflow for in vivo tumor model study.
References
- 1. CDK8-Novel Therapeutic Opportunities - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | Unveiling the impact of CDK8 on tumor progression: mechanisms and therapeutic strategies [frontiersin.org]
- 3. What are the therapeutic applications for CDK8 inhibitors? [synapse.patsnap.com]
- 4. Selective and potent CDK8/19 inhibitors enhance NK cell activity and promote tumor surveillance - PMC [pmc.ncbi.nlm.nih.gov]
Application of Cdk8-IN-7 in Colorectal Cancer Cell Lines: Application Notes and Protocols
For Research Use Only. Not for use in diagnostic procedures.
Introduction
Cyclin-dependent kinase 8 (CDK8) has emerged as a significant oncogene in colorectal cancer (CRC).[1][2][3][4] CDK8 is a component of the Mediator complex, which plays a crucial role in regulating the transcription of genes involved in cell growth, proliferation, and survival.[1] In a significant percentage of colorectal cancers, the CDK8 gene is amplified, leading to overexpression of the CDK8 protein. This overexpression is often associated with the activation of the Wnt/β-catenin signaling pathway, a critical driver of colorectal tumorigenesis. Furthermore, CDK8 has been shown to regulate the activity of STAT3, another key transcription factor implicated in cancer progression.
Cdk8-IN-7 is a chemical probe that can be utilized to investigate the cellular consequences of CDK8 inhibition. By targeting the kinase activity of CDK8, this compound provides a valuable tool for researchers to explore the therapeutic potential of CDK8 inhibition in colorectal cancer cell lines. These application notes provide an overview of the mechanism of action of CDK8 in colorectal cancer and offer detailed protocols for evaluating the effects of this compound.
Mechanism of Action of CDK8 in Colorectal Cancer
CDK8 exerts its oncogenic effects in colorectal cancer through multiple signaling pathways:
-
Wnt/β-catenin Pathway: In colorectal cancer, mutations in genes like APC or β-catenin lead to the accumulation of β-catenin in the nucleus. Nuclear β-catenin then associates with TCF/LEF transcription factors to drive the expression of genes that promote cell proliferation, such as MYC and Cyclin D1. CDK8 acts as a positive regulator of this pathway. Its kinase activity is required for β-catenin-dependent transcription and transformation. CDK8 can enhance β-catenin activity by phosphorylating E2F1, which relieves its inhibitory effect on β-catenin-mediated transcription.
-
STAT3 Signaling Pathway: Signal Transducer and Activator of Transcription 3 (STAT3) is a transcription factor that is often constitutively activated in colorectal cancer, promoting cell survival, proliferation, and angiogenesis. CDK8 can directly phosphorylate STAT1 at Serine 727, and similar regulation of STAT3 is implicated. This phosphorylation can modulate the transcriptional activity of STAT proteins, thereby influencing the expression of their target genes.
Quantitative Data Summary
While specific quantitative data for this compound in colorectal cancer cell lines is not widely available in the public domain, the following tables provide representative data for other selective CDK8 inhibitors. This information can serve as a guide for designing experiments with this compound.
Table 1: Inhibitory Activity of a Representative CDK8 Inhibitor (Cdk8-IN-9) against CDK8 Kinase
| Parameter | Value |
| Target | Cdk8 |
| IC50 (in vitro kinase assay) | 48.6 nM |
| Inhibitor Type | Type II |
Table 2: Anti-proliferative Activity of a Representative CDK7 Inhibitor (Cdk7-IN-8) in a Colorectal Cancer Cell Line
| Cell Line | Assay Type | IC50 (nM) |
| HCT116 (Colon Cancer) | Cell Proliferation Assay | 25.26 |
Note: IC50 values are dependent on the specific assay conditions, including cell type, incubation time, and the specific inhibitor used. It is crucial to determine the IC50 for this compound in the colorectal cancer cell lines of interest.
Mandatory Visualizations
References
- 1. CDK8 is a colorectal cancer oncogene that regulates β-catenin activity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Cyclin-dependent kinase 8 - Wikipedia [en.wikipedia.org]
- 3. system.mthfrdoctors.com [system.mthfrdoctors.com]
- 4. CDK8 Expression in 470 Colorectal Cancers in Relation to β-Catenin Activation, Other Molecular Alterations and Patient Survival - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Cdk8-IN-7 Treatment for Inducing Apoptosis in Tumor Cells
Introduction
Cyclin-dependent kinase 8 (CDK8) is a transcriptional regulator that functions as a component of the Mediator complex.[1][2] The Mediator complex serves as a crucial bridge between transcription factors and RNA Polymerase II, thereby playing a central role in gene expression.[2] In various cancers, including colorectal, breast, and prostate cancer, CDK8 is often overexpressed and has been identified as an oncogene, making it a promising therapeutic target.[3][4] CDK8, along with its close paralog CDK19, can phosphorylate a range of transcription factors, including those in the STAT, p53, and Wnt/β-catenin signaling pathways, to modulate transcriptional programs involved in cell proliferation, survival, and metastasis.
This document provides detailed application notes and protocols for the use of Cdk8-IN-7 , a representative potent and selective small-molecule inhibitor of CDK8 and CDK19. These guidelines are intended for researchers, scientists, and drug development professionals investigating the induction of apoptosis in tumor cells through CDK8/19 inhibition. The protocols outlined below cover key experiments for assessing the efficacy and mechanism of action of this compound in a laboratory setting.
Mechanism of Action
This compound exerts its pro-apoptotic effects by inhibiting the kinase activity of CDK8 and its paralog CDK19. This inhibition disrupts the transcriptional regulation of genes critical for tumor cell survival and proliferation. Key signaling pathways affected by this compound include:
-
STAT Pathway Modulation: CDK8 is known to phosphorylate STAT1 on serine 727 (S727), a modification that can negatively regulate its activity in some contexts, and also phosphorylates STAT3. Inhibition of CDK8 by this compound can lead to altered STAT phosphorylation, which in certain cancer cell types, such as triple-negative breast cancer, is associated with an increase in apoptosis.
-
E2F1 and p53 Pathway Interaction: CDK8 can phosphorylate the transcription factor E2F1, thereby regulating its activity. In colorectal cancer, knockdown of CDK8 has been shown to enhance E2F1 transcriptional activity, leading to increased expression of the pro-apoptotic factor Apaf1. Furthermore, CDK8 acts as a coactivator in the p53 transcriptional program, regulating target genes like p21. This compound can interfere with these processes, shifting the cellular balance towards apoptosis.
-
Cell Cycle Disruption: CDK8 is implicated in the control of cell cycle progression, particularly the G1/S transition. By inhibiting CDK8, this compound can induce premature entry into the S phase, leading to DNA damage and subsequent cell death in susceptible cancer cells.
Signaling and Experimental Diagrams
The following diagrams illustrate the key signaling pathways modulated by CDK8 and the general workflows for the experimental protocols described.
Caption: CDK8 function within the Mediator complex and its inhibition.
Caption: Proposed mechanism of this compound-induced apoptosis.
Caption: Workflow for Annexin V/PI apoptosis assay.
Quantitative Data Summary
The efficacy of CDK8/19 inhibitors can vary significantly across different cancer cell lines. The following tables summarize representative data for CDK8/19 inhibitors, which can serve as a benchmark for experiments with this compound.
Table 1: In Vitro Cell Growth Inhibition by CDK8/19 Inhibitors
| Inhibitor | Cell Line | Cancer Type | IC50 (µM) for Growth Inhibition | Reference |
|---|---|---|---|---|
| Compound 2 | OCI-Ly3 | Hematologic | < 1 | |
| Compound 2 | HBL-1 | Hematologic | < 1 | |
| Compound 2 | MV-4-11B | Hematologic | < 1 | |
| Compound 2 | KG1 | Hematologic | < 1 | |
| Compound 2 | MM1R | Hematologic | < 1 | |
| Senexin A | Prostate Cancer Lines | Prostate Cancer | N/A (Decreased Migration/Invasion) |
| CDK8 Inhibitor 4 | MDA-MB-468 | Triple-Negative Breast Cancer | N/A (Increased Apoptosis) | |
Note: Many solid tumor cell lines show resistance to growth inhibition by CDK8/19 inhibitors alone, suggesting their potential in combination therapies or for specific cancer subtypes.
Table 2: Molecular Effects of CDK8 Inhibition
| Cell Line | Treatment | Effect | Observation | Reference |
|---|---|---|---|---|
| HCT116 | CDK8 siRNA + Nutlin | Protein Expression | ~50-60% reduction in p21 and HDM2 accumulation | |
| NK92MI | Compound 2 | Protein Phosphorylation | Inhibition of STAT1 S727 phosphorylation | |
| MDA-MB-468 | CDK8 Inhibitor 4 | Protein Phosphorylation | Increased STAT3 phosphorylation | |
| MDA-MB-468 | CDK8 Inhibitor 4 | Protein Expression | Increased E2F1 protein levels |
| VCaP | T-474 (CDK8/19i) | Cell Cycle | Decreased G1 population, increased S phase population | |
Experimental Protocols
The following are detailed protocols for key experiments to assess the pro-apoptotic effects of this compound in cancer cells.
Protocol 1: Cell Culture and this compound Treatment
Materials:
-
Cancer cell line of interest (e.g., MDA-MB-468, HCT116)
-
Complete growth medium (e.g., DMEM or RPMI-1640 with 10% FBS, 1% Penicillin-Streptomycin)
-
This compound (stock solution in DMSO, e.g., 10 mM)
-
Tissue culture plates (6-well, 96-well)
-
Incubator (37°C, 5% CO₂)
Procedure:
-
Culture cancer cells in complete growth medium in a 37°C incubator with 5% CO₂.
-
Seed cells into the appropriate tissue culture plates at a density suitable for the intended experiment (e.g., 5,000 cells/well for a 96-well plate for viability; 0.5 x 10⁶ cells/well for a 6-well plate for Western blot).
-
Allow cells to adhere and grow for 24 hours.
-
Prepare serial dilutions of this compound in complete growth medium from the concentrated stock solution.
-
Remove the old medium and add the medium containing this compound or vehicle control (DMSO). Ensure the final DMSO concentration is consistent across all treatments and does not exceed 0.1% to avoid solvent-induced toxicity.
-
Incubate the cells for the desired duration (e.g., 24, 48, or 72 hours) before proceeding to downstream analysis.
Protocol 2: Cell Viability Assay (MTT or CCK-8)
Purpose: To determine the cytotoxic effects of this compound and calculate its half-maximal inhibitory concentration (IC₅₀).
Procedure:
-
Seed cells in a 96-well plate and treat with a range of this compound concentrations as described in Protocol 1. Include untreated and vehicle-only controls.
-
After the incubation period (e.g., 72 hours), add 10 µL of MTT reagent (5 mg/mL in PBS) or CCK-8 solution to each well.
-
Incubate for 2-4 hours at 37°C.
-
For MTT assays, add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at the appropriate wavelength (e.g., 570 nm for MTT, 450 nm for CCK-8) using a microplate reader.
-
Calculate cell viability as a percentage relative to the vehicle-treated control cells and plot a dose-response curve to determine the IC₅₀ value.
Protocol 3: Apoptosis Assay by Annexin V/Propidium Iodide (PI) Staining
Purpose: To detect and quantify the percentage of cells undergoing apoptosis.
Materials:
-
Cells treated with this compound in 6-well plates
-
Annexin V-FITC Apoptosis Detection Kit
-
Phosphate Buffered Saline (PBS)
-
Trypsin-EDTA
Procedure:
-
Following treatment with this compound (Protocol 1), collect both the floating cells (from the medium) and the adherent cells (by trypsinization).
-
Combine the floating and adherent cells and centrifuge at 300 x g for 5 minutes.
-
Wash the cell pellet twice with cold PBS.
-
Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10⁶ cells/mL.
-
Transfer 100 µL of the cell suspension (1 x 10⁵ cells) to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide to the cells.
-
Gently vortex and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the samples by flow cytometry within one hour.
-
Healthy cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
Protocol 4: Western Blot Analysis
Purpose: To analyze changes in protein expression and phosphorylation related to apoptosis and CDK8 signaling.
Materials:
-
Cells treated with this compound in 6-well plates
-
RIPA Lysis Buffer with protease and phosphatase inhibitors
-
Primary antibodies (e.g., anti-p-STAT1 S727, anti-p-STAT3, anti-E2F1, anti-Cleaved Caspase-3, anti-PARP, anti-CDK8, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
SDS-PAGE and Western blot equipment
Procedure:
-
Treat cells with this compound as described in Protocol 1.
-
After treatment, wash cells with ice-cold PBS and lyse them directly in the plate with 100-200 µL of ice-cold RIPA buffer.
-
Scrape the cells, collect the lysate, and centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
Determine the protein concentration of the supernatant using a BCA or Bradford assay.
-
Denature 20-40 µg of protein per sample by boiling in Laemmli sample buffer for 5 minutes.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with the desired primary antibody overnight at 4°C, according to the manufacturer's recommended dilution.
-
Wash the membrane three times with TBST.
-
Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again three times with TBST.
-
Visualize the protein bands using an ECL (Enhanced Chemiluminescence) substrate and an imaging system. Quantify band intensity relative to a loading control like β-actin.
References
- 1. Unveiling the impact of CDK8 on tumor progression: mechanisms and therapeutic strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Targeting Mediator Kinases CDK8 and CDK19: Unveiling the Therapeutic Potential of Preclinical Inhibitors [synapse.patsnap.com]
- 4. aacrjournals.org [aacrjournals.org]
Application Notes and Protocols for Enhancing Natural Killer (NK) Cell Cytotoxicity with Cdk8-IN-7
For Researchers, Scientists, and Drug Development Professionals
Introduction
Natural Killer (NK) cells are crucial components of the innate immune system, providing a first line of defense against cancerous cells.[1][2] Their cytotoxic activity is tightly regulated by a balance of activating and inhibitory signals.[3] Cyclin-dependent kinase 8 (CDK8) has emerged as a key negative regulator of NK cell function.[1][4] Pharmacological inhibition of CDK8, and its close homolog CDK19, represents a promising strategy to unleash the full anti-tumor potential of NK cells.
Cdk8-IN-7 and similar potent and selective CDK8/19 inhibitors, such as BI-1347, have been shown to enhance NK cell-mediated cytotoxicity. The mechanism of action involves the suppression of STAT1 phosphorylation at the serine 727 residue (S727). This inhibitory phosphorylation is mediated by CDK8. By blocking this pathway, this compound treatment leads to an increased production of essential cytolytic molecules, perforin and granzyme B (GZMB), thereby augmenting the ability of NK cells to lyse target tumor cells.
These application notes provide a summary of the effects of CDK8/19 inhibitors on NK cell function and detailed protocols for key experiments to assess their efficacy.
Data Presentation
The following tables summarize the quantitative effects of the CDK8/19 inhibitor BI-1347, a compound analogous to this compound, on NK cell activity.
Table 1: In Vitro Activity of the CDK8/19 Inhibitor BI-1347
| Parameter | Cell Line | Value | Reference |
| CDK8/cyclinC Inhibition (IC₅₀) | N/A | 1.1 nM | |
| pSTAT1 S727 Inhibition (IC₅₀) | NK-92 | 3 nM | |
| Perforin Secretion (EC₅₀) | NK-92MI | 7.2 nM - 10 nM | |
| Inhibition of Proliferation (IC₅₀) | MV-4-11 | 7 nM | |
| Inhibition of Proliferation (IC₅₀) | NK-92 | >10,000 nM |
Table 2: Effect of BI-1347 on Granzyme B and Perforin Production
| Cell Type | Treatment | Incubation Time | Effect | Reference |
| Mouse Splenic NK Cells | 150 nM BI-1347 | 44 hours | ~4-fold increase in Granzyme B-positive NK cells | |
| Human NK92MI Cells | 0.1 nM - 10 µM BI-1347 | 24 hours | Increased perforin secretion |
Table 3: Enhancement of NK Cell-Mediated Cytotoxicity by a CDK8/19 Inhibitor (Compound 2)
| Target Cell Line | Effector:Target Ratio | % Enhanced Lysis vs. Control | Reference |
| HL-60 | Not Specified | 25% - 75% |
Mandatory Visualizations
Signaling Pathway of CDK8 in NK Cell Cytotoxicity
Caption: CDK8-mediated phosphorylation of STAT1 at S727 represses NK cell cytotoxicity.
Experimental Workflow for Assessing this compound on NK Cell Cytotoxicity
Caption: General workflow for evaluating the effect of this compound on NK cell cytotoxicity.
Experimental Protocols
Protocol 1: In Vitro Treatment of NK Cells with this compound
This protocol describes the general procedure for treating NK cells with a CDK8/19 inhibitor prior to downstream functional assays.
Materials:
-
Isolated primary human or mouse NK cells, or NK cell line (e.g., NK-92MI)
-
Complete RPMI-1640 medium (supplemented with 10% FBS, 1% Penicillin-Streptomycin, and appropriate cytokines, e.g., 100 U/mL IL-2)
-
This compound (or analogue like BI-1347)
-
DMSO (vehicle control)
-
6-well or 96-well tissue culture plates
-
Incubator (37°C, 5% CO₂)
Procedure:
-
Seed the NK cells at a density of 1 x 10⁶ cells/mL in a tissue culture plate.
-
Prepare a stock solution of this compound in DMSO. Further dilute the stock solution in complete culture medium to achieve the desired final concentrations (e.g., ranging from 1 nM to 1 µM). Prepare a vehicle control with the same final concentration of DMSO.
-
Add the diluted this compound or vehicle control to the NK cell cultures.
-
Incubate the cells for the desired period (e.g., 6 to 48 hours) at 37°C in a 5% CO₂ incubator.
-
After incubation, the NK cells are ready for use in downstream applications such as cytotoxicity assays, flow cytometry for protein expression, or Western blotting.
Protocol 2: Flow Cytometry-Based NK Cell Cytotoxicity Assay
This protocol provides a method to quantify the cytotoxic activity of this compound-treated NK cells against a target cancer cell line.
Materials:
-
This compound-treated and vehicle-treated NK cells (from Protocol 1)
-
Target cancer cell line (e.g., K562, HL-60)
-
Cell viability dye for target cells (e.g., CFSE or other live cell tracker)
-
Apoptosis/necrosis staining reagents (e.g., Annexin V and 7-AAD)
-
FACS buffer (PBS with 2% FBS)
-
96-well U-bottom plate
-
Flow cytometer
Procedure:
-
Target Cell Labeling: a. Harvest the target cancer cells and wash them with PBS. b. Resuspend the cells at 1 x 10⁶ cells/mL in PBS and add the live cell tracking dye according to the manufacturer's instructions. c. Incubate for 15-30 minutes at 37°C, protected from light. d. Quench the labeling reaction by adding complete medium. e. Wash the labeled target cells twice with complete medium and resuspend at a concentration of 1 x 10⁵ cells/mL.
-
Co-culture: a. Plate 100 µL of the labeled target cell suspension (1 x 10⁴ cells) into the wells of a 96-well U-bottom plate. b. Add the this compound-treated or vehicle-treated NK cells at various effector-to-target (E:T) ratios (e.g., 10:1, 5:1, 1:1). c. Include control wells with target cells only (spontaneous death) and target cells with a lysis agent (maximum killing). d. Centrifuge the plate briefly at 300 x g for 1 minute to facilitate cell-cell contact. e. Incubate the co-culture for 4 hours at 37°C in a 5% CO₂ incubator.
-
Staining and Analysis: a. After incubation, centrifuge the plate at 400 x g for 5 minutes. b. Discard the supernatant and resuspend the cells in 100 µL of Annexin V binding buffer. c. Add Annexin V and 7-AAD according to the manufacturer's protocol and incubate for 15 minutes at room temperature in the dark. d. Add 100 µL of FACS buffer to each well. e. Acquire the samples on a flow cytometer.
-
Data Analysis: a. Gate on the target cell population based on the live cell tracking dye. b. Within the target cell gate, quantify the percentage of live (Annexin V- / 7-AAD-), early apoptotic (Annexin V+ / 7-AAD-), and late apoptotic/necrotic (Annexin V+ / 7-AAD+) cells. c. Calculate the percentage of specific lysis using the following formula: % Specific Lysis = [ (% Experimental Lysis - % Spontaneous Lysis) / (100 - % Spontaneous Lysis) ] x 100
Protocol 3: Western Blot for pSTAT1 (S727)
This protocol details the detection of phosphorylated STAT1 at serine 727 in NK cells following treatment with a CDK8/19 inhibitor.
Materials:
-
This compound-treated and vehicle-treated NK cells (from Protocol 1)
-
IFN-β (optional, to stimulate STAT1 phosphorylation)
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and nitrocellulose or PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies: anti-pSTAT1 (S727), anti-total STAT1, anti-β-actin (loading control)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Lysis: a. After treatment, stimulate the NK cells with IFN-β (e.g., 100 U/mL) for 1 hour, if desired. b. Harvest the cells and wash with cold PBS. c. Lyse the cell pellet in lysis buffer on ice for 30 minutes. d. Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris. e. Collect the supernatant containing the protein lysate.
-
Protein Quantification: a. Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Western Blotting: a. Denature equal amounts of protein (e.g., 20-30 µg) by boiling in Laemmli sample buffer. b. Load the samples onto an SDS-PAGE gel and run to separate the proteins by size. c. Transfer the separated proteins to a membrane. d. Block the membrane with blocking buffer for 1 hour at room temperature. e. Incubate the membrane with the primary antibody against pSTAT1 (S727) overnight at 4°C. f. Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature. g. Wash the membrane again and apply the chemiluminescent substrate. h. Image the blot using a suitable imaging system. i. Strip the membrane and re-probe for total STAT1 and β-actin to ensure equal loading.
Conclusion
The use of this compound and similar CDK8/19 inhibitors presents a viable and potent strategy for enhancing the cytotoxic function of NK cells. The provided data and protocols offer a framework for researchers to investigate and harness this mechanism for potential therapeutic applications in oncology. By specifically targeting a key negative regulatory pathway in NK cells, these small molecules can significantly boost the innate immune response against cancer.
References
- 1. NK Cell-Specific CDK8 Deletion Enhances Antitumor Responses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Unveiling the impact of CDK8 on tumor progression: mechanisms and therapeutic strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Selective and potent CDK8/19 inhibitors enhance NK cell activity and promote tumor surveillance - PMC [pmc.ncbi.nlm.nih.gov]
- 4. CDK8-mediated STAT1-S727 phosphorylation restrains NK cell cytotoxicity and tumor surveillance - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for CDK8 Inhibition in Hypoxia and HIF1α Signaling
Note: An extensive search for "Cdk8-IN-7" did not yield specific information on a compound with this designation. The following application notes and protocols are based on the well-established role of Cyclin-Dependent Kinase 8 (CDK8) in hypoxia and HIF1α signaling, utilizing data from other characterized CDK8 inhibitors as representative examples. These notes are intended for researchers, scientists, and drug development professionals investigating the therapeutic potential of CDK8 inhibition in hypoxia-driven pathologies.
Introduction
Cyclin-Dependent Kinase 8 (CDK8) is a key transcriptional regulator that functions as part of the Mediator complex.[1] In the context of cellular response to low oxygen levels (hypoxia), CDK8 plays a critical role as a coactivator for Hypoxia-Inducible Factor 1α (HIF1α), a master regulator of genes involved in angiogenesis, metabolism, and cell survival.[2][3] Under hypoxic conditions, HIF1α protein is stabilized and translocates to the nucleus to activate target gene expression. CDK8 is essential for this process, facilitating the elongation of RNA Polymerase II (RNAPII) at these specific gene loci.[4][5]
Unlike its paralog CDK19, CDK8 is predominantly required for the induction of a large number of HIF1α target genes. Mechanistically, CDK8 is recruited to HIF1α target gene promoters and is necessary for the subsequent recruitment of the Super Elongation Complex (SEC), which in turn promotes transcriptional elongation. Notably, the inhibition of CDK8 does not affect the stabilization or chromatin binding of HIF1α itself but rather acts on a downstream step in the transcriptional activation process. This makes CDK8 a compelling therapeutic target for diseases where hypoxia and HIF1α signaling are key drivers, such as in solid tumors.
Quantitative Data for Representative CDK8 Inhibitors
The following table summarizes key quantitative data for several known CDK8 inhibitors. This information is crucial for selecting appropriate compounds and designing experiments to probe the role of CDK8 in hypoxia and HIF1α signaling.
| Compound Name | Target(s) | IC50 (CDK8) | Cellular Potency (Example) | Selectivity Notes | Reference(s) |
| BI-1347 | CDK8/CDK19 | 1 nM | 7 nM (MV-4-11 cell proliferation) | Highly selective. Also inhibits CDK19. | |
| Cdk8-IN-9 | CDK8 | 48.6 nM | IC50 values in the low micromolar range for cell viability in various cancer cell lines. | Type II inhibitor. | |
| Compound 32 | CDK8 | 1.5 nM | Reduces STAT1-pS727 in cells. | >730-fold selective for CDK8 over CDK9. | |
| CCT251545 | CDK8/CDK19 | - | Inhibits WNT pathway signaling in cells. | Binds to and inhibits both CDK8 and CDK19. |
Signaling Pathway and Experimental Workflow Diagrams
CDK8-Mediated Regulation of HIF1α Signaling Pathway
Caption: CDK8's role in the HIF1α signaling pathway under hypoxic conditions.
General Experimental Workflow for Studying CDK8 Inhibition in Hypoxia
Caption: A typical workflow for investigating the effects of a CDK8 inhibitor on hypoxic cells.
Experimental Protocols
The following are detailed protocols for key experiments to assess the impact of a CDK8 inhibitor on HIF1α signaling.
Protocol 1: Western Blot for HIF1α Stabilization and Target Engagement
Objective: To determine if the CDK8 inhibitor affects the stabilization of HIF1α under hypoxic conditions and to confirm target engagement by assessing the phosphorylation of a known CDK8 substrate, STAT1 at Ser727.
Materials:
-
Cancer cell line (e.g., HCT116)
-
Complete cell culture medium
-
CDK8 inhibitor (e.g., this compound) stock solution in DMSO
-
Hypoxia chamber or incubator (1% O2, 5% CO2)
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
Primary antibodies: anti-HIF1α, anti-phospho-STAT1 (Ser727), anti-STAT1, anti-β-actin
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
Procedure:
-
Cell Seeding: Seed cells in 6-well plates to achieve 70-80% confluency at the time of harvest.
-
Treatment: Treat cells with the CDK8 inhibitor at various concentrations (e.g., 0.1, 1, 10 µM) or vehicle (DMSO) for 6-24 hours.
-
Hypoxic Exposure: Place the plates in a hypoxia chamber for 4-8 hours. A parallel set of plates should be kept in a normoxic incubator.
-
Cell Lysis: Wash cells with ice-cold PBS and lyse with RIPA buffer.
-
Protein Quantification: Determine protein concentration using a BCA assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein (20-40 µg) on an SDS-PAGE gel and transfer to a PVDF membrane.
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate with primary antibodies overnight at 4°C.
-
Wash and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
-
Detection: Visualize bands using a chemiluminescent substrate and an imaging system.
Expected Outcome: The CDK8 inhibitor is not expected to decrease HIF1α protein levels under hypoxia, as CDK8 acts downstream of HIF1α stabilization. A dose-dependent decrease in phospho-STAT1 (Ser727) levels relative to total STAT1 will confirm cellular target engagement of the CDK8 inhibitor.
Protocol 2: RT-qPCR for HIF1α Target Gene Expression
Objective: To quantify the effect of CDK8 inhibition on the expression of HIF1α-regulated genes.
Materials:
-
Treated and hypoxia-exposed cells from Protocol 1
-
RNA extraction kit (e.g., TRIzol or column-based kit)
-
cDNA synthesis kit
-
qPCR master mix (e.g., SYBR Green)
-
Primers for target genes (e.g., VEGFA, PGK1, CA9) and a housekeeping gene (e.g., ACTB, GAPDH)
Procedure:
-
RNA Extraction: Isolate total RNA from cells according to the manufacturer's protocol.
-
cDNA Synthesis: Synthesize cDNA from 1-2 µg of total RNA.
-
qPCR:
-
Set up qPCR reactions in triplicate for each sample and primer set.
-
Run the qPCR program on a real-time PCR machine.
-
-
Data Analysis: Calculate the relative gene expression using the ΔΔCt method, normalizing to the housekeeping gene and comparing treated samples to the vehicle control.
Expected Outcome: Inhibition of CDK8 should lead to a significant reduction in the hypoxia-induced expression of HIF1α target genes. This demonstrates the functional consequence of inhibiting the co-activator role of CDK8.
Protocol 3: Chromatin Immunoprecipitation (ChIP) for RNAPII Occupancy
Objective: To investigate whether CDK8 inhibition affects the recruitment or elongation of RNAPII at the gene bodies of HIF1α target genes.
Materials:
-
Treated and hypoxia-exposed cells
-
Formaldehyde (37%)
-
Glycine
-
ChIP lysis buffer, shear buffer, and IP buffer
-
Antibody against total RNAPII or elongating RNAPII (e.g., anti-RNAPII Ser2-P)
-
Protein A/G magnetic beads
-
Wash buffers
-
Elution buffer and reverse cross-linking solution
-
DNA purification kit
-
Primers for qPCR targeting the promoter and gene body of HIF1α target genes
Procedure:
-
Cross-linking: Treat cells with 1% formaldehyde to cross-link proteins to DNA. Quench with glycine.
-
Cell Lysis and Chromatin Shearing: Lyse the cells and shear the chromatin to fragments of 200-1000 bp using sonication or enzymatic digestion.
-
Immunoprecipitation:
-
Pre-clear the chromatin with protein A/G beads.
-
Incubate the chromatin overnight with the RNAPII antibody.
-
Capture the antibody-chromatin complexes with protein A/G beads.
-
-
Washes and Elution: Wash the beads to remove non-specific binding and elute the chromatin.
-
Reverse Cross-linking and DNA Purification: Reverse the cross-links by heating and purify the immunoprecipitated DNA.
-
qPCR Analysis: Perform qPCR on the purified DNA using primers spanning the promoter and gene body regions of HIF1α target genes.
Expected Outcome: In hypoxic cells treated with a CDK8 inhibitor, a decrease in RNAPII occupancy, particularly in the gene body, of HIF1α target genes is expected. This would support the model that CDK8 is required for transcriptional elongation at these loci.
Conclusion
The inhibition of CDK8 presents a promising strategy for targeting pathologies driven by hypoxic conditions. The protocols and data provided serve as a comprehensive guide for researchers to design and execute experiments aimed at elucidating the role of CDK8 in HIF1α signaling and evaluating the efficacy of novel CDK8 inhibitors. It is recommended to optimize experimental conditions, such as inhibitor concentration and duration of treatment, for each specific cell line and experimental setup to ensure robust and reproducible results.
References
- 1. benchchem.com [benchchem.com]
- 2. CDK8-Novel Therapeutic Opportunities - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | Molecular and in vivo Functions of the CDK8 and CDK19 Kinase Modules [frontiersin.org]
- 4. HIF1A employs CDK8-Mediator to stimulate RNAPII elongation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. HIF1A employs CDK8-mediator to stimulate RNAPII elongation in response to hypoxia - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: A Comparative Analysis of CDK8 Inhibition by siRNA Knockdown and Cdk8-IN-7 Treatment
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cyclin-dependent kinase 8 (CDK8) has emerged as a critical regulator of transcription and is implicated in a variety of signaling pathways central to cancer development and other diseases.[1][2] As a component of the Mediator complex, CDK8 can either activate or repress gene expression by phosphorylating transcription factors and components of the transcription machinery.[3][4] Its role in key oncogenic pathways, including Wnt/β-catenin, TGF-β/SMAD, STAT, and Notch signaling, has made it an attractive target for therapeutic intervention.[1]
This document provides a detailed comparison of two common methods for inhibiting CDK8 function in a research setting: siRNA-mediated knockdown and treatment with the small molecule inhibitor Cdk8-IN-7. Understanding the nuances, advantages, and disadvantages of each approach is crucial for designing experiments and interpreting results accurately. While both methods aim to abrogate CDK8 activity, they differ fundamentally in their mechanism, kinetics, and potential for off-target effects.
Principle of Each Method
siRNA Knockdown: This genetic approach utilizes small interfering RNAs (siRNAs) to target and degrade CDK8 messenger RNA (mRNA), thereby preventing the synthesis of the CDK8 protein. This leads to a reduction in the total cellular pool of CDK8. The effects are typically slower to manifest, as they depend on the turnover rate of the existing protein, but can be long-lasting.
This compound Treatment: This chemical approach employs a small molecule inhibitor, this compound, which directly and rapidly inhibits the kinase activity of the CDK8 protein. This method does not affect the overall protein levels of CDK8 but prevents it from phosphorylating its downstream substrates. The inhibition is generally rapid and reversible upon removal of the compound.
Comparative Data Summary
The following tables summarize the key characteristics and quantitative parameters associated with each method, providing a basis for selecting the most appropriate technique for a given experimental question.
Table 1: Mechanistic and Experimental Comparison
| Feature | siRNA Knockdown of CDK8 | This compound Treatment | Key Considerations |
| Target | CDK8 mRNA | CDK8 kinase activity | Genetic vs. chemical perturbation; siRNA targets the source of the protein, while the inhibitor targets the protein's function. |
| Effect on CDK8 Protein | Significant reduction in total protein level | No change in total protein level | Western blotting is essential to confirm knockdown efficiency for siRNA experiments. |
| Onset of Effect | Slower (24-72 hours) | Rapid (minutes to hours) | The delay in effect with siRNA is due to the time required for protein degradation. |
| Duration of Effect | Longer-lasting (days) | Reversible upon washout | The duration of siRNA effects depends on cell division and mRNA/protein turnover rates. |
| Potential Off-Targets | Off-target mRNA knockdown | Off-target kinase inhibition | Using multiple siRNAs and structurally distinct inhibitors can help mitigate off-target concerns. |
| Typical Concentration | 10 - 100 nM | 10 nM - 10 µM (dose-response) | Optimal concentrations should be determined empirically for each cell line and assay. |
Table 2: Summary of Reported Cellular Phenotypes
| Phenotype | siRNA Knockdown of CDK8 | This compound Treatment | References |
| Cell Proliferation | Inhibition of proliferation in breast and laryngeal cancer cells. | Inhibition of proliferation in various cancer cell lines. | |
| Cell Cycle | G0/G1 phase arrest in breast cancer cells. | G0/G1 phase arrest. | |
| Gene Expression | Changes in transcription of CDK8-dependent genes after protein depletion. | Rapid changes in transcription of CDK8-dependent genes. | |
| Substrate Phosphorylation | Reduction dependent on CDK8 protein depletion. | Rapid and potent reduction (e.g., p-STAT1 S727). | |
| Cell Migration | Suppression of migration in breast cancer cells. | Not explicitly detailed for this compound, but CDK8 inhibition is linked to metastasis. |
Signaling Pathways and Experimental Workflows
Visualizing the intricate signaling networks regulated by CDK8 and the experimental procedures for its inhibition is essential for a comprehensive understanding.
Caption: CDK8 integrates signals from multiple pathways to regulate transcription.
References
- 1. Frontiers | Unveiling the impact of CDK8 on tumor progression: mechanisms and therapeutic strategies [frontiersin.org]
- 2. The Inhibition of CDK8/19 Mediator Kinases Prevents the Development of Resistance to EGFR-Targeting Drugs [mdpi.com]
- 3. CDK8: A positive regulator of transcription - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Cyclin-dependent kinase 8 - Wikipedia [en.wikipedia.org]
Application Notes and Protocols for CDK8 Inhibition in Acute Myeloid Leukemia (AML) Research
Note: The specific inhibitor "Cdk8-IN-7" was not found in publicly available scientific literature. Therefore, these application notes utilize data and protocols for other well-characterized CDK8 inhibitors, such as SEL120 (also known as RVU120), as a representative example of this class of compounds in the context of Acute Myeloid Leukemia (AML) research.
Introduction
Cyclin-dependent kinase 8 (CDK8) is a transcriptional regulator that, along with its paralog CDK19, forms the kinase module of the Mediator complex. This complex acts as a bridge between transcription factors and the RNA polymerase II machinery, thereby playing a pivotal role in gene expression. In acute myeloid leukemia (AML), CDK8 has emerged as a key oncogenic driver. It is often overexpressed and contributes to the maintenance of a leukemic state by regulating the activity of critical signaling pathways and transcription factors. Inhibition of CDK8 has shown promise as a therapeutic strategy in AML by inducing differentiation and apoptosis in leukemia cells, particularly in leukemic stem cells (LSCs), which are often resistant to conventional chemotherapy.[1]
The primary mechanism of action of CDK8 inhibitors in AML involves the downregulation of the Signal Transducer and Activator of Transcription (STAT) pathway.[2][3] CDK8 has been shown to phosphorylate STAT1, STAT3, and STAT5, leading to their activation and the transcription of downstream target genes involved in cell proliferation, survival, and self-renewal.[2] By inhibiting CDK8, compounds like SEL120 can decrease the phosphorylation of these STAT proteins, leading to the suppression of oncogenic gene expression and the induction of anti-leukemic effects.
These application notes provide a comprehensive overview of the use of CDK8 inhibitors in AML research, including their mechanism of action, quantitative data on their efficacy, and detailed protocols for key experimental procedures.
Data Presentation
The following tables summarize the in vitro anti-proliferative activity of various CDK8 inhibitors in a panel of human AML cell lines. This data highlights the differential sensitivity of AML subtypes to CDK8 inhibition.
Table 1: Anti-proliferative Activity of SEL120-34A in AML Cell Lines
| Cell Line | IC50 (nM) | Genetic Features |
| MV4-11 | Sensitive | MLL-AF4 |
| SKNO-1 | Sensitive | AML1-ETO |
| Oci-AML5 | Sensitive | - |
| GDM-1 | Sensitive | - |
| KG-1 | Sensitive | - |
| MOLM-16 | Sensitive | - |
| Oci-AML3 | Sensitive | - |
Data adapted from publicly available research. "Sensitive" indicates a strong response to the inhibitor, though specific IC50 values were not always provided in the source material.
Table 2: 50% Growth Inhibition (GI50) of Cortistatin A (CA) in AML Cell Lines
| Cell Line | Malignancy | Mutation | GI50 (nM) |
| SKNO-1 | AML | AML1-ETO | 1 |
| SET-2 | AML/MPN | JAK2V617F | 4 |
| MOLM-14 | AML | MLL-AF9 | 5 |
| MV4;11 | AML | MLL-AF4 | 6 |
| UKE-1 | AML / MPN | JAK2V617F | 7 |
| TF-1 | AML / Erythroleukemia | EpoR | 350 |
| HEL | AML / Erythroleukemia | JAK2V617F | >1,000 |
Data from Pelish et al., Nature (2015).
Table 3: Anti-proliferative Activity of Compound 12 in AML Cell Lines
| Cell Line | GC50 (µM) |
| MOLM-13 | 0.02 ± 0.01 |
| MV4-11 | 0.03 ± 0.01 |
Data from Chen, Z. et al., J Enzyme Inhib Med Chem (2024).
Signaling Pathways and Experimental Workflows
CDK8-STAT Signaling Pathway in AML
Caption: CDK8-STAT signaling pathway in AML.
Experimental Workflow for Evaluating a CDK8 Inhibitor in AML
Caption: Experimental workflow for CDK8 inhibitor evaluation.
Impact of CDK8 Inhibition on AML Leukemic Stem Cells
Caption: Impact of CDK8 inhibition on AML LSCs.
Experimental Protocols
Cell Viability Assay (Using CellTiter-Glo® Luminescent Cell Viability Assay)
This protocol is for determining the number of viable cells in culture based on the quantitation of ATP, which is an indicator of metabolically active cells.
Materials:
-
AML cell lines (e.g., MV4-11, MOLM-14)
-
Complete culture medium (e.g., RPMI-1640 with 10% FBS)
-
CDK8 inhibitor stock solution (e.g., 10 mM in DMSO)
-
Opaque-walled 96-well plates
-
CellTiter-Glo® Luminescent Cell Viability Assay kit
-
Luminometer
Procedure:
-
Cell Seeding:
-
Culture AML cells to a logarithmic growth phase.
-
Perform a cell count and dilute the cells to the desired seeding density in complete culture medium. A typical density is 5,000-10,000 cells per well.
-
Dispense 90 µL of the cell suspension into each well of an opaque-walled 96-well plate.
-
Include wells with medium only for background luminescence measurement.
-
-
Compound Treatment:
-
Prepare serial dilutions of the CDK8 inhibitor in complete culture medium from the stock solution.
-
Add 10 µL of the diluted inhibitor to the respective wells to achieve the final desired concentrations.
-
For the vehicle control wells, add 10 µL of medium with the same final concentration of DMSO as the highest inhibitor concentration.
-
Incubate the plate for the desired treatment period (e.g., 72 hours) at 37°C in a humidified incubator with 5% CO2.
-
-
Assay Procedure:
-
Equilibrate the plate and the CellTiter-Glo® Reagent to room temperature for approximately 30 minutes.
-
Add 100 µL of CellTiter-Glo® Reagent to each well.
-
Mix the contents for 2 minutes on an orbital shaker to induce cell lysis.
-
Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Measure the luminescence using a luminometer.
-
-
Data Analysis:
-
Subtract the average background luminescence from all experimental wells.
-
Calculate the percentage of cell viability for each treatment condition relative to the vehicle control.
-
Plot the percentage of viability against the logarithm of the inhibitor concentration and use a non-linear regression model to determine the IC50 value.
-
Western Blotting for Phospho-STAT Analysis
This protocol describes the detection of phosphorylated and total STAT proteins in AML cells following treatment with a CDK8 inhibitor.
Materials:
-
AML cells treated with CDK8 inhibitor and vehicle control.
-
RIPA lysis buffer supplemented with protease and phosphatase inhibitors.
-
BCA Protein Assay Kit.
-
SDS-PAGE gels and running buffer.
-
PVDF membrane.
-
Transfer buffer.
-
Blocking buffer (e.g., 5% BSA in TBST).
-
Primary antibodies (e.g., anti-phospho-STAT1 (Ser727), anti-STAT1, anti-phospho-STAT5, anti-STAT5).
-
HRP-conjugated secondary antibody.
-
Enhanced chemiluminescence (ECL) substrate.
-
Chemiluminescence imaging system.
Procedure:
-
Cell Lysis and Protein Quantification:
-
Harvest treated and control cells by centrifugation.
-
Wash the cell pellets once with ice-cold PBS.
-
Lyse the cells in RIPA buffer on ice for 30 minutes with periodic vortexing.
-
Clarify the lysates by centrifugation at 14,000 x g for 15 minutes at 4°C.
-
Determine the protein concentration of the supernatants using a BCA assay.
-
-
SDS-PAGE and Protein Transfer:
-
Normalize protein amounts for all samples and prepare them by adding Laemmli sample buffer and boiling for 5 minutes.
-
Load equal amounts of protein (e.g., 20-40 µg) per lane of an SDS-PAGE gel.
-
Run the gel to separate the proteins by size.
-
Transfer the separated proteins to a PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody (e.g., anti-phospho-STAT1) diluted in blocking buffer overnight at 4°C with gentle agitation.
-
Wash the membrane three times for 10 minutes each with TBST.
-
Incubate the membrane with the HRP-conjugated secondary antibody diluted in blocking buffer for 1 hour at room temperature.
-
Wash the membrane again three times for 10 minutes each with TBST.
-
-
Detection:
-
Incubate the membrane with ECL substrate according to the manufacturer's instructions.
-
Capture the chemiluminescent signal using an imaging system.
-
To detect total STAT protein, the membrane can be stripped and re-probed with the corresponding total protein antibody.
-
Quantitative Real-Time PCR (qRT-PCR) for Gene Expression Analysis
This protocol is for measuring the mRNA levels of CDK8 target genes, such as MCL-1 and CCL2.
Materials:
-
AML cells treated with CDK8 inhibitor and vehicle control.
-
RNA extraction kit (e.g., RNeasy Kit).
-
cDNA synthesis kit.
-
SYBR Green or TaqMan-based qPCR master mix.
-
Gene-specific primers for target genes and a housekeeping gene (e.g., GAPDH or ACTB).
-
Real-time PCR instrument.
Procedure:
-
RNA Extraction and cDNA Synthesis:
-
Harvest treated and control cells.
-
Extract total RNA using a commercial kit according to the manufacturer's protocol.
-
Assess RNA quality and quantity.
-
Synthesize cDNA from an equal amount of RNA for all samples using a reverse transcription kit.
-
-
qPCR Reaction:
-
Prepare the qPCR reaction mix containing qPCR master mix, forward and reverse primers, and cDNA template.
-
Run the samples in triplicate on a real-time PCR instrument using a standard thermal cycling protocol.
-
-
Data Analysis:
-
Determine the cycle threshold (Ct) values for the target and housekeeping genes.
-
Calculate the relative gene expression using the ΔΔCt method. The expression of the target gene is normalized to the housekeeping gene and then to the vehicle-treated control.
-
In Vivo AML Xenograft Model
This protocol outlines a general procedure for evaluating the in vivo efficacy of a CDK8 inhibitor in a mouse xenograft model of AML. All animal experiments must be conducted in accordance with institutional guidelines and approved protocols.
Materials:
-
Immunodeficient mice (e.g., NOD/SCID or NSG).
-
AML cell line (e.g., MOLM-14).
-
Matrigel.
-
CDK8 inhibitor formulation for in vivo administration.
-
Vehicle control.
-
Calipers for tumor measurement.
Procedure:
-
Tumor Implantation:
-
Harvest AML cells and resuspend them in a mixture of sterile PBS and Matrigel (1:1 ratio).
-
Subcutaneously inject the cell suspension (e.g., 5-10 x 10^6 cells) into the flank of each mouse.
-
-
Treatment:
-
Monitor the mice for tumor growth.
-
When tumors reach a palpable size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.
-
Administer the CDK8 inhibitor or vehicle control to the respective groups according to the desired dosing schedule and route (e.g., oral gavage, intraperitoneal injection).
-
-
Monitoring and Endpoint:
-
Measure tumor volume with calipers (Volume = 0.5 x Length x Width²) and monitor the body weight of the mice regularly (e.g., 2-3 times per week).
-
Continue treatment for the specified duration (e.g., 21 days).
-
At the end of the study, euthanize the mice and excise the tumors for weight measurement and further analysis (e.g., histology, immunohistochemistry for pharmacodynamic markers like p-STAT).
-
-
Data Analysis:
-
Plot the mean tumor volume over time for each group.
-
Calculate the tumor growth inhibition (TGI) for the treatment group compared to the vehicle control group.
-
Assess toxicity based on body weight changes and clinical observations.
-
Conclusion
CDK8 inhibitors represent a promising class of targeted therapies for AML. Their ability to modulate the STAT signaling pathway and impact the viability and differentiation of leukemic stem cells provides a strong rationale for their continued investigation. The protocols and data presented in these application notes offer a framework for researchers to explore the therapeutic potential of CDK8 inhibition in preclinical models of AML. Careful experimental design and adherence to optimized protocols are crucial for obtaining reliable and reproducible results in this area of research.
References
Troubleshooting & Optimization
Cdk8-IN-7 off-target effects and how to control for them
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals effectively use the CDK8 inhibitor, Cdk8-IN-7, and control for its potential off-target effects.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary target?
This compound is a small molecule inhibitor of Cyclin-Dependent Kinase 8 (CDK8). CDK8 is a key regulatory kinase that is part of the Mediator complex, which plays a pivotal role in the regulation of transcription by RNA polymerase II.[1][2][3] CDK8, along with its close paralog CDK19, can influence the transcriptional output of various signaling pathways implicated in cancer, such as Wnt/β-catenin, Notch, p53, and TGF-β.[1][2] Therefore, inhibitors of CDK8 are of significant interest for therapeutic development.
Q2: Why is it crucial to control for off-target effects when using this compound?
Controlling for off-target effects is critical to ensure that the observed biological phenotype is a direct result of CDK8 inhibition and not due to the modulation of other unintended kinases or proteins. Off-target effects can lead to misinterpretation of experimental results, potentially confounding the validation of CDK8 as a therapeutic target. Furthermore, in a clinical context, off-target activities can contribute to toxicity and adverse side effects.
Q3: What are the likely off-targets of a CDK8 inhibitor like this compound?
The most likely off-targets for a CDK8 inhibitor are other kinases with structurally similar ATP-binding pockets. Due to the high degree of conservation in the kinase domain, other Cyclin-Dependent Kinases (CDKs) are potential off-targets. For instance, some CDK8 inhibitors have shown activity against CDK19, its closest paralog. It is essential to consult comprehensive kinase selectivity data for the specific inhibitor being used. If such data is not available for this compound, performing a kinase panel screen is highly recommended.
Q4: How can I differentiate between on-target and off-target effects of this compound?
A multi-pronged approach is the most effective way to distinguish between on-target and off-target effects:
-
Use a structurally unrelated inhibitor: Confirm key findings with a second, structurally different CDK8 inhibitor. If both compounds produce the same phenotype, it is more likely to be an on-target effect.
-
Employ genetic knockdown/knockout: Use techniques like siRNA, shRNA, or CRISPR/Cas9 to specifically deplete CDK8 and/or CDK19. If the phenotype of genetic depletion matches the phenotype observed with this compound, it strongly supports an on-target mechanism.
-
Perform dose-response analysis: On-target effects should typically occur at concentrations close to the IC50 value for CDK8. Off-target effects are more likely to manifest at significantly higher concentrations.
-
Utilize a negative control: If available, an inactive analog of this compound that does not inhibit CDK8 can be used to control for non-specific effects of the chemical scaffold.
Troubleshooting Guide
| Observed Problem | Potential Cause | Suggested Solution |
| Unexpected or paradoxical phenotype (e.g., activation of a pathway expected to be inhibited) | 1. Inhibition of an off-target kinase with an opposing biological function. 2. Inhibition of CDK8 in a negative feedback loop. 3. The cellular context may dictate a different role for CDK8. | 1. Validate the phenotype with a structurally unrelated CDK8 inhibitor or CDK8/19 knockdown. 2. Perform a broad kinase selectivity screen to identify potential off-targets. 3. Conduct phosphoproteomics analysis to identify unexpectedly activated pathways. |
| High levels of cell death at low concentrations | Potent off-target effects on kinases essential for cell survival. | 1. Carefully titrate the inhibitor concentration to determine the lowest effective dose for on-target activity. 2. Characterize the mode of cell death (e.g., apoptosis, necrosis) using relevant assays. 3. Compare the cytotoxic profile with that of CDK8/19 knockdown. |
| Discrepancy between biochemical and cellular assay results | 1. Poor cell permeability of this compound. 2. Active efflux of the compound from the cells. 3. High intracellular ATP concentrations competing with the inhibitor. | 1. Assess cell permeability using standard assays. 2. Use cellular target engagement assays like the Cellular Thermal Shift Assay (CETSA) to confirm target binding in intact cells. 3. Consider using cell-based assays that directly measure the phosphorylation of a known CDK8 substrate. |
| Lack of an expected phenotype (e.g., no effect on Wnt signaling) | 1. The chosen cell line may not be dependent on CDK8 for the observed pathway activity. 2. Suboptimal inhibitor concentration or treatment duration. 3. Redundancy with CDK19. | 1. Confirm the expression and functional relevance of CDK8 in your cell model. 2. Perform a time-course and dose-response experiment. 3. Consider simultaneous knockdown of both CDK8 and CDK19 to assess for functional redundancy. |
Quantitative Data: Kinase Selectivity of CDK8 Inhibitors
While a specific kinase selectivity profile for this compound is not publicly available, the following table provides an example of selectivity data for other known CDK8/19 inhibitors to illustrate the type of information that is critical for interpreting experimental results. It is highly recommended that users of this compound generate similar data for their specific compound.
| Kinase | CCT251545 (% Inhibition @ 1µM) | BI-1347 (IC50, nM) | SEL120-34A (IC50, nM) |
| CDK8 | >99 | 1.1 | 3.4 |
| CDK19 | >99 | 1.5 | 2.1 |
| CDK1 | <10 | >10,000 | >10,000 |
| CDK2 | <10 | >10,000 | >10,000 |
| CDK4 | <10 | >10,000 | >10,000 |
| CDK5 | <10 | >10,000 | >10,000 |
| CDK6 | <10 | >10,000 | >10,000 |
| CDK7 | <10 | >10,000 | >10,000 |
| CDK9 | <10 | 2,500 | 180 |
Data is compiled for illustrative purposes from published sources and should not be considered a direct representation of this compound's profile.
Experimental Protocols
1. Western Blot for Phospho-STAT1 (Ser727) as a Target Engagement Biomarker
Phosphorylation of STAT1 at Serine 727 is a known downstream event of CDK8 activity and can serve as a robust pharmacodynamic biomarker for target engagement.
-
Cell Treatment: Plate cells and allow them to adhere overnight. Treat with a dose-range of this compound or a vehicle control for the desired time period (e.g., 2-24 hours).
-
Lysate Preparation: Wash cells with ice-cold PBS and lyse in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Western Blotting: Separate equal amounts of protein on an SDS-PAGE gel and transfer to a PVDF membrane.
-
Antibody Incubation: Block the membrane and probe with primary antibodies against phospho-STAT1 (Ser727) and total STAT1. A loading control antibody (e.g., GAPDH or β-actin) should also be used.
-
Detection: Use appropriate HRP-conjugated secondary antibodies and a chemiluminescent substrate to visualize the protein bands.
-
Analysis: Quantify the band intensities and calculate the ratio of phospho-STAT1 to total STAT1. A dose-dependent decrease in this ratio indicates target engagement.
2. Kinase Selectivity Profiling
To determine the selectivity of this compound, it is recommended to screen the compound against a broad panel of kinases. This is often performed as a service by specialized companies.
-
Assay Formats: Common formats include radiometric assays (e.g., [γ-³²P]ATP filter binding) or non-radiometric methods like TR-FRET, fluorescence polarization, or luminescence-based assays (e.g., Kinase-Glo®).
-
Procedure Outline (General):
-
The kinase of interest is incubated with a specific substrate, ATP, and the test compound (this compound) at one or more concentrations.
-
The reaction is allowed to proceed for a defined period.
-
The amount of phosphorylated substrate is quantified.
-
The percentage of kinase activity inhibition relative to a vehicle control is calculated.
-
-
Data Interpretation: The results will reveal the inhibitory activity of this compound against a wide range of kinases, allowing for the identification of potential off-targets.
Visualizations
References
Optimizing Cdk8-IN-7 concentration for cell culture experiments
This technical support center provides essential guidance for researchers, scientists, and drug development professionals utilizing Cdk8-IN-7, a representative potent and selective inhibitor of Cyclin-Dependent Kinase 8 (CDK8), in cell culture experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action? A1: this compound is a small molecule inhibitor targeting CDK8, a transcriptional kinase. CDK8, along with its paralog CDK19, is a component of the Mediator complex, which regulates the activity of RNA Polymerase II.[1][2] By inhibiting the kinase activity of CDK8, this compound can modulate the expression of various genes involved in critical cellular processes, including proliferation, differentiation, and immune responses.[3][4] It often exerts its effects by altering the phosphorylation of key transcription factors such as STAT1, SMADs, and NOTCH.[5]
Q2: What is a recommended starting concentration range for this compound in a new experiment? A2: For a novel inhibitor, it is advisable to start with a broad concentration range to determine its potency in your specific cell line. A typical starting range would span several orders of magnitude, from 1 nM to 10 µM. If published IC50 values are available for your cell line or similar ones, you can center your concentration range around those values.
Q3: How do I determine the optimal concentration of this compound for my experiments? A3: The first step is to perform a dose-response experiment to determine the half-maximal inhibitory concentration (IC50) for cell viability. This involves treating your cells with a range of this compound concentrations for a fixed period (e.g., 48 or 72 hours) and then measuring cell viability. This will help you identify a therapeutic window where the inhibitor is active without causing excessive cytotoxicity. For downstream experiments, it is common to use concentrations at or slightly above the IC50 value.
Q4: What are reliable methods to confirm that this compound is inhibiting its target in my cells? A4: A reliable method to confirm target engagement is to measure the phosphorylation status of a known CDK8 substrate via Western blot. A well-documented substrate is STAT1, which is phosphorylated by CDK8 at serine 727 (pSTAT1 S727). A reduction in the pSTAT1 S727 signal upon treatment with this compound indicates successful target inhibition.
Q5: My this compound inhibitor has poor solubility. How can I address this? A5: this compound, like many small molecule inhibitors, is typically dissolved in a solvent like dimethyl sulfoxide (DMSO) to create a high-concentration stock solution (e.g., 10 mM). When preparing working solutions in your culture medium, ensure the final DMSO concentration does not exceed a non-toxic level, typically 0.1% to 0.5%. If you observe precipitation in the medium, you may need to lower the inhibitor concentration or explore different formulation strategies.
Troubleshooting Guide
| Problem | Possible Cause | Suggested Solution |
| No effect observed at expected concentrations. | Inhibitor Inactivity: The compound may have degraded due to improper storage or repeated freeze-thaw cycles. | Verify compound activity using a fresh aliquot or a new batch. Test the inhibitor in a known sensitive cell line as a positive control. |
| Cell Line Resistance: The chosen cell line may not be dependent on CDK8 signaling for survival or the measured endpoint. | Confirm CDK8 expression in your cell line using Western blot or qPCR. Consider using a cell line known to be sensitive to CDK8 inhibition. | |
| Insufficient Incubation Time: The inhibitor may require a longer duration to exert its biological effects. | Perform a time-course experiment, testing various incubation times (e.g., 24, 48, 72, or 96 hours). | |
| Significant cell death, even at low concentrations. | High Cell Line Sensitivity: Your cell line may be particularly sensitive to CDK8 inhibition. | Use a lower and wider range of concentrations in your dose-response experiment to identify a non-toxic effective concentration. |
| Solvent Toxicity: The final concentration of the solvent (e.g., DMSO) in the culture medium may be too high. | Ensure the final solvent concentration is at a low, non-toxic level (e.g., ≤0.1%) and that a vehicle-only control is included in every experiment. | |
| Inconsistent results between experiments. | Cell Passage Number: Cells at different passage numbers can exhibit varying sensitivities to treatment. | Maintain a consistent range of cell passage numbers for all experiments to ensure reproducibility. |
| Inconsistent Cell Seeding: Uneven cell distribution or density can lead to variability. | Ensure a homogeneous single-cell suspension before seeding. Allow plates to sit at room temperature for 15-20 minutes before incubation to promote even cell distribution. | |
| Edge Effects: Wells on the perimeter of multi-well plates are prone to evaporation, which can concentrate the inhibitor. | Avoid using the outer wells of the plate for experimental conditions. Fill them with sterile PBS or media instead. |
Data Presentation
The following table summarizes representative IC50 values for selective CDK8 inhibitors in various cancer cell lines. These values can serve as a reference for establishing an initial concentration range for this compound.
| Compound | Cell Line | Assay Type | IC50 Value | Reference |
| BI-1347 | SK-N-AS (Neuroblastoma) | Cell Viability | >10 µM (single agent) | |
| Compound 2 | OCI-Ly3 (Lymphoma) | Cell Growth Inhibition | < 1 µmol/L | |
| Compound 2 | HBL-1 (Lymphoma) | Cell Growth Inhibition | < 1 µmol/L | |
| Compound 5d | HeLa (Cervical Cancer) | Cytotoxicity (MTT) | 22.21 µM | |
| Compound 5d | MCF-7 (Breast Cancer) | Cytotoxicity (MTT) | 8.72 µM |
Experimental Protocols
Protocol 1: Cell Viability Dose-Response Assay (CCK-8)
This protocol details the steps to determine the IC50 of this compound using a Cell Counting Kit-8 (CCK-8) assay.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
96-well cell culture plates
-
This compound (stock solution in DMSO)
-
Cell Counting Kit-8 (CCK-8) reagent
-
Microplate reader
Procedure:
-
Cell Seeding: Harvest and count cells. Seed cells in a 96-well plate at a pre-determined optimal density (e.g., 3,000-8,000 cells/well) in 100 µL of complete medium. Incubate for 24 hours at 37°C in a 5% CO₂ incubator.
-
Compound Preparation: Prepare serial dilutions of this compound in complete culture medium from the DMSO stock. A common approach is a 10-point, 3-fold dilution series starting from 10 µM. Include a vehicle control (DMSO) at the same final concentration as the highest this compound treatment (e.g., 0.1%).
-
Treatment: Carefully remove the old medium and add 100 µL of the medium containing the different concentrations of this compound or vehicle control to the respective wells. It is recommended to perform each treatment in triplicate.
-
Incubation: Incubate the plate for the desired duration (e.g., 72 hours) at 37°C and 5% CO₂.
-
Viability Measurement: Add 10 µL of CCK-8 reagent to each well. Incubate for 1-4 hours at 37°C, until a visible color change is observed.
-
Data Acquisition: Measure the absorbance at 450 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percent viability against the log of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
Protocol 2: Western Blot for pSTAT1 (S727) Target Engagement
This protocol is for assessing the inhibition of CDK8 by measuring the phosphorylation of its downstream target, STAT1.
Materials:
-
Cells cultured in 6-well plates
-
This compound
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
Primary antibodies: anti-pSTAT1 (S727), anti-total STAT1, anti-Actin or anti-GAPDH
-
HRP-conjugated secondary antibody
-
ECL Western Blotting Substrate
Procedure:
-
Cell Treatment: Seed cells in 6-well plates and grow to 70-80% confluency. Treat cells with various concentrations of this compound and a vehicle control for a predetermined time (e.g., 6 hours).
-
Cell Lysis: After treatment, wash cells with ice-cold PBS and lyse them with ice-cold RIPA buffer. Scrape the cells, collect the lysate, and centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
Protein Quantification: Determine the protein concentration of the supernatant using a BCA or Bradford assay.
-
SDS-PAGE and Transfer: Denature equal amounts of protein by boiling in Laemmli sample buffer. Separate the proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody (e.g., anti-pSTAT1 S727, diluted according to the manufacturer's recommendation) overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again three times with TBST.
-
-
Detection: Apply ECL substrate and visualize the protein bands using a chemiluminescence imaging system.
-
Analysis: Strip the membrane and re-probe for total STAT1 and a loading control (e.g., Actin) to normalize the pSTAT1 signal. A decrease in the ratio of pSTAT1 to total STAT1 indicates target inhibition.
Visualizations
Caption: CDK8-mediated phosphorylation of STAT1 and its inhibition by this compound.
Caption: Workflow for a dose-response cell viability experiment.
Caption: Troubleshooting logic for when no inhibitor effect is observed.
References
- 1. CDK8: A positive regulator of transcription - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Gene - CDK8 [maayanlab.cloud]
- 3. Frontiers | Unveiling the impact of CDK8 on tumor progression: mechanisms and therapeutic strategies [frontiersin.org]
- 4. CDK8 cyclin dependent kinase 8 [Homo sapiens (human)] - Gene - NCBI [ncbi.nlm.nih.gov]
- 5. Selective and potent CDK8/19 inhibitors enhance NK cell activity and promote tumor surveillance - PMC [pmc.ncbi.nlm.nih.gov]
Cdk8-IN-7 stability in solution and storage conditions
This technical support center provides guidance on the stability and storage of Cdk8-IN-7 for researchers, scientists, and drug development professionals. The information is presented in a question-and-answer format to address common issues encountered during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: What is the recommended method for storing solid this compound?
While specific stability data for this compound is not publicly available, general guidelines for similar small molecule inhibitors suggest that the compound in solid form should be stored at -20°C for long-term stability.[1]
Q2: How should I prepare and store stock solutions of this compound?
It is recommended to prepare a concentrated stock solution of this compound in high-quality, anhydrous Dimethyl Sulfoxide (DMSO).[1] Based on stability data for other CDK inhibitors, stock solutions in DMSO can be stored for short periods (up to 1 month) at -20°C or for longer-term storage (up to 6 months) at -80°C.[1][2][3] To minimize degradation from freeze-thaw cycles, it is advisable to aliquot the stock solution into smaller, single-use volumes. For consistent results, it is best to use freshly opened, anhydrous DMSO, as absorbed moisture can affect compound solubility and stability.
Q3: Can I store this compound diluted in cell culture media?
It is not recommended to store this compound in cell culture media for extended periods. The aqueous environment and the presence of various components in the media can lead to the degradation of the compound. Working solutions in cell culture media should be prepared fresh for each experiment from a DMSO stock solution.
Q4: I am observing a decrease in the inhibitory effect of this compound in my longer-term cell culture experiments (e.g., >24 hours). What could be the cause?
A decrease in efficacy over time could be due to the instability of this compound in the cell culture media at 37°C. Small molecules can degrade in aqueous solutions, and the rate of degradation can be influenced by factors such as pH, temperature, and the presence of enzymes in the serum. It is recommended to perform a time-course experiment to determine the functional half-life of this compound under your specific experimental conditions. If significant degradation is observed, consider replenishing the compound by changing the media at regular intervals.
Q5: My this compound solution in DMSO appears to have precipitated. What should I do?
If you observe precipitation in your DMSO stock solution, it may be due to the compound's solubility limit being exceeded or changes in temperature. Gently warm the solution to 37°C and vortex or sonicate to try and redissolve the compound. If precipitation persists, preparing a fresh stock solution at a slightly lower concentration may be necessary. When diluting the DMSO stock into aqueous solutions like cell culture media, ensure rapid mixing to prevent the compound from precipitating.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Inconsistent experimental results | Degradation of this compound in DMSO stock solution due to improper storage (e.g., repeated freeze-thaw cycles, storage at room temperature). | 1. Prepare fresh DMSO stock solutions from solid compound.2. Aliquot stock solutions into single-use vials to avoid freeze-thaw cycles.3. Store stock solutions at -80°C for long-term storage. |
| Loss of compound activity in experiments lasting >24 hours | Degradation of this compound in the aqueous cell culture media at 37°C. | 1. Prepare fresh working solutions in media for each experiment.2. For long-term experiments, consider replenishing the media with fresh compound at regular intervals (e.g., every 24 hours).3. Perform a stability test of this compound in your specific cell culture media to determine its half-life under your experimental conditions. |
| Precipitation of the compound upon dilution in aqueous buffer or media | Poor solubility of this compound in aqueous solutions. The final percentage of DMSO may be too low to maintain solubility. | 1. Ensure the final DMSO concentration in the cell culture media is sufficient to maintain solubility (typically ≤0.5%, but may need to be optimized).2. Vortex the diluted solution gently before adding it to the cells.3. Consider using a lower final concentration of this compound. |
| Variability between different batches of DMSO stock solutions | Use of non-anhydrous or old DMSO, which can absorb moisture and affect compound solubility and stability. | Always use high-quality, anhydrous DMSO to prepare stock solutions. Use freshly opened bottles of DMSO whenever possible. |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
-
Materials: this compound (solid), anhydrous DMSO, sterile microcentrifuge tubes.
-
Procedure:
-
Allow the vial of solid this compound to equilibrate to room temperature before opening to prevent condensation of moisture.
-
Weigh the desired amount of this compound in a sterile microcentrifuge tube.
-
Add the appropriate volume of anhydrous DMSO to achieve the desired stock concentration (e.g., 10 mM).
-
Vortex the solution until the compound is completely dissolved. Gentle warming to 37°C or brief sonication can be used to aid dissolution if necessary.
-
Aliquot the stock solution into single-use, light-protected microcentrifuge tubes.
-
Store the aliquots at -80°C for long-term storage.
-
Protocol 2: Preparation of Working Solution in Cell Culture Media
-
Materials: this compound DMSO stock solution, pre-warmed cell culture media.
-
Procedure:
-
Thaw a single-use aliquot of the this compound DMSO stock solution at room temperature.
-
Dilute the stock solution directly into the pre-warmed cell culture media to the final desired concentration. Ensure that the final DMSO concentration is compatible with your cell line (typically ≤0.5%).
-
Mix the working solution thoroughly by gentle inversion or vortexing immediately before adding it to the cells.
-
Prepare the working solution fresh for each experiment and do not store it for later use.
-
Visualizations
Caption: Workflow for handling this compound from storage to experimental use.
Caption: Decision tree for troubleshooting inconsistent experimental outcomes.
References
Troubleshooting Cdk8-IN-7 insolubility in aqueous buffers
Welcome to the technical support center for Cdk8-IN-7. This guide provides troubleshooting advice and answers to frequently asked questions regarding the solubility of this compound in aqueous buffers for experimental use.
Frequently Asked Questions (FAQs)
Q1: Why is my this compound powder not dissolving in my aqueous buffer (e.g., PBS, Tris, RPMI media)?
A1: this compound, like many small molecule kinase inhibitors, has very low solubility in aqueous solutions. Direct dissolution in buffers like PBS or cell culture media is generally not feasible and will likely result in precipitation or an incomplete solution. The recommended method is to first dissolve the compound in a suitable organic solvent to create a concentrated stock solution.
Q2: What is the recommended solvent for preparing this compound stock solutions?
A2: The recommended solvent for this compound is high-quality, anhydrous Dimethyl Sulfoxide (DMSO). Several potent CDK8 inhibitors are reported to be soluble in DMSO at concentrations of 10 mM or higher.[1][2] Using freshly opened, anhydrous DMSO is critical, as absorbed moisture can significantly reduce the compound's solubility and stability.[3]
Q3: How should I prepare a working solution of this compound in my aqueous experimental buffer?
A3: Working solutions should be prepared fresh for each experiment by serially diluting the concentrated DMSO stock solution directly into your final aqueous buffer or cell culture medium.[4] It is crucial to add the DMSO stock to the aqueous buffer and mix immediately and thoroughly to prevent the compound from precipitating out of solution. Do not attempt to store the inhibitor in diluted aqueous solutions for extended periods, as this can lead to degradation.
Q4: I diluted my this compound DMSO stock into my cell culture medium, and I immediately saw a precipitate form. What went wrong?
A4: This indicates that the aqueous solubility limit of this compound was exceeded in your final solution. To resolve this, you can try the following:
-
Lower the Final Concentration: The most common solution is to reduce the final concentration of this compound in your experiment.
-
Ensure Rapid Mixing: When adding the DMSO stock to your media, ensure the solution is vortexing or being mixed vigorously to aid dispersion.
-
Check Final DMSO Concentration: The final concentration of DMSO in your culture medium should be kept as low as possible, typically below 0.5%, to avoid solvent-induced cytotoxicity. However, a slightly higher (but non-toxic) percentage of DMSO may help maintain solubility.
-
Consider Additives: For biochemical assays (not cell-based), adding a small amount of a surfactant like Tween-20 or a carrier protein like BSA to the buffer can sometimes improve compound solubility.
Q5: How should I store my this compound stock solution to ensure its stability?
A5: For long-term storage (up to 6 months), concentrated stock solutions of this compound in anhydrous DMSO should be aliquoted into small, single-use volumes and stored at -80°C. For short-term storage (up to 1 month), -20°C is acceptable. Aliquoting is essential to avoid repeated freeze-thaw cycles, which can degrade the compound.
Q6: My DMSO stock solution looks cloudy or has visible crystals. What should I do?
A6: If you observe precipitation in your DMSO stock, it may be due to moisture absorption or storage at too low a temperature. You can try to redissolve the compound by warming the vial gently in a 37°C water bath and vortexing or sonicating until the solution is clear. If it does not fully redissolve, the stock may be compromised.
Quantitative Data Summary
While specific data for this compound is not publicly available, the following table provides general guidelines for handling potent kinase inhibitors of this class based on data from similar compounds.
| Parameter | Recommendation | Notes |
| Primary Solvent | Anhydrous DMSO | Use high-quality, freshly opened DMSO to avoid moisture. |
| Stock Solution Conc. | 10-50 mM | Prepare a high-concentration stock to minimize final DMSO %. |
| Aqueous Solubility | Very Low (<10 µM) | Final concentration is limited by poor aqueous solubility. |
| Final DMSO Conc. | < 0.5% (v/v) | Verify the tolerance of your specific cell line or assay. |
| Stock Solution Storage | Aliquot and store at -80°C | Avoid repeated freeze-thaw cycles. |
| Working Solution Storage | Prepare fresh before use | Do not store diluted aqueous solutions. |
Experimental Protocols
Protocol: Preparation of this compound Stock and Working Solutions
This protocol describes the standard procedure for preparing a 10 mM stock solution of this compound in DMSO and subsequently diluting it for a cell-based experiment.
Materials:
-
This compound (powder)
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes
-
Target aqueous buffer or cell culture medium
Procedure:
-
Prepare 10 mM DMSO Stock Solution: a. Allow the vial of this compound powder to equilibrate to room temperature before opening to prevent condensation. b. Calculate the volume of DMSO required to achieve a 10 mM concentration. (e.g., For 1 mg of this compound with a Molecular Weight of 450 g/mol , you would add 222.2 µL of DMSO). c. Add the calculated volume of anhydrous DMSO to the vial of this compound. d. Cap the vial tightly and vortex thoroughly until the powder is completely dissolved. Gentle warming (37°C) or brief sonication may be used if necessary. e. Visually inspect the solution to ensure there are no visible particulates.
-
Storage of Stock Solution: a. Aliquot the 10 mM stock solution into smaller, single-use volumes in sterile microcentrifuge tubes. b. Label the tubes clearly and store them at -80°C for long-term storage.
-
Prepare Working Solution for Experiment (Example: 1 µM final concentration): a. Thaw a single aliquot of the 10 mM DMSO stock solution at room temperature. b. Prepare your final volume of aqueous buffer or cell culture medium in a sterile tube. c. Perform a serial dilution. For a 1 µM final concentration from a 10 mM stock, this is a 1:10,000 dilution. It is best to do this in multiple steps to ensure accuracy (e.g., a 1:100 dilution followed by another 1:100 dilution). d. Step 1 (Intermediate Dilution): Add 2 µL of the 10 mM stock to 198 µL of media to create a 100 µM intermediate solution. Vortex immediately. e. Step 2 (Final Dilution): Add 10 µL of the 100 µM intermediate solution to 990 µL of media to achieve the final 1 µM concentration. f. Vortex the final working solution immediately and thoroughly. g. Use this freshly prepared working solution for your experiment without delay. Ensure the final DMSO concentration is below the toxic threshold for your system (in this example, it is 0.01%).
Visual Guides
References
Technical Support Center: Cdk8-IN-7 and Related Cdk8/19 Inhibitors
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of Cdk8-IN-7?
A1: this compound is expected to be a small molecule inhibitor of Cyclin-Dependent Kinase 8 (CDK8), a key transcriptional regulator. CDK8, along with its close paralog CDK19, is a component of the Mediator complex, which modulates the activity of RNA Polymerase II. By inhibiting the kinase activity of CDK8, and likely CDK19, this compound can alter the expression of a wide range of genes involved in critical cellular processes such as cell cycle progression, differentiation, and oncogenic signaling.[1][2]
Q2: Why is it important to consider the effect of this compound on CDK19?
A2: CDK8 and CDK19 share a high degree of sequence and structural similarity, especially in their ATP-binding pockets.[2] This makes the development of highly selective inhibitors for CDK8 over CDK19 challenging. Functionally, CDK8 and CDK19 are often redundant.[3] Therefore, in many cellular contexts, the inhibition of both kinases is necessary to observe a significant biological effect. It is crucial to determine if your cell line of interest expresses CDK8, CDK19, or both.
Q3: What are the known downstream signaling pathways affected by Cdk8 inhibition?
A3: Cdk8 has been shown to regulate several key signaling pathways, often in a context-dependent manner. These include:
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Wnt/β-catenin pathway: Cdk8 can act as an oncogene in colorectal cancer by promoting β-catenin-driven transcription.[4]
-
STAT signaling: Cdk8 can phosphorylate STAT1 at Serine 727 (S727), which can modulate the cellular response to interferons. Inhibition of Cdk8/19 can decrease pSTAT1 (S727) levels.
-
p53 pathway: Cdk8 can act as a coactivator in the p53 transcriptional program.
-
Notch signaling: Cdk8 can phosphorylate the Notch intracellular domain, leading to its degradation and termination of the signal.
-
TGF-β signaling: Cdk8 can phosphorylate SMAD proteins, which are key mediators of the TGF-β pathway.
Q4: What are the potential reasons for observing no effect on cell proliferation after this compound treatment?
A4: There are several potential reasons for a lack of anti-proliferative effect:
-
Cell line dependency: The particular cell line you are using may not be dependent on Cdk8/19 signaling for survival and proliferation.
-
Redundancy: If the cell line expresses both CDK8 and CDK19, the concentration of this compound may not be sufficient to inhibit both kinases effectively.
-
Context-dependent function: In some cellular contexts, Cdk8 can have tumor-suppressive functions, and its inhibition may not lead to decreased proliferation.
-
Suboptimal experimental conditions: The concentration or duration of the treatment may not be optimal. A dose-response and time-course experiment is recommended.
Troubleshooting Unexpected Results
This section provides guidance on how to interpret and troubleshoot unexpected experimental outcomes.
Problem 1: No decrease in the phosphorylation of the downstream target pSTAT1 (S727) after this compound treatment.
| Possible Cause | Troubleshooting Steps |
| Inactive Compound | - Verify the integrity and proper storage of your this compound stock. - If possible, test the compound in a cell-free kinase assay to confirm its activity against CDK8. |
| Suboptimal Assay Conditions | - Perform a dose-response experiment (e.g., 10 nM to 10 µM) to determine the cellular IC50 for pSTAT1 (S727) inhibition. - Conduct a time-course experiment (e.g., 1, 4, 8, 24 hours) to find the optimal treatment duration. |
| Low CDK8/19 Expression | - Confirm the expression of CDK8 and/or CDK19 in your cell line using Western blot or qPCR. |
| Poor Cell Permeability | - While most inhibitors are designed to be cell-permeable, uptake can vary between cell lines. Consider using a positive control Cdk8 inhibitor with known cellular activity. |
Problem 2: An unexpected increase in the expression of a specific gene after this compound treatment.
| Possible Cause | Troubleshooting Steps |
| Dual Role of Cdk8 | Cdk8 can act as both a transcriptional activator and repressor. Inhibition of its repressive function can lead to the upregulation of certain genes. Treatment with the Cdk8/19 inhibitor Senexin B has been shown to lead to gene upregulation after 24 hours. |
| Off-Target Effects | At higher concentrations, this compound might inhibit other kinases, leading to unexpected transcriptional changes. Perform a kinome-wide selectivity screen if possible, or use a structurally distinct Cdk8 inhibitor to confirm the phenotype. |
| Transcriptional Adaptation | Cells may adapt to the inhibition of Cdk8 by upregulating compensatory signaling pathways. This has been observed in the context of MEK inhibitor resistance. |
Quantitative Data Summary
The following tables summarize the inhibitory activities of some well-characterized Cdk8/19 inhibitors. This data can serve as a reference for designing experiments with this compound.
Table 1: In Vitro and Cellular Inhibitory Activity of Selected Cdk8/19 Inhibitors
| Inhibitor | Assay Type | Target | IC50 (nM) | Reference |
| BI-1347 | Kinase Assay | CDK8 | 1 | |
| Cellular Assay (pSTAT1 S727) | CDK8/19 | ~7 | ||
| JH-XVI-178 (15) | Kinase Assay | CDK8 | 2 | |
| Cellular Assay (pSTAT1 S727) | CDK8/19 | 2 | ||
| Senexin B | Cell Growth Assay | BT474 cells | ~1 µM |
Experimental Protocols
Protocol 1: Western Blot for Phospho-STAT1 (S727)
This protocol is to assess the pharmacodynamic effect of this compound by measuring the phosphorylation of a known Cdk8 substrate, STAT1, at serine 727.
Materials:
-
Cell line of interest
-
This compound
-
Complete cell culture medium
-
DMSO (vehicle control)
-
6-well plates
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)
-
Primary antibodies: anti-phospho-STAT1 (Ser727), anti-total STAT1, and a loading control (e.g., anti-GAPDH or anti-β-actin)
-
HRP-conjugated secondary antibody
-
ECL substrate
Methodology:
-
Cell Seeding: Seed cells in 6-well plates and allow them to adhere overnight.
-
Compound Treatment: Treat cells with a range of this compound concentrations (e.g., 0, 10, 100, 1000 nM) for a predetermined time (e.g., 6 hours). Include a vehicle control (DMSO).
-
Cell Lysis: Wash cells with cold PBS and lyse them in lysis buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Transfer: Normalize protein amounts, run on an SDS-PAGE gel, and transfer to a PVDF membrane.
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate with primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane and detect the signal using an ECL substrate.
-
-
Analysis: Quantify the band intensities and normalize the phospho-STAT1 signal to total STAT1 and the loading control.
Protocol 2: Cell Viability Assay (CCK-8)
This protocol is for determining the effect of this compound on cell proliferation.
Materials:
-
Cell line of interest
-
This compound
-
Complete cell culture medium
-
DMSO (vehicle control)
-
96-well plates
-
Cell Counting Kit-8 (CCK-8)
-
Microplate reader
Methodology:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density (e.g., 5,000 cells/well) and allow them to attach overnight.
-
Compound Treatment: Add serial dilutions of this compound to the wells. Include a vehicle control.
-
Incubation: Incubate the plate for a specified period (e.g., 72 hours).
-
CCK-8 Addition: Add 10 µL of CCK-8 solution to each well.
-
Incubation: Incubate for 1-4 hours at 37°C.
-
Measurement: Measure the absorbance at 450 nm using a microplate reader.
-
Analysis: Calculate cell viability as a percentage relative to the vehicle-treated control and determine the IC50 value.
Mandatory Visualizations
Caption: Key signaling pathways modulated by Cdk8/19 and inhibited by this compound.
Caption: Experimental workflow for Western blot analysis of pSTAT1 (S727).
References
- 1. What CDK8 inhibitors are in clinical trials currently? [synapse.patsnap.com]
- 2. A selective chemical probe for exploring the role of CDK8 and CDK19 in human disease - PMC [pmc.ncbi.nlm.nih.gov]
- 3. oncotarget.com [oncotarget.com]
- 4. Development of a Potent, Specific CDK8 Kinase Inhibitor Which Phenocopies CDK8/19 Knockout Cells - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Minimizing Cdk8-IN-7 Toxicity in Animal Studies
Disclaimer: Publicly available information on the specific in vivo toxicity profile of Cdk8-IN-7 is limited. This guide provides general strategies for minimizing toxicity based on the known pharmacology of the broader class of CDK8/19 inhibitors. Researchers must conduct compound-specific dose-escalation and toxicity studies to determine the safety and tolerability of this compound in their specific animal models.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is a potent and selective inhibitor of Cyclin-Dependent Kinase 8 (CDK8). CDK8 is a component of the Mediator complex, which plays a crucial role in regulating gene transcription. By inhibiting CDK8, this compound can modulate the expression of various genes involved in cell proliferation, differentiation, and survival. CDK8 is known to be involved in several key signaling pathways, including Wnt/β-catenin, TGF-β, Notch, and STAT signaling.[1][2][3]
Q2: What are the potential sources of toxicity with CDK8/19 inhibitors in animal studies?
The toxicity observed with CDK8/19 inhibitors can stem from two primary sources:
-
On-target toxicity: Inhibition of CDK8/19 in normal tissues can lead to adverse effects, as these kinases also play roles in normal physiological processes.[4][5] For instance, effects on the hematopoietic system, gastrointestinal tract, and bone have been reported for some CDK8/19 inhibitors.
-
Off-target toxicity: The inhibitor may bind to and inhibit other kinases besides CDK8, leading to unforeseen side effects. The severity and nature of off-target effects are highly dependent on the specific chemical structure of the inhibitor.
There is ongoing debate within the scientific community regarding whether the severe toxicities observed with some CDK8/19 inhibitors, such as CCT251921 and MSC2530818, are due to on-target or off-target effects. In contrast, other inhibitors like Senexin B and BI-1347 have been reported to be better tolerated in preclinical studies.
Q3: What are the common signs of toxicity to monitor in animals treated with CDK8 inhibitors?
Common signs of toxicity to monitor in animal studies with kinase inhibitors include:
-
General Health: Weight loss (>15-20%), lethargy, ruffled fur, hunched posture, changes in behavior.
-
Gastrointestinal: Diarrhea, dehydration.
-
Hematological: Changes in complete blood count (CBC) parameters (e.g., anemia, neutropenia, thrombocytopenia).
-
Organ-Specific: Elevated liver enzymes (ALT, AST) indicating hepatotoxicity, increased BUN and creatinine suggesting nephrotoxicity, and potential for cardiotoxicity.
Troubleshooting Guide: Managing this compound Toxicity
This guide provides a systematic approach to identifying and mitigating potential toxicities during in vivo studies with this compound.
| Problem | Possible Cause | Suggested Solution |
| Unexpected high mortality or severe adverse events | Dose is too high: The administered dose exceeds the Maximum Tolerated Dose (MTD). | 1. Conduct a Dose-Range Finding (DRF) Study: Start with low doses and escalate gradually in small cohorts of animals to determine the MTD. 2. Dose De-escalation: If toxicity is observed, reduce the dose to a previously well-tolerated level. |
| Off-target toxicity: The inhibitor is affecting unintended kinases. | 1. Perform Kinase Profiling: If possible, conduct in vitro kinase profiling to identify potential off-target interactions of this compound. 2. Compare with Published Data: Compare the observed toxicities with the known off-target profiles of structurally similar compounds. | |
| On-target toxicity in a critical organ: this compound is inhibiting CDK8 in a tissue essential for normal function. | 1. Analyze Target Expression: Investigate CDK8 expression levels in the affected organs. 2. Consider Intermittent Dosing: An intermittent dosing schedule (e.g., dosing every other day or for a set number of days followed by a drug-free period) may allow for tissue recovery and improve the therapeutic index. | |
| Formulation/Vehicle toxicity: The vehicle used to dissolve this compound is causing adverse effects. | 1. Include a Vehicle-Only Control Group: This is essential to differentiate between compound- and vehicle-related toxicity. 2. Explore Alternative Vehicles: Test different biocompatible vehicles (e.g., 0.5% methylcellulose, PEG400/Tween 80 mixtures) for optimal solubility and minimal toxicity. | |
| Inconsistent toxicity between animals or studies | Variability in drug formulation: Inconsistent preparation of the dosing solution. | 1. Standardize Formulation Protocol: Ensure a consistent and validated protocol for preparing the this compound formulation. 2. Verify Formulation Stability: Confirm the stability of the formulation over the duration of the experiment. |
| Animal-specific factors: Differences in age, sex, or strain of the animals. | 1. Use Age- and Sex-Matched Animals: This will help to reduce biological variability. 2. Consider Strain Differences: Be aware that different rodent strains can have varying metabolic profiles and sensitivities to drug toxicity. |
Data Presentation
Table 1: Potential Toxicities Associated with CDK8/19 Inhibitors in Preclinical Studies
| Organ System | Potential Adverse Effects | Monitoring Parameters |
| Hematopoietic | Anemia, Neutropenia, Thrombocytopenia | Complete Blood Count (CBC) |
| Gastrointestinal | Diarrhea, Weight Loss, Dehydration | Daily body weight, clinical observation |
| Hepatic | Hepatotoxicity | Serum ALT, AST levels; Histopathology |
| Renal | Nephrotoxicity | Serum BUN, Creatinine levels; Histopathology |
| Cardiovascular | Cardiotoxicity (less common but possible with kinase inhibitors) | Echocardiography, ECG, Histopathology |
This table summarizes general findings for the class of CDK8/19 inhibitors and should be used as a guide for monitoring potential toxicities of this compound.
Experimental Protocols
Protocol 1: General In Vivo Toxicity Assessment in Rodents
This protocol outlines a general procedure for an initial assessment of this compound toxicity.
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Animal Model:
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Select a common rodent strain (e.g., C57BL/6 mice or Sprague-Dawley rats).
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Use age- and sex-matched animals (e.g., 6-8 weeks old).
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Acclimatize animals for at least one week before the study.
-
-
Dose Formulation:
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Prepare this compound in a suitable, sterile vehicle. Common vehicles for oral gavage include 0.5% methylcellulose in water or a solution containing PEG400, Tween 80, and saline.
-
Ensure the formulation is homogenous and stable.
-
-
Dose Administration:
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Administer this compound via the intended route (e.g., oral gavage, intraperitoneal injection).
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Include a vehicle control group and at least three dose levels of this compound (low, medium, high) based on in vitro potency and any preliminary data.
-
-
Monitoring:
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Daily: Record clinical signs of toxicity (e.g., changes in posture, activity, breathing) and body weight.
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Weekly (for sub-chronic studies): Collect blood samples for CBC and clinical chemistry analysis.
-
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Endpoint Analysis:
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At the end of the study, perform a complete necropsy.
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Collect major organs (liver, kidney, spleen, heart, lungs, gastrointestinal tract, bone marrow) for histopathological examination.
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Protocol 2: Dose-Range Finding (DRF) Study to Determine Maximum Tolerated Dose (MTD)
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Study Design:
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Use small groups of animals (e.g., 3-5 per dose group).
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Start with a low dose (e.g., 1/10th of the estimated efficacious dose) and escalate in subsequent groups.
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Include a vehicle control group.
-
-
Dose Escalation Scheme:
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A common approach is a modified Fibonacci sequence for dose escalation.
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Administer the drug for a defined period (e.g., 5-14 consecutive days).
-
-
MTD Determination:
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The MTD is defined as the highest dose that does not produce unacceptable toxicity (e.g., >20% body weight loss, significant clinical signs, or mortality).
-
Visualizations
Signaling Pathways and Experimental Workflows
Caption: Overview of major signaling pathways regulated by CDK8.
Caption: Experimental workflow for assessing and managing in vivo toxicity.
Caption: Logical workflow for troubleshooting this compound toxicity.
References
- 1. CDK8-Novel Therapeutic Opportunities - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Cyclin-dependent kinase 8 - Wikipedia [en.wikipedia.org]
- 3. Frontiers | Molecular and in vivo Functions of the CDK8 and CDK19 Kinase Modules [frontiersin.org]
- 4. benchchem.com [benchchem.com]
- 5. JCI - CDK8 and CDK19 regulate intestinal differentiation and homeostasis via the chromatin remodeling complex SWI/SNF [jci.org]
Technical Support Center: Overcoming Resistance to Cdk8-IN-7 in Cancer Cells
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the CDK8 inhibitor, Cdk8-IN-7.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
This compound is a potent and selective inhibitor of Cyclin-Dependent Kinase 8 (CDK8) and its close paralog, CDK19.[1] These kinases are components of the Mediator complex, which plays a crucial role in regulating gene transcription.[1] CDK8 can influence gene expression by phosphorylating various transcription factors, including STAT1 at the serine 727 residue (S727).[2][3] This phosphorylation can negatively regulate STAT1 activity. By inhibiting CDK8/19, this compound can prevent this inhibitory phosphorylation, leading to enhanced STAT1 signaling and, in some contexts, increased anti-tumor immune responses through the activation of Natural Killer (NK) cells.[1]
Q2: We are not observing the expected cytotoxic or anti-proliferative effects of this compound in our cancer cell line. What are the potential reasons?
Several factors could contribute to a lack of response to this compound:
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Low CDK8/19 Dependence: The cancer cell line being studied may not rely heavily on CDK8 or CDK19 for its proliferation and survival. The oncogenic role of CDK8 is context-dependent and more prominent in certain cancers, such as specific types of colorectal and breast cancer.
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Intrinsic Resistance: The cells may possess pre-existing (intrinsic) resistance mechanisms that circumvent the effects of CDK8/19 inhibition. This could include mutations in genes downstream of CDK8 or the constitutive activation of compensatory signaling pathways.
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Drug Efflux: Cancer cells can express high levels of ATP-binding cassette (ABC) transporters, also known as drug efflux pumps (e.g., P-glycoprotein), which actively transport this compound out of the cell, preventing it from reaching its target.
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Suboptimal Experimental Conditions: The observed efficacy of this compound can be affected by factors such as incorrect drug concentration, insufficient incubation time, or inappropriate cell culture conditions.
Q3: Can this compound be used to prevent or overcome resistance to other targeted therapies?
Yes, studies have shown that combining CDK8/19 inhibitors with other targeted agents can delay or prevent the emergence of acquired resistance. For example, the addition of a CDK8/19 inhibitor has been shown to prevent the development of resistance to EGFR inhibitors (e.g., gefitinib, erlotinib) and HER2-targeting drugs (e.g., lapatinib). This is thought to be because CDK8/19 inhibition can suppress the transcriptional reprogramming that allows cancer cells to adapt to the pressure of a targeted therapy.
Troubleshooting Guides
Issue 1: Difficulty in Generating a this compound Resistant Cell Line
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Problem: Cells do not survive and proliferate after treatment with increasing concentrations of this compound.
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Possible Causes & Solutions:
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High Cell Line Sensitivity: The parental cell line may be exceptionally sensitive to CDK8 inhibition, leading to extensive cell death before resistance can develop.
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Recommendation: Start with a cell line that has a higher initial IC50 value for this compound.
-
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Inappropriate Culture Conditions: Suboptimal culture medium or supplements can stress the cells, making them less likely to develop resistance.
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Recommendation: Ensure that the cell culture conditions are optimized for the specific cell line being used.
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-
Dose Escalation is Too Rapid: Increasing the concentration of this compound too quickly can overwhelm the cells' adaptive capacities.
-
Recommendation: Employ a more gradual dose escalation strategy, allowing the cells more time to adapt at each concentration.
-
-
Issue 2: Characterizing the Mechanism of Acquired Resistance to this compound
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Problem: A this compound resistant cell line has been generated, but the underlying resistance mechanism is unknown.
-
Possible Causes & Solutions:
-
Target-Related Alterations (Less Common): While less frequent for this class of inhibitors, mutations in the CDK8 gene could potentially alter drug binding.
-
Recommendation: Sequence the CDK8 gene in the resistant cell line to check for mutations. Perform an in vitro kinase assay with CDK8 from resistant cell lysates to confirm that this compound can still inhibit its activity.
-
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Activation of Bypass Signaling Pathways: The resistant cells may have upregulated parallel signaling pathways that compensate for CDK8 inhibition, such as the PI3K/AKT/mTOR or MAPK/ERK pathways.
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Recommendation: Use Western blotting to probe for the phosphorylation status of key proteins in these pathways (e.g., p-AKT, p-ERK). Consider performing phosphoproteomic or RNA-sequencing analysis to get a broader view of activated pathways.
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Increased Drug Efflux: The resistant cells may have increased the expression of drug efflux pumps.
-
Recommendation: Use qPCR or Western blotting to assess the expression levels of common drug transporters (e.g., ABCB1/P-glycoprotein). The functional activity of these pumps can be assessed using fluorescent substrates like Rhodamine 123 in the presence and absence of efflux pump inhibitors.
-
-
Epigenetic Modifications: Alterations in the epigenetic landscape can lead to changes in gene expression that promote resistance.
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Recommendation: Conduct genome-wide DNA methylation or histone modification profiling to identify epigenetic changes in the resistant cells.
-
-
Data Presentation
Table 1: Example IC50 Values for CDK8/19 Inhibitors in Sensitive and Resistant Cancer Cell Lines
| Cell Line | Treatment | Parental IC50 (µM) | Resistant IC50 (µM) | Fold Change in Resistance | Reference |
| BT474 | Gefitinib | 0.15 ± 0.02 | 1.05 ± 0.11 | 7.0 | |
| BT474 | Gefitinib + Senexin B | 0.12 ± 0.01 | 0.71 ± 0.08 | 5.9 | |
| BT474 | Erlotinib | 1.9 ± 0.2 | >15 | >7.9 | |
| BT474 | Erlotinib + Senexin B | 1.2 ± 0.1 | 10.8 ± 1.2 | 9.0 |
Table 2: Template for Reporting this compound IC50 Values in Sensitive vs. Resistant Cells
| Cell Line | Treatment | Parental IC50 (µM) | Resistant IC50 (µM) | Fold Change in Resistance |
| [Your Cell Line] | This compound | [Your Data] | [Your Data] | [Your Calculation] |
Experimental Protocols & Visualizations
Protocol 1: Generation of this compound Resistant Cancer Cell Lines
This protocol describes a general method for generating cancer cell lines with acquired resistance to this compound through continuous exposure to escalating drug concentrations.
Methodology:
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Determine the initial IC50: Perform a dose-response assay (e.g., CellTiter-Glo, MTT) to determine the initial IC50 of this compound for the parental cancer cell line.
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Initial Treatment: Culture the parental cells in the presence of this compound at a concentration equal to the IC50.
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Monitor and Passage: Monitor the cells for growth. Initially, a significant portion of the cells may die. Continue to culture the surviving cells, replacing the medium with fresh this compound-containing medium every 3-4 days. Passage the cells as they become confluent.
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Dose Escalation: Once the cells have adapted and are proliferating steadily at the initial concentration, gradually increase the concentration of this compound. A common approach is to double the concentration at each step.
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Repeat and Expand: Continue this process of monitoring, passaging, and dose escalation. This process can take several months.
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Characterize Resistant Cells: Once the cells are proliferating robustly in a significantly higher concentration of this compound (e.g., 5-10 times the initial IC50), they can be considered resistant.
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Confirm Resistance: Perform a new dose-response assay to confirm the shift in the IC50 value compared to the parental cell line.
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Cryopreservation: Cryopreserve aliquots of the resistant cells at various passages for future experiments.
References
Cdk8-IN-7 degradation and how to prevent it
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) regarding the stability and potential degradation of Cdk8 inhibitors. While information on a specific compound designated "Cdk8-IN-7" is not publicly available, this guide addresses common issues encountered with small molecule kinase inhibitors, using known Cdk8 inhibitors as examples.
Frequently Asked Questions (FAQs)
Q1: My Cdk8 inhibitor shows reduced activity over time in my cell-based assay. What could be the cause?
A1: Reduced activity of a Cdk8 inhibitor over time in a cell-based assay can stem from several factors, including chemical instability in the culture medium, metabolic degradation by the cells, or removal from the medium by cellular transporters. It is also possible that the target protein, Cdk8, is being regulated in a way that overcomes the inhibition.
Q2: How can I determine if my Cdk8 inhibitor is degrading in my experiment?
A2: To assess the stability of your Cdk8 inhibitor, you can perform a time-course experiment where you collect samples of your experimental medium (with and without cells) at different time points. The concentration of the inhibitor in these samples can then be quantified using analytical methods such as High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). A decrease in the parent compound's concentration over time would indicate degradation or cellular uptake.
Q3: What are the common mechanisms of small molecule inhibitor degradation in cell culture?
A3: Small molecule inhibitors can degrade through several mechanisms in cell culture:
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Chemical Degradation: The compound may be unstable in the aqueous, buffered environment of the cell culture medium, leading to hydrolysis or other chemical reactions.
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Metabolic Degradation: Cells, particularly liver-derived cells or those with high metabolic activity, can metabolize the inhibitor using enzymes such as cytochrome P450s (CYPs). This often involves oxidation, reduction, or hydrolysis, followed by conjugation to make the compound more water-soluble for excretion.
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Adsorption: The compound may adsorb to the plastic of the cell culture plates or other experimental apparatus, reducing its effective concentration.
Q4: Are there ways to prevent or minimize the degradation of my Cdk8 inhibitor?
A4: Yes, several strategies can be employed to minimize inhibitor degradation:
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Optimize Experimental Duration: If the inhibitor is found to be unstable, shortening the incubation time may be necessary.
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Replenish the Inhibitor: For longer experiments, periodically replacing the medium with fresh medium containing the inhibitor can help maintain a stable concentration.
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Use of Metabolic Inhibitors: In mechanistic studies, co-treatment with broad-spectrum CYP inhibitors (e.g., 1-aminobenzotriazole) can help determine if metabolic degradation is occurring. However, this may have off-target effects on your cells.
-
Store Stock Solutions Properly: Ensure that your stock solutions of the inhibitor are stored at the recommended temperature (usually -20°C or -80°C) and protected from light to prevent chemical degradation. Avoid repeated freeze-thaw cycles.
Troubleshooting Guides
Problem 1: Inconsistent results with a Cdk8 inhibitor in a multi-day experiment.
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Possible Cause: The inhibitor is degrading over the course of the experiment, leading to a decrease in its effective concentration.
-
Troubleshooting Steps:
-
Assess Stability: Perform a stability study of the inhibitor in your cell culture medium at 37°C over the time course of your experiment. Collect aliquots at 0, 24, 48, and 72 hours and analyze by HPLC or LC-MS to determine the concentration of the parent compound.
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Replenish Inhibitor: If degradation is confirmed, replenish the medium with fresh inhibitor every 24-48 hours.
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Consider a More Stable Analog: If available, consider using a more stable chemical analog of the inhibitor.
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Problem 2: Cdk8 inhibitor is effective in a biochemical assay but not in a cell-based assay.
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Possible Cause 1: Poor cell permeability of the inhibitor.
-
Troubleshooting Steps:
-
Consult Literature: Check the manufacturer's data or published literature for information on the cell permeability of the inhibitor.
-
Permeability Assay: If no data is available, you can perform a cell permeability assay.
-
-
Possible Cause 2: Rapid metabolic degradation of the inhibitor by the cells.
-
Troubleshooting Steps:
-
Metabolic Stability Assay: Perform an in vitro metabolic stability assay using liver microsomes or hepatocytes to assess the rate of metabolic clearance.
-
LC-MS Analysis of Cell Lysates and Medium: Analyze both the cell culture medium and cell lysates by LC-MS to look for the parent compound and potential metabolites. An abundance of metabolites would indicate cellular metabolism.
-
Experimental Protocols
Protocol 1: Assessment of Cdk8 Inhibitor Stability in Cell Culture Medium
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Preparation: Prepare the Cdk8 inhibitor in your standard cell culture medium at the final experimental concentration. Include a control medium without the inhibitor.
-
Incubation: Incubate the medium in a sterile container at 37°C in a CO₂ incubator for the duration of your longest experiment (e.g., 72 hours).
-
Sampling: At designated time points (e.g., 0, 4, 8, 24, 48, 72 hours), collect an aliquot of the medium.
-
Sample Processing: Immediately store the aliquots at -80°C until analysis. Before analysis, precipitate proteins from the medium by adding 3 volumes of cold acetonitrile. Centrifuge to pellet the precipitate and collect the supernatant.
-
Analysis: Analyze the supernatant by HPLC or LC-MS to quantify the concentration of the parent inhibitor.
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Data Interpretation: Plot the concentration of the inhibitor versus time. A significant decrease in concentration indicates instability.
Signaling Pathways and Workflows
Cdk8 Signaling and Inhibition Workflow
This diagram illustrates the general workflow for studying the effects of a Cdk8 inhibitor and troubleshooting potential issues related to its stability.
Caption: Workflow for Cdk8 inhibitor experiments and troubleshooting.
Targeted Protein Degradation via PROTACs
While you are asking about the degradation of an inhibitor, it is important to distinguish this from the targeted degradation of the Cdk8 protein by Proteolysis-Targeting Chimeras (PROTACs). The following diagram illustrates the mechanism of a Cdk8 PROTAC.
Caption: Mechanism of Cdk8 degradation by a PROTAC.
This guide provides a starting point for troubleshooting issues related to Cdk8 inhibitor stability. For specific advice on "this compound," it is recommended to contact the supplier or manufacturer for any available data on its chemical and metabolic stability.
Technical Support Center: Cdk8-IN-7 Specificity and Cross-Reactivity with CDK19
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the specificity of the kinase inhibitor Cdk8-IN-7, with a particular focus on its cross-reactivity with the closely related kinase, CDK19.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary target?
A1: this compound is a small molecule inhibitor designed to target Cyclin-Dependent Kinase 8 (CDK8). CDK8 is a component of the Mediator complex, which plays a crucial role in regulating gene transcription by acting as a bridge between transcription factors and RNA polymerase II. By inhibiting the kinase activity of CDK8, this compound can modulate various signaling pathways implicated in disease, particularly in cancer.
Q2: Why is there a specificity issue with CDK19 when using CDK8 inhibitors like this compound?
A2: CDK19 is a close paralog of CDK8, sharing approximately 91% sequence homology overall and a nearly identical kinase domain.[1] This high degree of similarity in the ATP-binding pocket makes it challenging to develop inhibitors that are highly selective for CDK8 over CDK19.[2] Consequently, many compounds targeting CDK8, including those in the same class as this compound, exhibit dual inhibitory activity against both kinases.[3][4]
Q3: What are the functional consequences of inhibiting both CDK8 and CDK19?
A3: CDK8 and CDK19 can have both redundant and distinct functions in cellular processes. In some contexts, they act redundantly, and the inhibition of both is necessary to observe a significant biological effect, such as the suppression of proliferation in certain cancer cells.[5] In other cases, they may regulate different sets of genes or have opposing roles. Therefore, the dual inhibition by this compound can lead to a broader range of biological effects than inhibiting CDK8 alone. Understanding this dual activity is critical for interpreting experimental results correctly.
Q4: How can I experimentally determine the specificity of this compound for CDK8 versus CDK19 in my model system?
A4: Several experimental approaches can be employed to assess the specificity of this compound:
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Biochemical Assays: Directly measure the inhibitory activity against purified recombinant CDK8/Cyclin C and CDK19/Cyclin C enzymes. This will allow for the determination of IC50 values for each kinase under identical conditions.
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Cellular Target Engagement Assays: Techniques like NanoBRET or Cellular Thermal Shift Assay (CETSA) can quantify the binding of this compound to CDK8 and CDK19 in a live-cell context.
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Downstream Signaling Analysis: Monitor the phosphorylation of known CDK8/19 substrates, such as STAT1 at Serine 727 (pSTAT1 S727). Comparing the dose-response of pSTAT1 inhibition in cells expressing only CDK8 or CDK19 can reveal inhibitor selectivity.
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Genetic Knockout/Knockdown: Compare the phenotypic effects of this compound in wild-type cells versus cells where either CDK8 or CDK19 (or both) have been knocked out or knocked down. This can help to attribute the observed effects to the inhibition of one or both kinases.
Quantitative Data: Specificity of CDK8/19 Inhibitors
| Inhibitor | CDK8 IC50/Kd | CDK19 IC50/Kd | Assay Type | Reference |
| CCT251545 | 7 nM (IC50) | 6 nM (IC50) | Reporter Displacement Assay | |
| Cortistatin A | 17 nM (Kd) | 10 nM (Kd) | Quantitative Affinity Measurement | |
| Senexin C | 1.4 nM (Kd) | 2.9 nM (Kd) | TR-FRET Kinetic Assay | |
| T-474 | 1.6 nM (IC50) | 1.9 nM (IC50) | Enzyme Assay |
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the signaling context of CDK8/19 and the experimental workflows to troubleshoot specificity issues.
Troubleshooting Guide
Issue: My experimental results with this compound are not consistent with published CDK8-specific effects.
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Possible Cause 1: Off-target effects.
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Troubleshooting Step: While many CDK8 inhibitors are highly selective for CDK8/19, off-target activities at higher concentrations can occur. Perform a dose-response experiment to determine the lowest effective concentration of this compound in your assay. Consider using a structurally different CDK8/19 inhibitor to see if the phenotype is reproducible. If the unexpected effect persists, it might be due to an off-target activity. A broad kinome scan can identify other potential kinase targets.
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Expected Outcome: Identification of the optimal concentration range where on-target effects are maximized and off-target effects are minimized.
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-
Possible Cause 2: The observed effect is mediated by CDK19, not CDK8.
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Expected Outcome:
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If the effect is lost in CDK8 knockout/knockdown cells but persists in CDK19 knockout/knockdown cells, it is CDK8-dependent.
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If the effect is lost in CDK19 knockout/knockdown cells but persists in CDK8 knockout/knockdown cells, it is CDK19-dependent.
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If the effect is only observed in wild-type cells and is lost in both single knockout/knockdown lines, it suggests a redundant role for CDK8 and CDK19.
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Issue: I am unsure if this compound is engaging its target in my cells.
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Possible Cause: Poor cell permeability or rapid metabolism of the compound.
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Troubleshooting Step: Directly measure the engagement of this compound with CDK8 and CDK19 in your cells. The NanoBRET™ Target Engagement assay is a sensitive method for this. Alternatively, a Cellular Thermal Shift Assay (CETSA) can be performed. Another approach is to measure the phosphorylation of a direct downstream target. Phosphorylation of STAT1 on Serine 727 is a well-established biomarker for CDK8/19 activity. A dose-dependent decrease in pSTAT1 S727 upon treatment with this compound would confirm target engagement.
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Expected Outcome: Quantitative data confirming that this compound is entering the cells and binding to its intended targets at the concentrations used in your experiments.
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Detailed Experimental Protocols
Protocol 1: Western Blot for Phospho-STAT1 (Ser727) to Confirm Cellular Target Engagement
Objective: To determine if this compound inhibits the kinase activity of CDK8/19 in cells by measuring the phosphorylation of a known substrate, STAT1.
Methodology:
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Cell Culture and Treatment: Plate your cells of interest and allow them to adhere overnight. Treat the cells with a dose-range of this compound (e.g., 0.01, 0.1, 1, 10 µM) and a vehicle control (e.g., DMSO) for a specified time (e.g., 2-6 hours). If the pathway is not basally active, stimulate with an appropriate agonist like Interferon-gamma (IFNγ) to induce STAT1 phosphorylation.
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Cell Lysis: After treatment, wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
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Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay to ensure equal loading.
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SDS-PAGE and Western Blotting:
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Separate equal amounts of protein (e.g., 20-30 µg) on an SDS-PAGE gel and transfer to a PVDF or nitrocellulose membrane.
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Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
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Incubate the membrane with a primary antibody against phospho-STAT1 (Ser727) overnight at 4°C.
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Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
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Develop the blot using an ECL substrate and image the chemiluminescence.
-
-
Stripping and Re-probing: Strip the membrane and re-probe with an antibody for total STAT1 and a loading control (e.g., GAPDH or β-actin) to normalize the data.
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Data Analysis: Quantify the band intensities using densitometry software. Calculate the ratio of pSTAT1 to total STAT1 for each condition. A dose-dependent decrease in this ratio indicates target engagement and inhibition of CDK8/19 by this compound.
Protocol 2: NanoBRET™ Target Engagement Intracellular Kinase Assay
Objective: To quantitatively measure the binding affinity of this compound to CDK8 and CDK19 in live cells.
Methodology:
-
Vector Transfection (Day 1):
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Co-transfect HEK293 cells with a NanoLuc®-CDK8 or NanoLuc®-CDK19 fusion vector and a Cyclin C expression vector. This ensures the formation of the active kinase complex. Plate the transfected cells in a white, 96-well assay plate.
-
-
Compound Addition (Day 2):
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Prepare serial dilutions of this compound in Opti-MEM® I Reduced Serum Medium.
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Add the NanoBRET® Tracer to the cells, followed by the addition of the this compound dilutions. Include a "no inhibitor" control.
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Incubate the plate at 37°C in a CO2 incubator for 2 hours.
-
-
Signal Detection (Day 2):
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Equilibrate the plate to room temperature.
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Add the NanoLuc® substrate to all wells.
-
Read the plate on a luminometer equipped with two filters to measure donor emission (~460nm) and acceptor emission (~610nm).
-
-
Data Analysis:
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Calculate the NanoBRET™ ratio by dividing the acceptor emission by the donor emission.
-
Plot the NanoBRET™ ratio against the logarithm of the this compound concentration.
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Fit the data to a sigmoidal dose-response curve to determine the IC50 value, which reflects the intracellular binding affinity of the compound for the target kinase.
-
References
Technical Support Center: Development of Orally Bioavailable Cdk8-IN-7 Analogs
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during the development of orally bioavailable analogs of the Cyclin-Dependent Kinase 8 (CDK8) inhibitor, Cdk8-IN-7.
Frequently Asked Questions (FAQs)
Q1: What are the primary obstacles to achieving good oral bioavailability with this compound analogs?
A1: Like many kinase inhibitors, analogs of this compound often face two main challenges that can limit their oral bioavailability:
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Low Aqueous Solubility: The heterocyclic core and hydrophobic nature of many kinase inhibitors, including pyridine-based compounds like this compound, can lead to poor solubility in gastrointestinal fluids. This can limit the concentration of the drug available for absorption.
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First-Pass Metabolism: After absorption from the gut, the compound passes through the liver where it can be extensively metabolized by enzymes, such as cytochrome P450s, before it reaches systemic circulation. This can significantly reduce the amount of active drug that reaches the target tissues.[1][2]
Q2: How can I improve the aqueous solubility of my this compound analog?
A2: Several strategies can be employed to enhance the solubility of your compounds:
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Salt Formation: If your analog has a basic functional group, forming a salt with a pharmaceutically acceptable acid can significantly improve its solubility and dissolution rate.
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Structural Modification: Introducing polar functional groups (e.g., hydroxyl, amino groups) into the molecule can increase its hydrophilicity. However, care must be taken not to negatively impact the compound's permeability or target affinity.
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Formulation Strategies: Advanced formulation techniques such as the use of co-solvents, surfactants, cyclodextrins, or creating amorphous solid dispersions can improve the solubility of your compound in aqueous media.[3][4][5] For in vivo studies, lipid-based formulations like Self-Emulsifying Drug Delivery Systems (SEDDS) can also be highly effective.
Q3: My this compound analog shows high potency but is rapidly cleared in vivo. What are the likely metabolic liabilities?
A3: Pyridine and other nitrogen-containing heterocyclic rings are common sites of metabolic oxidation by cytochrome P450 enzymes. For a this compound analog, potential metabolic "hotspots" could include:
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Oxidation of the pyridine ring.
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N-dealkylation or oxidation of any alkyl groups attached to nitrogen atoms.
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Hydroxylation of aromatic rings.
Identifying the primary sites of metabolism through metabolite identification studies is a crucial step in guiding further medicinal chemistry efforts to block these positions.
Q4: What in vitro assays are essential for predicting the oral bioavailability of my this compound analogs?
A4: A standard panel of in vitro ADME (Absorption, Distribution, Metabolism, and Excretion) assays is critical for the early assessment of oral bioavailability. Key assays include:
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Aqueous Solubility: To determine the intrinsic solubility of the compound.
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Caco-2 Permeability Assay: This cell-based assay is the gold standard for predicting intestinal permeability and identifying if a compound is a substrate for efflux transporters like P-glycoprotein (P-gp).
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Liver Microsomal Stability Assay: This assay assesses the metabolic stability of a compound in the presence of liver enzymes, providing an indication of its susceptibility to first-pass metabolism.
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Hepatocyte Stability Assay: This provides a more comprehensive picture of metabolic stability, as it includes both Phase I and Phase II metabolic enzymes.
Troubleshooting Guides
Issue 1: Poor Aqueous Solubility
Symptom: The compound precipitates out of solution when diluted from a DMSO stock into aqueous buffer for in vitro assays, or shows very low solubility in simulated gastric and intestinal fluids.
| Possible Cause | Troubleshooting Steps |
| High Lipophilicity and Strong Crystal Lattice Energy | pH Adjustment: If your analog has ionizable groups, systematically evaluate its solubility across a range of pH values. Weakly basic compounds will be more soluble at lower pH. |
| Use of Co-solvents: For in vitro assays, try pre-dissolving the compound in a small amount of a water-miscible organic co-solvent (e.g., ethanol, PEG 400) before final dilution in the aqueous buffer. Ensure the final concentration of the organic solvent is compatible with your assay. | |
| Formulation with Excipients: Explore the use of solubility enhancers such as cyclodextrins (e.g., HP-β-CD) which can form inclusion complexes with the drug, or non-ionic surfactants (e.g., Tween® 80) to improve wetting and prevent precipitation. | |
| Amorphous Solid Dispersions: For in vivo studies, consider preparing an amorphous solid dispersion of your compound with a polymer (e.g., PVP, HPMC). This can significantly improve the dissolution rate and oral absorption. |
Issue 2: High In Vitro Clearance in Liver Microsomes
Symptom: The this compound analog is rapidly depleted in the liver microsomal stability assay, suggesting a high rate of metabolic clearance.
| Possible Cause | Troubleshooting Steps |
| Metabolically Labile Functional Groups | Metabolite Identification: The first step is to identify the site(s) of metabolism using techniques like LC-MS/MS. This will reveal the "soft spots" in your molecule. |
| Blocking Metabolic Sites: Once the metabolic hotspots are identified, employ medicinal chemistry strategies to block these positions. This can include: - Deuteration: Replacing a hydrogen atom at a metabolic site with deuterium can slow down the rate of metabolism due to the kinetic isotope effect. - Introduction of Electron-Withdrawing Groups: Adding electron-withdrawing groups (e.g., fluorine) to an aromatic ring can deactivate it towards oxidative metabolism. - Steric Hindrance: Introducing bulky groups near the metabolic site can sterically hinder the approach of metabolizing enzymes. | |
| Bioisosteric Replacement: Replace metabolically labile moieties with more stable bioisosteres. For example, a metabolically unstable phenyl group could be replaced with a pyridine or other heteroaromatic ring. |
Issue 3: High Efflux Ratio in Caco-2 Permeability Assay
Symptom: The apparent permeability (Papp) in the basolateral-to-apical (B-A) direction is significantly higher than in the apical-to-basolateral (A-B) direction, resulting in an efflux ratio > 2.
| Possible Cause | Troubleshooting Steps |
| Active Efflux by Transporters (e.g., P-gp) | Confirm with P-gp Inhibitor: Repeat the Caco-2 assay in the presence of a known P-gp inhibitor, such as verapamil or cyclosporin A. A significant reduction in the efflux ratio in the presence of the inhibitor confirms that your compound is a P-gp substrate. |
| Structural Modifications: Medicinal chemistry efforts can be directed towards reducing the compound's affinity for P-gp. This can involve: - Reducing the number of hydrogen bond donors. - Modulating the overall lipophilicity and molecular weight. - Altering the compound's conformation to disfavor binding to the transporter. | |
| Formulation with P-gp Inhibitors: For preclinical in vivo studies, co-administration with a P-gp inhibitor can be used to assess the potential for improved oral absorption if efflux is the primary limiting factor. Note that this is generally not a viable long-term strategy for clinical development due to potential drug-drug interactions. |
Quantitative Data of Selected Cdk8 Inhibitors
The following table summarizes key pharmacokinetic and in vitro ADME data for several published Cdk8 inhibitors. This data can serve as a benchmark for the development of novel this compound analogs.
| Compound | Cdk8 IC₅₀ (nM) | Caco-2 Permeability (Papp A-B, 10⁻⁶ cm/s) | Caco-2 Efflux Ratio | Human Hepatocyte Clearance (% QH) | Mouse Oral Bioavailability (F%) | Reference |
| BI-1347 | 1 | 95 | 1.1 | 17 | 93 | |
| Senexin C | 1.4 (Kd) | N/A | N/A | N/A | Good | |
| CCT251921 | 4.9 | N/A | Low | N/A | 30 | |
| MSC2530818 | N/A | N/A | N/A | N/A | Favorable |
N/A: Not Available
Experimental Protocols
Caco-2 Permeability Assay
Objective: To assess the intestinal permeability of a compound and determine if it is a substrate for efflux transporters.
Methodology:
-
Cell Culture: Caco-2 cells are seeded on a semi-permeable membrane in a transwell plate and cultured for 18-22 days to allow for differentiation and the formation of a polarized monolayer with tight junctions.
-
Monolayer Integrity Check: The integrity of the cell monolayer is confirmed by measuring the transepithelial electrical resistance (TEER).
-
Assay Procedure:
-
The test compound (typically at 10 µM) is added to the apical (A) side of the monolayer, and the appearance of the compound in the basolateral (B) compartment is measured over time (A-B transport).
-
In a separate well, the compound is added to the basolateral (B) side, and its appearance in the apical (A) compartment is measured (B-A transport).
-
-
Sample Analysis: The concentration of the compound in the donor and receiver compartments is quantified by LC-MS/MS.
-
Data Analysis: The apparent permeability coefficient (Papp) is calculated for both directions. The efflux ratio (Papp(B-A) / Papp(A-B)) is then determined.
In Vivo Pharmacokinetic Study in Mice
Objective: To determine the pharmacokinetic profile of a compound after intravenous and oral administration.
Methodology:
-
Animal Model: Male BALB/c or C57BL/6 mice are typically used.
-
Formulation: The compound is formulated in a suitable vehicle for both intravenous (IV) and oral (PO) administration.
-
Dosing:
-
IV Group: A single dose (e.g., 1-5 mg/kg) is administered via the tail vein.
-
PO Group: A single dose (e.g., 10-50 mg/kg) is administered by oral gavage.
-
-
Blood Sampling: Blood samples are collected at various time points (e.g., 5, 15, 30 minutes, and 1, 2, 4, 8, 24 hours) post-dosing. Serial bleeding from a single mouse is often possible for multiple time points.
-
Plasma Preparation: Blood samples are centrifuged to separate the plasma.
-
Sample Analysis: The concentration of the compound in the plasma samples is quantified using a validated LC-MS/MS method.
-
Pharmacokinetic Analysis: The plasma concentration-time data is used to calculate key pharmacokinetic parameters such as clearance (CL), volume of distribution (Vd), half-life (t½), area under the curve (AUC), and oral bioavailability (F%).
Signaling Pathway and Experimental Workflow Diagrams
Caption: Overview of key signaling pathways regulated by CDK8.
Caption: Experimental workflow for assessing oral bioavailability.
References
- 1. Frontiers | Molecular and in vivo Functions of the CDK8 and CDK19 Kinase Modules [frontiersin.org]
- 2. CDK8 as a therapeutic target for cancers and recent developments in discovery of CDK8 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. hilarispublisher.com [hilarispublisher.com]
- 5. Novel Strategies for the Formulation of Poorly Water-Soluble Drug Substances by Different Physical Modification Strategies with a Focus on Peroral Applications [mdpi.com]
Technical Support Center: Understanding the Inefficacy of Type II Kinase Inhibitors for CDK8
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges with the efficacy of Type II kinase inhibitors targeting Cyclin-Dependent Kinase 8 (CDK8).
Troubleshooting Guides
Issue 1: Potent Biochemical Inhibition of CDK8 Does Not Translate to Cellular Activity
Symptoms:
-
Your Type II CDK8 inhibitor shows a low nanomolar IC50 value in a biochemical kinase assay (e.g., TR-FRET or ADP-Glo).
-
In cellular assays (e.g., cell viability, target gene expression, or phospho-STAT1 S727 assays), the inhibitor exhibits weak or no effect.
Possible Causes and Solutions:
| Possible Cause | Troubleshooting/Optimization Steps |
| Inaccessibility of the Inactive Conformation: | Type II inhibitors bind to the inactive "DMG-out" conformation of CDK8. This conformation may be rare in a cellular context where CDK8 is predominantly active and part of the Mediator complex[1]. Consider using Type I inhibitors that target the active conformation of CDK8. |
| Poor Cell Permeability: | Although many inhibitors are designed for good cell penetration, this can still be a factor. Verify the cell permeability of your compound using assays like the Parallel Artificial Membrane Permeability Assay (PAMPA). |
| Drug Efflux: | Cancer cells can overexpress efflux pumps (e.g., P-glycoprotein) that actively remove the inhibitor. Co-incubate with known efflux pump inhibitors to see if cellular potency is restored. |
| Context-Dependent Role of CDK8: | The cellular lineage you are using may not be dependent on CDK8 kinase activity for survival[2][3][4]. Screen a panel of cell lines from different cancer types to identify a sensitive model. |
Issue 2: Unexpected or "Paradoxical" Increase in Downstream Signaling
Symptoms:
-
Treatment with a Type II CDK8 inhibitor leads to an increase in the expression of certain CDK8 target genes.
-
Observation of increased phosphorylation of downstream effectors in pathways expected to be inhibited.
Possible Causes and Solutions:
| Possible Cause | Troubleshooting/Optimization Steps |
| Kinase-Independent Scaffolding Function: | CDK8 has scaffolding functions within the Mediator complex that are independent of its kinase activity[5]. An inhibitor targeting only the kinase domain may not disrupt these protein-protein interactions. Consider using techniques like PROTACs to induce the degradation of the entire CDK8 protein. |
| Activation of Bypass Signaling Pathways: | Inhibition of CDK8 can lead to the compensatory activation of parallel signaling pathways (e.g., PI3K/AKT or MAPK/ERK). Perform phosphoproteomic or RNA-seq analysis to identify upregulated pathways and consider combination therapies. |
| Conformational Changes Induced by Inhibitor Binding: | While not extensively documented for CDK8, some kinase inhibitors can induce conformational changes that paradoxically activate the kinase or alter its substrate specificity. Analyze the phosphorylation of a broad panel of potential CDK8 substrates. |
Frequently Asked Questions (FAQs)
Q1: What is the fundamental difference between Type I and Type II kinase inhibitors for CDK8?
A1: Type I inhibitors bind to the active conformation of the kinase in the ATP-binding pocket. In contrast, Type II inhibitors bind to the inactive "DMG-out" conformation, extending into an adjacent hydrophobic pocket. For CDK8, the canonical DFG motif is a DMG motif.
Q2: Why is the "DMG-out" conformation of CDK8 thought to be inaccessible in cells?
A2: In the cellular environment, CDK8 is typically found as part of the large Mediator complex in its active state, where the "DMG-out" conformation is not favored. The inactive conformation that Type II inhibitors target appears to be a transient or low-population state, thus limiting the inhibitor's ability to engage its target effectively within a cell.
Q3: Can a Type II CDK8 inhibitor be effective in any context?
A3: While challenging, it's possible that in specific cellular contexts or disease states, the equilibrium of CDK8 conformations is shifted, making the "DMG-out" state more accessible. However, current evidence suggests that for most cancer types, this is not the case.
Q4: What is the context-dependent role of CDK8, and how does it affect inhibitor efficacy?
A4: CDK8 can act as either an oncogene or a tumor suppressor depending on the cancer type and the specific genetic and signaling landscape of the cell. For example, CDK8 is often considered an oncogene in colorectal cancer but may have tumor-suppressive functions in endometrial cancer. Therefore, inhibiting CDK8 might be beneficial in one context but detrimental in another.
Q5: Are there known kinase-independent functions of CDK8 that could explain the lack of efficacy of kinase inhibitors?
A5: Yes, CDK8 has important scaffolding functions within the Mediator complex that are independent of its kinase activity. It plays a structural role in the assembly and function of the CDK module of the Mediator complex. A kinase inhibitor will not disrupt these scaffolding functions, which may be sufficient to drive pro-tumorigenic transcription.
Data Presentation
Table 1: Comparison of Biochemical and Cellular Potency of Representative Type II CDK8 Inhibitors
| Inhibitor | Target | Inhibitor Type | Biochemical IC50 (nM) | Cellular Assay (pSTAT1 S727) IC50 | Reference |
| Sorafenib | Multi-kinase | Type II | 74 (for CDK8) | Weak or inactive | |
| Cdk8-IN-9 | CDK8 | Type II | 48.6 | Not reported, but noted to have cellular activity | |
| Compound 25 (MSC2530818) | CDK8/19 | Type I | 4 (CDK8), 4 (CDK19) | 8 nM (pSTAT1 S727) | |
| Cortistatin A | CDK8/19 | Type I | ~2-5 | Potent cellular activity |
Note: This table highlights the discrepancy often seen with Type II inhibitors where biochemical potency does not correlate with cellular activity, in contrast to Type I inhibitors.
Experimental Protocols
Protocol 1: In Vitro Kinase Assay (Luminescence-Based)
This protocol outlines a common method to determine the direct inhibitory effect of a compound on CDK8 kinase activity.
Materials:
-
Recombinant human CDK8/Cyclin C complex
-
CDK Substrate Peptide
-
ATP
-
Kinase Assay Buffer (e.g., 50mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35)
-
ADP-Glo™ Kinase Assay Kit
-
Test inhibitor and DMSO (vehicle control)
Procedure:
-
Prepare serial dilutions of the test inhibitor in DMSO.
-
Add a small volume (e.g., 5 µL) of the inhibitor dilutions or DMSO to the wells of a microplate.
-
Add the CDK8/Cyclin C enzyme solution to all wells except for "no enzyme" controls.
-
Pre-incubate the plate for 10-15 minutes at room temperature to allow the inhibitor to bind to the kinase.
-
Initiate the kinase reaction by adding a mixture of the substrate peptide and ATP.
-
Incubate the plate at 30°C for a predetermined time (e.g., 60 minutes).
-
Stop the reaction and deplete remaining ATP by adding the ADP-Glo™ Reagent.
-
Add the Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal.
-
Incubate at room temperature and measure luminescence using a plate reader.
-
Calculate percent inhibition relative to the DMSO control and determine the IC50 value by fitting the data to a dose-response curve.
Protocol 2: Cellular Thermal Shift Assay (CETSA)
This protocol is used to verify target engagement of an inhibitor with CDK8 in a cellular context.
Materials:
-
Cultured cells of interest
-
Test inhibitor and DMSO
-
Lysis buffer
-
Antibodies for Western blotting (anti-CDK8 and loading control)
Procedure:
-
Treat cultured cells with the test inhibitor or DMSO for a specified time.
-
Harvest and wash the cells.
-
Resuspend the cells in a suitable buffer and divide into aliquots.
-
Heat the aliquots to a range of different temperatures for a short period (e.g., 3 minutes).
-
Lyse the cells and separate the soluble fraction (containing non-denatured protein) from the precipitated fraction by centrifugation.
-
Analyze the soluble fractions by Western blotting using an anti-CDK8 antibody.
-
A shift in the melting curve of CDK8 in the presence of the inhibitor indicates target engagement.
Mandatory Visualizations
Caption: CDK8 signaling and the action of Type II inhibitors.
Caption: Troubleshooting flowchart for ineffective CDK8 inhibitors.
References
- 1. Design and Development of a Series of Potent and Selective Type II Inhibitors of CDK8 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Tumor-suppressive effects of CDK8 in endometrial cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Cyclin-Dependent Kinase 8: A New Hope in Targeted Cancer Therapy? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Regulatory functions of the Mediator kinases CDK8 and CDK19 - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Head-to-Head Comparison of Cdk8-IN-7 and Cortistatin A for CDK8/19 Inhibition in Preclinical Research
A Comprehensive Guide for Researchers, Scientists, and Drug Development Professionals
In the landscape of targeted cancer therapy, the inhibition of Cyclin-Dependent Kinase 8 (CDK8) and its paralog CDK19 has emerged as a promising strategy. These kinases, as components of the Mediator complex, play crucial roles in regulating transcription in various oncogenic signaling pathways. This guide provides a detailed, objective comparison of two prominent CDK8/19 inhibitors: Cdk8-IN-7, a novel synthetic compound, and Cortistatin A, a natural product. This comparison is based on available preclinical data, focusing on their biochemical and cellular potency, selectivity, and the experimental methodologies used for their evaluation.
At a Glance: Key Differences and Similarities
| Feature | This compound (Compound 12) | Cortistatin A |
| Origin | Synthetic | Natural Product (Marine Sponge) |
| Potency (CDK8) | High (nM range) | Very High (pM to low nM range) |
| Selectivity | High for CDK8/19 | Exceptionally High for CDK8/19 |
| Mechanism of Action | ATP-competitive inhibitor of CDK8/19 | ATP-competitive inhibitor of CDK8/19 |
| Cellular Activity | Inhibition of STAT1 phosphorylation, Antiproliferative effects in AML cell lines | Inhibition of STAT1 phosphorylation, Antiproliferative effects in AML and other cancer cell lines |
Biochemical Potency and Selectivity: A Quantitative Comparison
The efficacy of a kinase inhibitor is determined by its potency towards the target kinase and its selectivity against other kinases in the human kinome. Both this compound and Cortistatin A have demonstrated high potency and selectivity for CDK8 and CDK19.
Table 1: Biochemical Potency of this compound and Cortistatin A against CDK8 and CDK19
| Inhibitor | Target | Assay Type | Potency (IC₅₀/Kd) | Reference |
| This compound (Compound 12) | CDK8 | Binding Assay | Kd = 3.5 nM | [1][2][3] |
| Cortistatin A | CDK8 | Kinase Assay | IC₅₀ = 12 nM | [4] |
| Cortistatin A | CDK8/CycC | Binding Assay | Kd = 195 pM | [5] |
| Cortistatin A | CDK19 | Binding Assay | Kd = 10 nM |
Table 2: Kinase Selectivity Profile
| Inhibitor | Kinases Screened | Selectivity Highlights | Reference |
| This compound (Compound 12) | (Data from KINOMEscan) | Highly selective for CDK8 and CDK19. | |
| Cortistatin A | ~400 | Exceptionally selective for CDK8 and CDK19. At 100-fold its CDK8 IC₅₀, only CDK8 and CDK19 were identified as targets. |
Cellular Activity: Targeting CDK8/19 in a Biological Context
The ultimate test of a kinase inhibitor's utility lies in its ability to engage its target within a cell and elicit a biological response. A key pharmacodynamic biomarker for CDK8/19 inhibition is the reduction of phosphorylation of STAT1 at serine 727 (S727), a known substrate of CDK8. Both this compound and Cortistatin A have shown to effectively inhibit this phosphorylation event in cellular assays.
Table 3: Cellular Activity of this compound and Cortistatin A
| Inhibitor | Cell Line(s) | Assay Type | Endpoint | Potency (IC₅₀) | Reference |
| This compound (Compound 12) | MOLM-13 (AML) | Cytotoxicity | Cell Viability | 5.9 µM | |
| This compound (Compound 12) | OCI-AML3 (AML) | Cytotoxicity | Cell Viability | 4.8 µM | |
| This compound (Compound 12) | MV4-11 (AML) | Cytotoxicity | Cell Viability | 5.4 µM | |
| Cortistatin A | Various AML cell lines | Antiproliferative | Cell Growth | Potent inhibition | |
| Cortistatin A | HepG2 | Western Blot | STAT1 S727 Phosphorylation | Dose-dependent inhibition |
Signaling Pathways and Experimental Workflows
To understand the mechanism of action of these inhibitors, it is crucial to visualize the signaling pathways they modulate and the experimental workflows used to characterize them.
CDK8/19 Signaling Pathway
CDK8 and CDK19 are key components of the Mediator complex, which acts as a bridge between transcription factors and RNA Polymerase II. By phosphorylating various substrates, including transcription factors like STAT1, SMADs, and the C-terminal domain of RNA Polymerase II, CDK8/19 can either activate or repress gene transcription, influencing a multitude of cellular processes including cell cycle progression, differentiation, and oncogenesis.
References
- 1. Discovery of a Novel and Potent Cyclin-Dependent Kinase 8/19 (CDK8/19) Inhibitor for the Treatment of Cancer PMID: 38690856 | MCE [medchemexpress.cn]
- 2. researchgate.net [researchgate.net]
- 3. Discovery of a Novel and Potent Cyclin-Dependent Kinase 8/19 (CDK8/19) Inhibitor for the Treatment of Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Mediator Kinase Inhibition Further Activates Super-Enhancer Associated Genes in AML - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Insilico Medicine publishes CDK8/19 novel inhibitor powered by generative chemistry platform to treat multiple cancers | EurekAlert! [eurekalert.org]
Cross-Validation of Cdk8-IN-7 Results: A Comparative Guide to Genetic Approaches
For Researchers, Scientists, and Drug Development Professionals
In the realm of targeted therapies, validating the on-target effects of small molecule inhibitors is a critical step to ensure that the observed biological consequences are a direct result of modulating the intended target. This guide provides a comprehensive comparison of the pharmacological inhibitor Cdk8-IN-7 with genetic approaches, specifically CRISPR/Cas9-mediated knockout and RNA interference (RNAi), for studying the function of Cyclin-Dependent Kinase 8 (CDK8). By presenting objective experimental data and detailed methodologies, this guide serves as a resource for researchers seeking to rigorously cross-validate their findings.
Introduction to CDK8 and the Importance of Cross-Validation
Cyclin-Dependent Kinase 8 (CDK8) is a key transcriptional regulator and a component of the Mediator complex.[1][2] It plays a pivotal role in integrating signals from various pathways to control gene expression, influencing processes such as cell proliferation, differentiation, and survival.[2] Dysregulation of CDK8 activity has been implicated in a variety of cancers, making it an attractive therapeutic target.[1]
This compound is a potent and selective chemical probe that inhibits the kinase activity of CDK8 and its close paralog, CDK19.[1] While this compound is a valuable tool for dissecting CDK8 function, it is essential to corroborate the results with genetic methods to rule out potential off-target effects of the chemical inhibitor. Genetic approaches like CRISPR/Cas9 knockout, which permanently removes the target gene, and RNAi (siRNA/shRNA), which silences its expression, provide a "gold standard" for target validation. Concordance between the phenotypes induced by this compound and genetic perturbation of CDK8 provides strong evidence for the on-target activity of the inhibitor.
Data Presentation: Pharmacological vs. Genetic Perturbation of CDK8
The following tables summarize quantitative data from various studies, comparing the effects of CDK8 inhibitors (including those with similar profiles to this compound) and genetic knockdown or knockout of CDK8 on key cellular processes. It is important to note that the functional redundancy between CDK8 and its paralog CDK19 can influence the observed phenotypes. In some contexts, simultaneous inhibition or deletion of both kinases is necessary to elicit a strong biological response.
Table 1: Comparative Analysis of Cell Viability
| Cell Line | Method | Perturbation | IC50 / % Viability Reduction | Reference |
| MDA-MB-468 (Breast Cancer) | Pharmacological | CDK8 inhibitor | Decreased cell viability | |
| MDA-MB-231 (Breast Cancer) | Genetic (siRNA) | CDK8 knockdown | ~32.56% inhibition at 100 nmol/L | |
| MCF-7 (Breast Cancer) | Genetic (siRNA) | CDK8 knockdown | ~49.23% inhibition at 100 nmol/L | |
| Hematological Cancer Cell Lines (OCI-Ly3, HBL-1, MV-4–11B, KG1, MM1R) | Pharmacological | BI-1347 (CDK8/19 inhibitor) | IC50 < 1 μM | |
| SK-N-AS (Neuroblastoma) | Genetic (CRISPR KO) | CCNC/CDK8 knockout | Sensitizes to MEK inhibitor |
Table 2: Comparative Analysis of Gene Expression Changes
| Gene Set | Method | Perturbation | Effect | Rationale | Reference |
| Serum Response Genes (e.g., FOS, JUN) | Genetic (shRNA) | CDK8 knockdown | Downregulation | CDK8 positively regulates the serum response network. | |
| Wnt/β-catenin Target Genes (e.g., MYC) | Pharmacological/Genetic | CDK8 inhibition/knockdown | Downregulation | CDK8 is a coactivator of β-catenin-driven transcription. | |
| Estrogen-responsive genes | Pharmacological/Genetic | CDK8 inhibition/knockdown | Suppression | CDK8 mediates estrogen-dependent transcription. |
Table 3: Comparative Analysis of Cell Cycle Progression
| Cell Line | Method | Perturbation | Effect on Cell Cycle | Reference |
| MDA-MB-231 & MCF-7 (Breast Cancer) | Genetic (siRNA) | CDK8 knockdown | Arrest at G0/G1 phase | |
| Drosophila S2 cells | Genetic (RNAi) | Cdk8 knockdown | Increase in G1 phase cells | |
| RAS-mutant neuroblastoma | Pharmacological | CDK8 inhibitor + MEK inhibitor | Enhanced G0/G1 accumulation |
Experimental Protocols
This section provides detailed methodologies for key experiments cited in the comparative analysis.
CRISPR/Cas9 Mediated Knockout of CDK8
This protocol outlines the steps for generating a stable CDK8 knockout cell line to serve as a genetic control for comparison with this compound treatment.
Materials:
-
Target cell line (e.g., HCT116, MDA-MB-231)
-
Lentiviral vector (e.g., pLentiCRISPRv2)
-
CDK8-targeting single guide RNA (sgRNA)
-
Non-targeting control sgRNA
-
Lentiviral packaging plasmids (e.g., psPAX2, pMD2.G)
-
Transfection reagent
-
Puromycin for selection
-
Anti-CDK8 antibody for validation
Procedure:
-
sgRNA Design and Cloning: Design and clone CDK8-targeting and non-targeting control sgRNAs into the lentiviral vector.
-
Lentivirus Production: Co-transfect HEK293T cells with the sgRNA-containing vector and packaging plasmids to produce lentiviral particles.
-
Transduction: Transduce the target cell line with the lentiviral particles.
-
Selection: Select for successfully transduced cells using puromycin.
-
Validation of Knockout:
-
Western Blot: Lyse the puromycin-resistant cells and perform a Western blot using an anti-CDK8 antibody to confirm the absence of CDK8 protein.
-
Sanger Sequencing: Isolate genomic DNA, PCR amplify the sgRNA target region, and perform Sanger sequencing to confirm the presence of insertions or deletions (indels).
-
Cell Viability Assay (e.g., MTT or CCK-8)
This protocol measures the effect of this compound and CDK8 knockout on cell viability.
Materials:
-
Wild-type, CDK8 knockout, and non-targeting control cells
-
This compound
-
DMSO (vehicle control)
-
96-well plates
-
MTT or CCK-8 reagent
-
Plate reader
Procedure:
-
Cell Seeding: Seed wild-type, CDK8 knockout, and control cells into 96-well plates.
-
Treatment: Treat the wild-type and control cells with a range of this compound concentrations or DMSO. The CDK8 knockout cells serve as the genetic control.
-
Incubation: Incubate the plates for a specified period (e.g., 72 hours).
-
Assay: Add MTT or CCK-8 reagent to each well according to the manufacturer's instructions.
-
Measurement: Measure the absorbance or luminescence using a plate reader.
-
Analysis: Normalize the data to the DMSO-treated wild-type cells and plot a dose-response curve to determine the IC50 value for this compound. Compare the viability of the CDK8 knockout cells to the inhibitor-treated cells.
Western Blot Analysis
This protocol is for assessing the protein levels of CDK8 and downstream signaling targets.
Materials:
-
Cell lysates from treated and control cells
-
RIPA buffer with protease and phosphatase inhibitors
-
Protein assay kit (e.g., BCA)
-
SDS-PAGE gels and running buffer
-
Transfer apparatus and membranes (e.g., PVDF)
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-CDK8, anti-phospho-STAT1 (Ser727), anti-β-catenin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
Procedure:
-
Protein Extraction and Quantification: Lyse cells in RIPA buffer and determine protein concentration.
-
SDS-PAGE: Separate equal amounts of protein on an SDS-PAGE gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane to prevent non-specific antibody binding.
-
Antibody Incubation: Incubate the membrane with primary antibodies overnight at 4°C, followed by incubation with HRP-conjugated secondary antibodies.
-
Detection: Visualize the protein bands using a chemiluminescent substrate and an imaging system.
Mandatory Visualizations
The following diagrams, created using the DOT language, illustrate key signaling pathways involving CDK8, the experimental workflow for cross-validation, and the logical framework for interpreting the results.
CDK8 in key signaling pathways.
Cross-validation workflow.
Interpreting cross-validation results.
Conclusion
The cross-validation of pharmacological data with genetic perturbation is an indispensable component of modern drug discovery and chemical biology. This guide provides a framework for comparing the effects of the CDK8 inhibitor this compound with genetic approaches. The presented data, synthesized from multiple studies, demonstrates a general concordance in the phenotypic outcomes of CDK8 inhibition and its genetic removal or silencing. By employing the detailed experimental protocols and logical frameworks outlined here, researchers can confidently validate the on-target effects of this compound and other CDK8 inhibitors, thereby strengthening the foundation for their potential therapeutic applications. The noted redundancy with CDK19 underscores the importance of a comprehensive approach that considers the broader family of Mediator kinases.
References
Navigating CDK8 Inhibition: A Comparative Analysis in Wnt-Dependent vs. Wnt-Independent Cancers
Researchers and drug development professionals are increasingly focusing on Cyclin-Dependent Kinase 8 (CDK8) as a promising therapeutic target in oncology. This guide provides a comparative overview of the efficacy of CDK8 inhibitors in cancers with varying dependence on the Wnt signaling pathway. While specific data for the compound "Cdk8-IN-7" is not publicly available in peer-reviewed literature, this analysis leverages data from other well-characterized CDK8 inhibitors to illuminate the therapeutic potential and context-dependent efficacy of targeting CDK8.
CDK8 is a transcriptional regulator that has been identified as an oncogene in several cancers, most notably in Wnt-dependent malignancies like colorectal cancer.[1][2] Its role in modulating the β-catenin activity within the Wnt signaling pathway makes it a compelling target.[3] However, the function of CDK8 can be context-dependent, and its inhibition may have different outcomes in Wnt-independent cancers.[1][4] This guide will delve into the available data for prominent CDK8 inhibitors to provide a comparative perspective.
The Role of CDK8 in Wnt Signaling
The Wnt/β-catenin signaling pathway is a crucial regulator of cell proliferation, differentiation, and survival. In many colorectal cancers, mutations in genes like APC lead to the aberrant stabilization and nuclear accumulation of β-catenin, which then drives the expression of genes promoting tumorigenesis. CDK8 acts as a co-factor for β-catenin, and its kinase activity is often necessary for β-catenin-driven transformation.
Comparative Efficacy of CDK8 Inhibitors
While data on "this compound" remains elusive, several other potent and selective CDK8 inhibitors have been evaluated in various cancer cell lines. The following table summarizes the in vitro efficacy (IC50 values) of selected CDK8 inhibitors in both Wnt-dependent and Wnt-independent cancer cell lines.
| Inhibitor | Cancer Type | Cell Line | Wnt Dependence | IC50 (nM) | Reference |
| MSC2530818 | Colorectal Carcinoma | SW620 | Dependent | 8 | |
| BI-1347 | Hematological | OCI-Ly3 | Variable | < 1000 | |
| Hematological | HBL-1 | Variable | < 1000 | ||
| Hematological | MV-4-11B | Variable | < 1000 | ||
| Hematological | KG1 | Variable | < 1000 | ||
| Hematological | MM1R | Variable | < 1000 | ||
| CCT-251921 | Not Specified | Not Specified | Not Specified | 2.3 | |
| Senexin A | Not Specified | Not Specified | Not Specified | 280 | |
| Senexin B | Not Specified | Not Specified | Not Specified | Kd: 140 (CDK8), 80 (CDK19) | |
| SEL120-34A | Not Specified | Not Specified | Not Specified | 4.4 (CDK8), 10.4 (CDK19) |
Note: The data presented is compiled from different studies and direct comparisons should be made with caution. The Wnt-dependence of hematological cell lines is often more complex and variable than in colorectal cancers.
Experimental Protocols
To ensure the reproducibility and critical evaluation of the cited data, detailed experimental methodologies are crucial. Below are generalized protocols for key experiments used to assess the efficacy of CDK8 inhibitors.
Cell Viability and Proliferation Assays
Objective: To determine the concentration of a CDK8 inhibitor that inhibits cell growth by 50% (IC50).
Protocol:
-
Cell Seeding: Cancer cell lines are seeded in 96-well plates at a predetermined density and allowed to adhere overnight.
-
Compound Treatment: Cells are treated with a serial dilution of the CDK8 inhibitor or a vehicle control (e.g., DMSO).
-
Incubation: Plates are incubated for a specified period (typically 72 hours).
-
Viability Assessment: Cell viability is measured using a colorimetric assay such as MTT or a fluorescence-based assay like CellTiter-Glo®, which measures ATP levels as an indicator of metabolically active cells.
-
Data Analysis: The results are normalized to the vehicle control, and the IC50 values are calculated using a non-linear regression analysis.
Western Blotting for Target Engagement
Objective: To confirm that the CDK8 inhibitor is engaging its target and modulating downstream signaling pathways.
Protocol:
-
Cell Lysis: Cells treated with the CDK8 inhibitor are lysed to extract total protein.
-
Protein Quantification: The protein concentration of the lysates is determined using a BCA assay.
-
SDS-PAGE and Transfer: Equal amounts of protein are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transferred to a nitrocellulose or PVDF membrane.
-
Immunoblotting: The membrane is blocked and then incubated with primary antibodies against phosphorylated STAT1 (a known CDK8 substrate), total STAT1, and a loading control (e.g., β-actin).
-
Detection: The membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody, and the signal is detected using an enhanced chemiluminescence (ECL) substrate.
Discussion and Future Perspectives
The available data, primarily from Wnt-dependent colorectal cancer cell lines, suggests that potent and selective CDK8 inhibitors can effectively target this pathway. The efficacy in Wnt-independent cancers appears to be more variable and may depend on other cellular contexts and signaling pathways where CDK8 plays a role, such as STAT signaling.
The development of novel CDK8 inhibitors, potentially including compounds from the "Cdk8-IN" series, will be crucial for a more comprehensive understanding of their therapeutic potential across a broader range of cancers. Future studies should aim for direct, head-to-head comparisons of different CDK8 inhibitors in a panel of well-characterized Wnt-dependent and Wnt-independent cancer models. This will not only help in identifying the most promising drug candidates but also in delineating the patient populations most likely to benefit from CDK8-targeted therapies.
References
Cdk8-IN-7's Impact on STAT1 Phosphorylation: A Comparative Analysis with Other CDK8 Inhibitors
For Immediate Release
CDK8, a component of the Mediator complex, plays a crucial role in transcriptional regulation. One of its key substrates is STAT1, which it phosphorylates at the serine 727 (S727) residue.[1][2][3] This phosphorylation event is a critical step in the STAT1 signaling pathway, modulating its transcriptional activity in response to stimuli like interferons.[3][4] Consequently, the inhibition of STAT1 S727 phosphorylation serves as a reliable biomarker for assessing the cellular activity of CDK8 inhibitors.
Comparative Efficacy of CDK8 Inhibitors on STAT1 Phosphorylation
Several small molecule inhibitors have been developed to target the kinase activity of CDK8 and its close paralog, CDK19. The following table summarizes the inhibitory potency of selected compounds against CDK8/19 and their cellular effect on STAT1 S727 phosphorylation where data is available.
| Inhibitor | Target(s) | CDK8 IC₅₀ (nM) | CDK19 IC₅₀ (nM) | Cellular pSTAT1 S727 Inhibition IC₅₀ (nM) | Cell Line | Reference(s) |
| BI-1347 | CDK8/19 | 1.1 | - | 3 | NK-92 | |
| Senexin B | CDK8/19 | 24-50 | - | Not explicitly stated, but shown to decrease pSTAT1 S727 | Various | |
| T-474 | CDK8/19 | 1.6 | 1.9 | Not explicitly stated, but shown to suppress pSTAT1 S727 | VCaP | |
| T-418 | CDK8/19 | 23 | 62 | Not explicitly stated, but shown to suppress pSTAT1 S727 | VCaP | |
| Flavopiridol | Pan-CDK | - | - | Not explicitly stated, but shown to strongly reduce pSTAT1 S727 | LAK cells |
Note: The absence of specific data for "Cdk8-IN-7" in publicly accessible studies prevents its direct comparison in this table. Researchers are encouraged to perform head-to-head studies using the protocols outlined below to benchmark this compound against these known inhibitors.
Experimental Protocols
General Protocol for Assessing STAT1 S727 Phosphorylation via Western Blot
This protocol provides a standard method to quantify the effect of CDK8 inhibitors on STAT1 phosphorylation in a cellular context.
1. Cell Culture and Treatment:
-
Culture a suitable cell line (e.g., HCT116, VCaP, NK-92) in appropriate media and conditions.
-
Seed cells to achieve 70-80% confluency on the day of the experiment.
-
Pre-treat cells with varying concentrations of the CDK8 inhibitor (e.g., this compound, BI-1347) or vehicle control (e.g., DMSO) for a specified time (e.g., 1-24 hours).
-
In some experimental setups, stimulate the STAT1 pathway by adding a cytokine like interferon-gamma (IFN-γ) for a short period (e.g., 30-60 minutes) before cell lysis.
2. Cell Lysis and Protein Quantification:
-
Wash cells with ice-cold phosphate-buffered saline (PBS).
-
Lyse the cells in radioimmunoprecipitation assay (RIPA) buffer supplemented with protease and phosphatase inhibitors.
-
Scrape the cells and collect the lysate.
-
Centrifuge the lysate to pellet cell debris and collect the supernatant.
-
Determine the protein concentration of the supernatant using a standard protein assay (e.g., BCA assay).
3. Western Blotting:
-
Denature equal amounts of protein from each sample by boiling in Laemmli sample buffer.
-
Separate the protein samples by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Transfer the separated proteins to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.
-
Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or bovine serum albumin in Tris-buffered saline with Tween 20 - TBST) for at least 1 hour at room temperature.
-
Incubate the membrane with a primary antibody specific for phosphorylated STAT1 at Serine 727 (pSTAT1 S727) overnight at 4°C.
-
Wash the membrane several times with TBST.
-
Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate and image the blot using a chemiluminescence detection system.
4. Data Analysis:
-
To normalize for protein loading, strip the membrane and re-probe with an antibody for total STAT1 and/or a housekeeping protein (e.g., GAPDH, β-actin).
-
Quantify the band intensities using densitometry software.
-
Calculate the ratio of pSTAT1 S727 to total STAT1 to determine the relative phosphorylation level.
-
Plot the relative phosphorylation levels against the inhibitor concentrations to determine the IC₅₀ value.
Signaling Pathway and Experimental Workflow Diagrams
Caption: CDK8-STAT1 Signaling Pathway.
Caption: Western Blot Workflow for pSTAT1.
References
A Head-to-Head Battle for CDK8 Modulation: Cdk8-IN-9 Versus Targeted Degradation Strategies
For researchers, scientists, and drug development professionals, the modulation of Cyclin-Dependent Kinase 8 (CDK8) presents a compelling therapeutic strategy in oncology. This guide provides an objective comparison between the small molecule inhibitor Cdk8-IN-9 and emerging CDK8 degradation technologies, offering a comprehensive overview of their mechanisms, performance, and the experimental data underpinning their evaluation.
Cyclin-Dependent Kinase 8 (CDK8), a component of the Mediator complex, plays a pivotal role in transcriptional regulation. Its dysregulation is implicated in various cancers, making it a prime target for therapeutic intervention. Two primary strategies have emerged to counteract its oncogenic functions: direct kinase inhibition and targeted protein degradation. This guide will compare and contrast these approaches, focusing on the representative inhibitor Cdk8-IN-9 and prominent degradation strategies like Proteolysis Targeting Chimeras (PROTACs).
Mechanism of Action: Inhibition vs. Degradation
Cdk8-IN-9 is a potent, type II inhibitor of CDK8 and its close paralog, CDK19.[1][2] As an ATP-competitive inhibitor, it binds to the kinase domain of CDK8, preventing the phosphorylation of its downstream substrates. This blockade of kinase activity disrupts the signaling pathways that contribute to cancer cell proliferation and survival.[2]
In contrast, CDK8 degradation strategies aim to eliminate the entire CDK8 protein. The most well-established method is the use of PROTACs. These heterobifunctional molecules consist of a ligand that binds to CDK8, a linker, and a ligand that recruits an E3 ubiquitin ligase, such as Cereblon (CRBN). This induced proximity leads to the ubiquitination of CDK8 and its subsequent degradation by the proteasome. By removing the entire protein, PROTACs can abrogate both the kinase-dependent and any potential scaffolding functions of CDK8.[3][4]
Another emerging degradation strategy is the use of "molecular glues," which induce a novel interaction between the target protein and an E3 ligase, leading to degradation. While this has been demonstrated for other kinases, specific molecular glues for CDK8 are still in early development.
Performance Data: A Quantitative Comparison
The following tables summarize the available quantitative data for Cdk8-IN-9 and key CDK8 degraders, providing a snapshot of their biochemical potency and cellular efficacy.
Table 1: Biochemical and Cellular Activity of Cdk8-IN-9 and Other CDK8/19 Inhibitors
| Compound | Target(s) | IC50 (Biochemical) | Cellular Activity (Example) | Reference |
| Cdk8-IN-9 | CDK8/19 | 48.6 nM (CDK8) | Inhibition of Wnt signaling | |
| BI-1347 | CDK8/19 | 1.1 nM (CDK8) | Inhibition of STAT1 S727 phosphorylation (IC50 = 3 nM) | |
| CCT251921 | CDK8/19 | Not specified | Inhibition of TCF/LEF reporter (IC50 = 23 nM) | |
| Senexin B | CDK8/19 | Kd = 1.1 µM | Weak growth inhibition in SKBR3 cells |
Table 2: Performance of CDK8 Degraders (PROTACs)
| Degrader | Parent Inhibitor | E3 Ligase Ligand | DC50 | Dmax | Cellular Activity (Example) | Reference |
| JH-XI-10-02 | JH-VIII-49 (IC50 = 17 nM for CDK8) | Pomalidomide (CRBN) | Not explicitly stated, significant degradation at 1 µM | Not explicitly stated | Induces CDK8 degradation in Jurkat cells | |
| BI-1347-based PROTACs | BI-1347 (IC50 = 1.1 nM for CDK8) | Pomalidomide (CRBN) | 10-20 nM (for CDK8/19) | >90% | Potently suppress multiple myeloma proliferation (IC50 = 20-30 nM) | |
| LL-K8-22 | BI-1347 | Hydrophobic tag | Not explicitly stated, significant degradation | Not explicitly stated | Enhanced anti-proliferative effects over BI-1347 in MDA-MB-468 cells |
Selectivity Profile: A Key Differentiator
Cdk8-IN-9 and its analogs are reported to be highly selective for CDK8 and CDK19 over other kinases, including other members of the CDK family. This selectivity is crucial for minimizing off-target effects and associated toxicities.
PROTACs can offer an additional layer of selectivity. While the binding affinity of the warhead contributes to selectivity, the formation of a stable and productive ternary complex (CDK8-PROTAC-E3 ligase) is also a key determinant of degradation. This can lead to a different selectivity profile for degradation compared to the inhibition profile of the parent molecule. For instance, the PROTAC JH-XI-10-02 was found to be highly selective for the degradation of CDK8 over the closely related CDK19, despite its parent inhibitor targeting both. However, other PROTACs, such as those based on BI-1347, have been shown to degrade both CDK8 and CDK19. Comprehensive proteomic studies are essential to fully characterize the selectivity of any new degrader.
In Vivo Performance: From Bench to Bedside
Preclinical in vivo studies are critical for evaluating the therapeutic potential of these compounds. Several CDK8/19 inhibitors, including analogs of Cdk8-IN-9, have demonstrated anti-tumor efficacy in various xenograft models. For example, the CDK8/19 inhibitor T-474 showed potent antitumor activity in a VCaP prostate cancer xenograft model when administered orally.
The in vivo evaluation of PROTACs is an active area of research. Due to their larger size and different physicochemical properties, PROTACs can present challenges in terms of pharmacokinetics (PK) and pharmacodynamics (PD). However, successful in vivo studies with PROTACs targeting other kinases have demonstrated their potential for potent and sustained target degradation, often with a disconnect between PK and PD, where the biological effect outlasts the presence of the drug. While specific in vivo comparative data for Cdk8-IN-9 versus a CDK8 degrader is limited, the development of orally bioavailable PROTACs with favorable PK/PD profiles is a key objective in the field.
Conclusion: Choosing the Right Tool for the Job
Both Cdk8-IN-9 and CDK8 degradation strategies offer promising avenues for targeting this oncogenic kinase. The choice between an inhibitor and a degrader will depend on the specific biological question and therapeutic context.
Cdk8-IN-9 (Inhibitor):
-
Advantages: Well-understood mechanism of action, generally smaller and more "drug-like" molecules with potentially more predictable pharmacokinetics.
-
Disadvantages: May not address non-catalytic scaffolding functions of CDK8, and resistance can emerge through mutations in the kinase domain.
CDK8 Degradation Strategies (PROTACs):
-
Advantages: Can eliminate both catalytic and non-catalytic functions of the target protein, can be more potent and have a more durable effect than inhibitors, and may overcome some forms of inhibitor resistance.
-
Disadvantages: Larger molecules with potentially challenging pharmacokinetic properties, and the "hook effect" (loss of efficacy at high concentrations) needs to be considered. The long-term consequences of complete protein ablation versus kinase inhibition are still being explored.
Ultimately, the continued development and head-to-head comparison of these distinct modalities in relevant preclinical models will be crucial to fully understand their therapeutic potential and guide their clinical translation.
Experimental Protocols
In Vitro Kinase Assay (Luminescence-Based)
This protocol describes a common method to determine the IC50 of an inhibitor against CDK8.
-
Reagent Preparation:
-
Prepare a kinase reaction buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA).
-
Prepare serial dilutions of Cdk8-IN-9 in the kinase buffer.
-
Prepare a solution of recombinant CDK8/Cyclin C enzyme in kinase buffer.
-
Prepare a solution of a suitable peptide substrate and ATP in kinase buffer.
-
-
Kinase Reaction:
-
In a 96-well plate, add the CDK8/Cyclin C enzyme solution to each well.
-
Add the serially diluted Cdk8-IN-9 or vehicle control (DMSO) to the respective wells.
-
Incubate for 15-20 minutes at room temperature to allow for inhibitor binding.
-
Initiate the reaction by adding the substrate/ATP mixture.
-
Incubate for 1 hour at 30°C.
-
-
Detection:
-
Stop the kinase reaction and measure the amount of ADP produced using a commercial kit such as ADP-Glo™ (Promega). This involves a two-step process: first, terminating the kinase reaction and depleting the remaining ATP, and second, converting the generated ADP to ATP and measuring the light output from a luciferase reaction.
-
-
Data Analysis:
-
Calculate the percent inhibition for each concentration of Cdk8-IN-9 relative to the vehicle control.
-
Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.
-
Western Blotting for CDK8 Degradation
This protocol is used to assess the degradation of CDK8 in cells treated with a PROTAC.
-
Cell Culture and Treatment:
-
Plate cells (e.g., a relevant cancer cell line) in a 6-well plate and allow them to adhere overnight.
-
Treat the cells with various concentrations of the CDK8 PROTAC or vehicle control for a specified time course (e.g., 2, 4, 8, 24 hours).
-
-
Cell Lysis:
-
Wash the cells with ice-cold PBS.
-
Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Centrifuge the lysates to pellet cellular debris and collect the supernatant.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA assay.
-
-
SDS-PAGE and Western Blotting:
-
Normalize the protein amounts and prepare samples with Laemmli buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody against CDK8 overnight at 4°C.
-
Wash the membrane with TBST and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
Strip the membrane and re-probe with an antibody against a loading control (e.g., GAPDH or β-actin) to ensure equal protein loading.
-
-
Data Analysis:
-
Quantify the band intensities using densitometry software.
-
Normalize the CDK8 band intensity to the loading control.
-
Calculate the percentage of CDK8 remaining at each concentration or time point relative to the vehicle control.
-
Plot the percentage of remaining protein against the logarithm of the PROTAC concentration to determine the DC50 (concentration for 50% degradation) and Dmax (maximum degradation).
-
Cell Viability Assay (MTT Assay)
This protocol measures the effect of Cdk8-IN-9 or a CDK8 degrader on cell viability.
-
Cell Seeding:
-
Seed cells in a 96-well plate at an appropriate density and allow them to attach overnight.
-
-
Compound Treatment:
-
Treat the cells with a serial dilution of Cdk8-IN-9, CDK8 degrader, or vehicle control.
-
Incubate for a desired period (e.g., 72 hours).
-
-
MTT Addition and Incubation:
-
Add MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 2-4 hours at 37°C. Viable cells with active metabolism will convert the yellow MTT into purple formazan crystals.
-
-
Formazan Solubilization and Absorbance Measurement:
-
Add a solubilization solution (e.g., DMSO or a detergent-based solution) to each well to dissolve the formazan crystals.
-
Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
-
Data Analysis:
-
Subtract the background absorbance from all readings.
-
Calculate the percentage of cell viability for each treatment relative to the vehicle control.
-
Plot the percentage of viability against the logarithm of the compound concentration and fit the data to a dose-response curve to determine the IC50 or GI50 (concentration for 50% growth inhibition) value.
-
Mandatory Visualizations
Caption: Simplified Wnt/β-catenin signaling pathway showing CDK8's role and points of intervention.
Caption: CDK8-mediated phosphorylation of STAT1 in the IFNγ signaling pathway.
Caption: General workflow for comparing a CDK8 inhibitor and a degrader.
References
A Comparative Benchmark of Cdk8-IN-7 Against Next-Generation CDK8/19 Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the performance of Cdk8-IN-7 and other recently developed inhibitors targeting Cyclin-Dependent Kinase 8 (CDK8) and its paralog CDK19. The information presented is supported by experimental data from publicly available literature to assist researchers in selecting the appropriate tools for their studies.
Note on this compound: Publicly available data for a compound specifically designated "this compound" is limited. This guide will therefore focus on a likely related compound, Cdk8-IN-9 , and other well-characterized, recently developed CDK8/19 inhibitors.
Introduction to CDK8/19 Inhibition
CDK8 and CDK19 are key components of the Mediator complex's kinase module, which plays a pivotal role in regulating gene transcription by phosphorylating transcription factors and RNA Polymerase II. Dysregulation of CDK8/19 activity is implicated in various cancers, making them attractive therapeutic targets. This has led to the development of numerous small molecule inhibitors, each with distinct potency, selectivity, and cellular activity profiles.
Quantitative Performance Comparison
The following table summarizes the in vitro potency of several recently developed CDK8/19 inhibitors against their primary targets. The half-maximal inhibitory concentration (IC50) is a standard measure of a drug's effectiveness in inhibiting a specific biological or biochemical function.
| Inhibitor | CDK8 IC50 (nM) | CDK19 IC50 (nM) | Notes |
| Cdk8-IN-9 | 48.6 | Not Reported | A potent, type II inhibitor. |
| BI-1347 | 1.1 | Not Reported | Orally active with demonstrated anti-tumoral activity.[1] |
| RVU120 (SEL120) | 4.4 | 10.4 | Currently in Phase I/II clinical trials for solid tumors and hematologic malignancies.[2][3] |
| AS2863619 | 0.61 | 4.28 | Potent, orally active inhibitor that also induces Foxp3 in T cells.[4][5] |
| MSC2530818 | 2.6 | 4 | Orally available with demonstrated efficacy in colorectal carcinoma xenografts. |
| CCT251545 | 7 | 6 | Orally bioavailable inhibitor of WNT signaling. |
| Senexin B | 24-50 | 80 (Kd) | Highly water-soluble and bioavailable. |
| Cortistatin A | 12-15 | 10-100 | A natural product with high selectivity for CDK8/19. |
| T-474 | 1.6 | 1.9 | Potently inhibits both CDK8 and CDK19. |
| E966-0530-45418 | 129 | Weaker than CDK8 | Investigated for its potential in attenuating pulmonary fibrosis. |
Signaling Pathways and Experimental Workflows
To understand the mechanism of action and the evaluation process of these inhibitors, the following diagrams illustrate the CDK8/19 signaling pathway and a typical experimental workflow for inhibitor characterization.
Caption: The CDK8/19 signaling pathway.
Caption: Experimental workflow for CDK8/19 inhibitor evaluation.
Experimental Protocols
Detailed methodologies are crucial for the accurate assessment and comparison of inhibitor performance. Below are generalized protocols for key experiments.
Biochemical Kinase Assay (Luminescence-Based, e.g., ADP-Glo™)
This assay quantifies the amount of ADP produced during the kinase reaction, which is proportional to kinase activity.
-
Reagents & Materials:
-
Recombinant human CDK8/Cyclin C or CDK19/Cyclin C complex.
-
Kinase Substrate (e.g., a suitable peptide substrate).
-
ATP (at or near Km concentration for IC50 determination).
-
Kinase Assay Buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl2, 0.1 mg/ml BSA).
-
Test inhibitors serially diluted in DMSO.
-
ADP-Glo™ Kinase Assay Kit (Promega).
-
Opaque-walled 96- or 384-well plates.
-
-
Procedure:
-
Add kinase assay buffer, kinase, and test inhibitor (or DMSO for control) to the wells of the microplate.
-
Incubate for 10-15 minutes at room temperature to allow for inhibitor binding.
-
Initiate the kinase reaction by adding the substrate/ATP mixture.
-
Incubate at 30°C for a predetermined time (e.g., 60 minutes) within the linear range of the reaction.
-
Stop the kinase reaction and deplete remaining ATP by adding ADP-Glo™ Reagent. Incubate for 40 minutes at room temperature.
-
Add Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal via a luciferase reaction. Incubate for 30-60 minutes at room temperature.
-
Measure luminescence using a plate reader.
-
Calculate percent inhibition relative to the DMSO control and determine the IC50 value by fitting the data to a dose-response curve.
-
Cellular STAT1 Phosphorylation Assay (Western Blot)
This assay measures the inhibition of CDK8-mediated phosphorylation of STAT1 at Serine 727 in a cellular context, serving as a target engagement biomarker.
-
Reagents & Materials:
-
A suitable human cell line (e.g., SW620, VCaP).
-
Cell culture medium and supplements.
-
Test inhibitors serially diluted in DMSO.
-
Phosphatase and protease inhibitor cocktails.
-
RIPA Lysis Buffer.
-
Primary antibodies: anti-phospho-STAT1 (Ser727) and anti-total-STAT1.
-
HRP-conjugated secondary antibody.
-
Chemiluminescent substrate.
-
-
Procedure:
-
Seed cells in multi-well plates and allow them to adhere overnight.
-
Treat cells with various concentrations of the test inhibitor (or DMSO control) for a specified duration (e.g., 2-6 hours).
-
Wash cells with ice-cold PBS and lyse with RIPA buffer containing protease and phosphatase inhibitors.
-
Clarify lysates by centrifugation and determine protein concentration (e.g., using a BCA assay).
-
Separate equal amounts of protein from each sample by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane (e.g., with 5% BSA or non-fat milk in TBST) for 1 hour at room temperature.
-
Incubate the membrane with the primary anti-phospho-STAT1 antibody overnight at 4°C.
-
Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and detect the signal using a chemiluminescent substrate and an imaging system.
-
Strip the membrane and re-probe with the anti-total-STAT1 antibody as a loading control.
-
Quantify band intensities to determine the ratio of phosphorylated to total STAT1.
-
Cell Viability Assay (Luminescence-Based, e.g., CellTiter-Glo®)
This assay determines the number of viable cells in culture based on the quantification of ATP, which indicates the presence of metabolically active cells.
-
Reagents & Materials:
-
A suitable human cancer cell line.
-
Cell culture medium and supplements.
-
Test inhibitors serially diluted in DMSO.
-
CellTiter-Glo® Luminescent Cell Viability Assay Kit (Promega).
-
Opaque-walled 96- or 384-well plates.
-
-
Procedure:
-
Seed cells in opaque-walled multi-well plates at a predetermined optimal density.
-
Allow cells to adhere and grow for 24 hours.
-
Add serial dilutions of the test inhibitor to the wells. Include wells with DMSO as a vehicle control and wells with a known cytotoxic agent as a positive control.
-
Incubate the plates for a specified period (e.g., 72 hours) under standard cell culture conditions.
-
Equilibrate the plates to room temperature for approximately 30 minutes.
-
Add a volume of CellTiter-Glo® Reagent equal to the volume of cell culture medium in each well.
-
Mix contents on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Measure luminescence with a plate reader.
-
Calculate the percentage of viable cells relative to the DMSO control and determine the GI50/IC50 value from the dose-response curve.
-
Conclusion
The landscape of CDK8/19 inhibitors is rapidly evolving, with several potent and selective compounds emerging from discovery and progressing into clinical trials. While direct head-to-head comparisons are often limited, the data presented in this guide, along with the detailed protocols, provide a framework for researchers to evaluate and select the most appropriate inhibitor for their specific research needs. The choice of inhibitor will depend on the required potency, the importance of selectivity against CDK19 and other kinases, and the experimental context, ranging from biochemical assays to in vivo models.
References
Safety Operating Guide
Safeguarding Your Research: A Comprehensive Guide to Handling Cdk8-IN-7
Essential safety protocols and logistical plans are paramount for the safe and effective use of potent kinase inhibitors like Cdk8-IN-7 in a laboratory setting. This guide provides researchers, scientists, and drug development professionals with immediate, actionable information on personal protective equipment (PPE), operational procedures, and disposal plans to ensure a secure research environment. Although a specific Safety Data Sheet (SDS) for this compound is not publicly available, the following recommendations are based on established best practices for handling potent chemical compounds and kinase inhibitors.[1][2][3] A thorough risk assessment should always precede the handling of any such compound.
Personal Protective Equipment (PPE): A Multi-Layered Defense
A comprehensive approach to PPE is crucial to minimize exposure to potent compounds like this compound. The appropriate level of PPE is dictated by the specific task being performed.
| Task Category | Primary PPE | Secondary/Task-Specific PPE |
| General Laboratory Work | • Safety glasses with side shields• Laboratory coat• Closed-toe shoes | • Nitrile gloves |
| Handling of Powders/Solids | • Full-face respirator with appropriate cartridges• Chemical-resistant coveralls or suit• Double-gloving (e.g., nitrile)• Chemical-resistant boots or shoe covers | • Chemical-resistant apron• Head covering |
| Handling of Liquids/Solutions | • Chemical splash goggles or face shield• Chemical-resistant gloves (e.g., nitrile)• Chemical-resistant apron over lab coat• Chemical-resistant footwear | • Elbow-length gloves for mixing and loading |
| Equipment Cleaning & Decontamination | • Chemical splash goggles or face shield• Heavy-duty, chemical-resistant gloves• Waterproof or chemical-resistant apron• Chemical-resistant boots | • Respirator (if aerosols or vapors are generated) |
| Waste Disposal | • Double Gloves• Lab Coat• Safety Goggles• Face Shield | • Use appropriate waste containers and follow designated disposal routes.[3] |
Note: Always consult the manufacturer's instructions for the proper use, cleaning, and maintenance of PPE.[1] It is critical to ensure all PPE fits correctly.
Operational Plan: A Step-by-Step Guide to Safe Handling
A systematic approach is essential for the safe handling of this compound, from initial preparation to the completion of the experimental procedure.
1. Preparation:
-
Designated Area: Designate a specific handling area, such as a certified chemical fume hood or a ventilated balance enclosure, for all manipulations of this compound.
-
Ventilation: Ensure proper ventilation to minimize the risk of inhalation.
-
Equipment Assembly: Assemble all necessary equipment and PPE before commencing work.
-
Quantity Minimization: Whenever possible, minimize the quantity of the compound being handled.
-
Spill Kit: Ensure a spill kit appropriate for chemical hazards is readily available.
2. Handling:
-
Donning PPE: Put on all required PPE in the correct order in a designated clean area before entering the handling area.
-
Weighing (Solids): If weighing a solid, perform this task within a fume hood. Use a disposable weigh boat and gently scoop to minimize dust generation.
-
Solution Preparation: When preparing a solution, slowly add the solvent to the compound to avoid splashing.
-
Experimental Procedures: Conduct all manipulations of the compound within the designated handling area.
3. Post-Handling:
-
Decontamination: Thoroughly decontaminate all work surfaces and reusable equipment with a validated cleaning agent.
-
PPE Removal: Remove PPE in the reverse order it was put on, taking care to avoid self-contamination.
Caption: Workflow for the safe handling of potent chemical compounds.
Disposal Plan: Ensuring Environmental and Personnel Safety
Proper disposal of this compound and any contaminated materials is critical to prevent environmental contamination and ensure the safety of all laboratory personnel. All waste containing this compound must be treated as hazardous chemical waste.
| Waste Stream | Recommended Disposal Method |
| Unused/Expired this compound | Dispose of as hazardous chemical waste. Do not discard down the drain or in regular trash. |
| Contaminated Labware (e.g., vials, pipette tips, gloves) | Place in a designated, sealed, and clearly labeled hazardous waste container. |
| Solutions containing this compound | Collect in a sealed, properly labeled, and leak-proof hazardous waste container. |
| Spill Cleanup Materials | All materials used for spill cleanup must be disposed of as hazardous waste. |
Waste Management Procedures:
-
Segregation: Keep this compound waste separate from other laboratory waste streams.
-
Containerization: Use clearly labeled, sealed, and appropriate hazardous waste containers. The label should include "Hazardous Waste" and "this compound".
-
Storage: Store hazardous waste containers in a designated and secure satellite accumulation area.
-
Licensed Disposal: Arrange for disposal through a licensed hazardous material disposal company. High-temperature incineration is often the recommended method for such compounds.
-
Regulatory Compliance: Ensure all federal, state, and local regulations for hazardous waste disposal are strictly followed.
By adhering to these rigorous safety and handling protocols, researchers can mitigate the risks associated with the potent kinase inhibitor this compound and maintain a safe and productive laboratory environment.
References
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
